Gpat-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26ClNO4S |
|---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-(octylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C21H26ClNO4S/c1-2-3-4-5-6-7-13-28(26,27)23-20-12-11-17(15-19(20)21(24)25)16-9-8-10-18(22)14-16/h8-12,14-15,23H,2-7,13H2,1H3,(H,24,25) |
InChI Key |
AHHSQDHCFGYPOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)NC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Gpat-IN-1: A Technical Guide to its Mechanism of Action in Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of Gpat-IN-1, a small molecule inhibitor of Glycerol-3-phosphate acyltransferase (GPAT). It outlines the compound's mechanism of action, its impact on lipid metabolism, and provides technical details relevant to its application in research settings.
Introduction: The Central Role of GPAT in Lipid Synthesis
Glycerolipid synthesis is a fundamental metabolic process, with Glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyzing the initial, rate-limiting step.[1][2][3][4] This crucial reaction involves the acylation of glycerol-3-phosphate (G3P) with a long-chain fatty acyl-CoA to form lysophosphatidic acid (LPA).[4][5] LPA serves as a key intermediate at a metabolic branch point, leading to the synthesis of all glycerolipids, including triacylglycerols (TAG) for energy storage and glycerophospholipids, which are essential components of cellular membranes.[1][2]
In mammals, four distinct GPAT isoforms have been identified, each encoded by a separate gene and differing in their subcellular localization and substrate preferences:[3][4][6]
-
Mitochondrial GPATs: GPAT1 and GPAT2 are located on the outer mitochondrial membrane.[4][6] GPAT1 is resistant to inhibition by the sulfhydryl-reagent N-ethylmaleimide (NEM) and preferentially uses saturated fatty acyl-CoAs like palmitoyl-CoA.[1][3][6] In the liver, mitochondrial GPAT activity, primarily from GPAT1, accounts for 30-50% of the total and significantly influences TAG synthesis.[2][4]
-
Microsomal (Endoplasmic Reticulum) GPATs: GPAT3 and GPAT4 are located in the endoplasmic reticulum (ER).[4] These isoforms are sensitive to NEM inhibition.[3] GPAT3 is the predominant isoform in adipocytes, with its expression increasing dramatically during adipocyte differentiation.[1][7]
The regulation of fatty acid fate is a key metabolic control point. GPAT1, on the mitochondrial outer membrane, competes with carnitine palmitoyltransferase I (CPT1) for the same pool of long-chain acyl-CoAs, directing them toward either glycerolipid synthesis or mitochondrial β-oxidation, respectively.[2][3] Given its rate-limiting position, inhibiting GPAT activity presents a strategic approach for modulating lipid synthesis and studying its role in metabolic diseases.
This compound: A Direct Inhibitor of GPAT
This compound is a research compound identified as a direct inhibitor of Glycerol-3-phosphate acyltransferase. By targeting this key enzyme, this compound serves as a valuable tool for investigating the physiological and pathological consequences of reduced de novo glycerolipid synthesis. Its primary utility lies in the study of conditions associated with dysregulated lipid metabolism, such as obesity.[8][9]
Quantitative Data
The inhibitory potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the GPAT enzyme by 50% under specific assay conditions.
| Compound | Target | IC50 Value | Application |
| This compound | Glycerol-3-phosphate acyltransferase (GPAT) | 8.9 μM | Research of obesity |
Table 1: Inhibitory Potency of this compound.[8][9]
Mechanism of Action
The mechanism of action of this compound is centered on its direct inhibition of GPAT's enzymatic function. This blockade has significant downstream effects on the entire lipid synthesis cascade.
-
Inhibition of the Initial Step: this compound binds to the GPAT enzyme, preventing it from catalyzing the esterification of glycerol-3-phosphate with a long-chain acyl-CoA.
-
Reduction of Lysophosphatidic Acid (LPA): This direct inhibition leads to a decreased production of LPA, the immediate product of the GPAT reaction.
-
Downstream Effects on Glycerolipid Synthesis: As LPA is the precursor for subsequent steps, its reduced availability curtails the synthesis of phosphatidic acid (PA), diacylglycerol (DAG), and ultimately, triacylglycerol (TAG).[10]
-
Metabolic Shifting of Fatty Acyl-CoAs: By blocking the pathway for glycerolipid synthesis, this compound can cause a shift in the metabolic fate of fatty acyl-CoAs. Instead of being used for esterification, these molecules may be shunted towards alternative pathways, such as β-oxidation for energy production.[2]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the biochemical pathway and the logical workflow of this compound's action.
Caption: De novo glycerolipid synthesis pathway showing inhibition of GPAT by this compound.
Caption: Logical workflow of this compound's mechanism of action.
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, a standard GPAT enzymatic activity assay can be used to validate its inhibitory effects. The following is a generalized protocol based on common methodologies for assessing GPAT inhibitors.
Protocol: In Vitro GPAT Inhibition Assay
Objective: To determine the IC50 of this compound on GPAT activity from a biological source (e.g., liver mitochondria or microsomes).
Materials:
-
Enzyme Source: Isolated liver mitochondrial or microsomal fractions.
-
Substrates:
-
Glycerol-3-phosphate (G3P)
-
Radiolabeled long-chain acyl-CoA (e.g., [1-14C]palmitoyl-CoA)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
-
Assay Buffer: e.g., Tris-HCl buffer (pH 7.4) containing DTT and MgCl2.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Stop Solution: e.g., Butanol/H2O mixture.
-
Scintillation Cocktail and Scintillation Counter .
Methodology:
-
Enzyme Preparation: Isolate mitochondrial or microsomal fractions from tissue homogenates (e.g., mouse liver) using differential centrifugation. Determine the protein concentration of the fractions (e.g., via Bradford or BCA assay).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the chosen solvent to achieve a range of final assay concentrations (e.g., from 0.1 µM to 100 µM). Include a solvent-only control.
-
Assay Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, a specific amount of the enzyme preparation (e.g., 20-50 µg protein), and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate mixture containing G3P and radiolabeled acyl-CoA.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction rate is within the linear range.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding the butanol/water stop solution.
-
Vortex vigorously to extract the lipid products (including the radiolabeled LPA) into the organic phase.
-
Centrifuge to separate the aqueous and organic phases.
-
-
Quantification:
-
Transfer an aliquot of the upper organic phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of radiolabeled LPA formed.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Conclusion
This compound is a specific inhibitor of the GPAT enzymes, which are foundational to the synthesis of glycerolipids. Its mechanism of action involves the direct blockade of the first committed step in this pathway, leading to a reduction in the synthesis of key lipid intermediates and final products like triacylglycerol. This makes this compound an essential chemical tool for researchers in the fields of metabolism, endocrinology, and drug development to probe the intricate roles of de novo lipid synthesis in health and in metabolic diseases such as obesity and hepatic steatosis.
References
- 1. Glycerophosphate/Acylglycerophosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Gpat-IN-1: A Technical Guide to its Role in the Inhibition of Triglyceride Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Gpat-IN-1, a small molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), and its critical role in the modulation of triglyceride synthesis. This compound, also known as FSG67, has emerged as a significant tool for investigating the intricate pathways of lipid metabolism and as a potential therapeutic agent for metabolic disorders such as obesity and nonalcoholic fatty liver disease (NAFLD). This document details the mechanism of action of this compound, presents quantitative data on its inhibitory efficacy, outlines comprehensive experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to Triglyceride Synthesis and the Role of GPAT
Triglycerides (TGs) are the primary form of energy storage in eukaryotes. The de novo synthesis of TGs predominantly occurs via the Kennedy pathway, also known as the glycerol-3-phosphate pathway.[1] This pathway is initiated by the acylation of glycerol-3-phosphate (G3P) to form lysophosphatidic acid (LPA). This initial and rate-limiting step is catalyzed by the enzyme glycerol-3-phosphate acyltransferase (GPAT).[2]
Four isoforms of GPAT have been identified in mammals, each with distinct tissue distribution and regulatory properties:
-
GPAT1 and GPAT2: Located on the outer mitochondrial membrane.
-
GPAT3 and GPAT4: Found in the endoplasmic reticulum.[2]
The activity of these isoforms is crucial in directing fatty acids towards either storage as triglycerides or catabolism through β-oxidation. Dysregulation of GPAT activity is implicated in various metabolic diseases, making it a compelling target for therapeutic intervention.
This compound: A Potent Inhibitor of GPAT
This compound (FSG67) is a synthetic, small-molecule inhibitor designed to target GPAT. Its chemical structure, 2-(nonylsulfonamido)benzoic acid, allows it to effectively block the active site of GPAT enzymes, thereby inhibiting the first committed step of triglyceride synthesis.[3]
Mechanism of Action
This compound acts as a competitive inhibitor of GPAT, preventing the binding of its substrates, glycerol-3-phosphate and long-chain acyl-CoAs. By blocking this initial step, this compound effectively reduces the downstream synthesis of lysophosphatidic acid and, consequently, triglycerides.
Quantitative Data on this compound Efficacy
The inhibitory potential of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
In Vitro Inhibition of GPAT Activity
| Target | Inhibitor | IC50 Value | Source |
| Total Mitochondrial GPAT | This compound (FSG67) | 30.2 µM | [3] |
| GPAT1 (NEM-resistant) | This compound (FSG67) | 42.1 µM | [3] |
| Isolated Mitochondrial GPATs | This compound (FSG67) | 24.7 ± 2.1 µM | [3] |
Inhibition of Cellular Triglyceride and Phospholipid Synthesis
| Cellular Process | Cell Line | Inhibitor | IC50 Value | Source |
| Triglyceride Synthesis | 3T3-L1 adipocytes | This compound (FSG67) | 33.9 µM | [4] |
| Phosphatidylcholine Synthesis | 3T3-L1 adipocytes | This compound (FSG67) | 36.3 µM | [4] |
In Vivo Efficacy in a Diet-Induced Obesity Mouse Model
| Treatment | Duration | Body Weight Change | Fat Mass | Source |
| This compound (FSG67) (5 mg/kg/day, i.p.) | 9 days | ~12% weight loss | Significantly reduced | [4] |
| Vehicle Control | 9 days | - | - | [4] |
| Pair-fed Control | 9 days | ~6% weight loss | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro GPAT Inhibition Assay
This protocol describes the measurement of GPAT activity in isolated mitochondria in the presence of an inhibitor.
Materials:
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mg/mL fatty acid-free BSA, 1 mM DTT, 8 mM NaF
-
Substrates: [³H]glycerol-3-phosphate, palmitoyl-CoA
-
Inhibitor: this compound (dissolved in DMSO)
-
N-ethylmaleimide (NEM) for isoform-specific inhibition
-
Scintillation fluid and vials
Procedure:
-
Mitochondria Isolation:
-
Homogenize fresh liver tissue in ice-cold isolation buffer.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a minimal volume of the same buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
GPAT Activity Assay:
-
Prepare a reaction mix containing assay buffer and [³H]glycerol-3-phosphate.
-
For GPAT1-specific activity, pre-incubate a portion of the isolated mitochondria with 2 mM NEM on ice for 15 minutes.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction tubes.
-
Add the mitochondrial protein (10-30 µg) to the reaction tubes and pre-incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding palmitoyl-CoA.
-
Incubate the reaction for 10 minutes at 37°C.
-
Stop the reaction by adding 1.5 mL of butanol/diisopropyl ether (40:60, v/v).
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic phase containing the radiolabeled lipid product to a new tube and evaporate the solvent.
-
Add scintillation fluid to the dried lipid extract and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Triglyceride Synthesis Assay
This protocol outlines the measurement of de novo triglyceride synthesis in cultured cells.
Materials:
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Differentiated adipocytes (e.g., 3T3-L1) or hepatocytes (e.g., HepG2)
-
[¹⁴C]-oleic acid complexed to BSA
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., hexane/isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates and allow them to adhere and differentiate (if necessary).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 1-2 hours.
-
Add [¹⁴C]-oleic acid to the medium and incubate for a defined period (e.g., 4-24 hours) to allow for lipid synthesis.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add the lipid extraction solvent to each well and incubate for 30 minutes.
-
Collect the solvent containing the extracted lipids.
-
-
Triglyceride Quantification:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system to separate the different lipid classes (triglycerides, phospholipids, etc.).
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the silica corresponding to the triglyceride spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content of each well.
-
Calculate the percentage of inhibition of triglyceride synthesis for each this compound concentration.
-
Determine the IC50 value as described for the in vitro assay.
-
In Vivo Evaluation in a Diet-Induced Obesity Mouse Model
This protocol describes a typical in vivo study to assess the effect of this compound on metabolic parameters.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound formulation for intraperitoneal (i.p.) injection
-
Vehicle control
-
Equipment for measuring body weight, food intake, and body composition (e.g., EchoMRI)
-
Kits for measuring plasma triglycerides and other metabolites
Procedure:
-
Induction of Obesity:
-
Feed a cohort of mice an HFD for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
-
Treatment Protocol:
-
Randomly assign the obese mice to treatment groups (e.g., vehicle, this compound at different doses).
-
Administer this compound or vehicle daily via i.p. injection for a specified duration (e.g., 2-4 weeks).
-
Monitor body weight and food intake daily or several times per week.
-
-
Metabolic Phenotyping:
-
At the end of the treatment period, measure body composition (fat mass and lean mass).
-
Collect blood samples for the analysis of plasma triglycerides, cholesterol, glucose, and insulin levels.
-
Harvest tissues (e.g., liver, adipose tissue) for lipid analysis and gene expression studies.
-
-
Data Analysis:
-
Compare the changes in body weight, fat mass, and plasma parameters between the treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Visualization of Pathways and Workflows
Signaling Pathway of Triglyceride Synthesis
The following diagram illustrates the Kennedy pathway for de novo triglyceride synthesis, highlighting the central role of GPAT.
Caption: The Kennedy Pathway of Triglyceride Synthesis.
Experimental Workflow for this compound Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a GPAT inhibitor like this compound.
Caption: Preclinical Evaluation Workflow for a GPAT Inhibitor.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of GPAT in triglyceride metabolism. The data presented in this guide demonstrate its potent inhibitory activity both in vitro and in vivo, leading to a reduction in triglyceride synthesis and beneficial metabolic effects in preclinical models of obesity. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of GPAT inhibition. The visualization of the underlying signaling pathway and the experimental workflow offers a clear conceptual understanding of the scientific approach to studying this compound and similar compounds. Further research into the isoform selectivity and long-term efficacy of this compound is warranted to fully elucidate its promise as a therapeutic agent for metabolic diseases.
References
- 1. Triglyceride-Glo™ Assay Technical Manual [worldwide.promega.com]
- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Gpat-IN-1: A Technical Guide to its Biochemical Target and Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpat-IN-1 is a small molecule inhibitor of Glycerol-3-Phosphate Acyltransferase (GPAT), a critical enzyme in lipid metabolism.[1] With a reported half-maximal inhibitory concentration (IC50) of 8.9 μM, this compound presents as a valuable tool for investigating the roles of GPAT in various physiological and pathological processes, including obesity.[1] This technical guide provides an in-depth overview of the biochemical pathway targeted by this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate further research and drug development efforts.
Biochemical Pathway Targeted by this compound: Triacylglycerol Synthesis
This compound targets the initial and rate-limiting step in the de novo synthesis of triacylglycerols (TAGs) and other glycerolipids.[2][3] This pathway, known as the glycerol-3-phosphate pathway, is fundamental for energy storage, membrane biosynthesis, and the generation of signaling molecules. The central enzyme in this step is Glycerol-3-Phosphate Acyltransferase (GPAT).
The synthesis of triacylglycerol commences with the acylation of glycerol-3-phosphate by a long-chain fatty acyl-CoA, a reaction catalyzed by GPAT to produce lysophosphatidic acid (LPA).[4][5] Subsequently, LPA is acylated by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid (PA). PA is then dephosphorylated by phosphatidic acid phosphatase (PAP), yielding diacylglycerol (DAG). The final step involves the acylation of DAG by diacylglycerol acyltransferase (DGAT) to form triacylglycerol.[4]
Mammalian cells express four distinct isoforms of GPAT, each with specific tissue distributions and subcellular localizations, suggesting non-redundant functions in lipid homeostasis.[4][6][7]
Signaling Pathway Diagram
Caption: The Triacylglycerol Synthesis Pathway highlighting the inhibitory action of this compound on GPAT.
Quantitative Data
The available quantitative data for this compound is currently limited to its in vitro potency.
Table 1: In Vitro Activity of this compound
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | GPAT | Biochemical Assay | 8.9 | [1] |
Further research is required to determine the isoform selectivity of this compound and its effects on cellular lipid metabolism. For context, the properties of the four known mammalian GPAT isoforms are summarized below.
Table 2: Characteristics of Mammalian GPAT Isoforms
| Isoform | Subcellular Localization | NEM Sensitivity | Primary Tissue Expression | References |
| GPAT1 | Mitochondrial Outer Membrane | Resistant | Liver, Adipose Tissue | [4][5][7] |
| GPAT2 | Mitochondrial Outer Membrane | Sensitive | Testis, Liver | [4][7] |
| GPAT3 | Endoplasmic Reticulum | Sensitive | Adipose Tissue, Intestine, Kidney | [8] |
| GPAT4 | Endoplasmic Reticulum | Sensitive | Liver, Brown Adipose Tissue, Testis | [8] |
Experimental Protocols
While a specific, detailed experimental protocol for the characterization of this compound has not been published, a general methodology for a GPAT activity assay can be described based on established procedures in the field.
Representative GPAT Activity Assay Protocol
This protocol is a representative example and may require optimization for specific experimental conditions.
1. Preparation of Microsomal or Mitochondrial Fractions:
-
Homogenize tissue or cells in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA, 1 mM DTT).
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) to remove nuclei and cell debris.
-
For microsomal fractions, centrifuge the supernatant at a high speed (e.g., 100,000 x g). For mitochondrial fractions, use differential centrifugation steps to isolate mitochondria.
-
Resuspend the final pellet in a storage buffer and determine the protein concentration.
2. GPAT Activity Assay:
-
Prepare a reaction mixture containing:
-
75 mM Tris-HCl, pH 7.5
-
4 mM MgCl₂
-
1 mg/mL fatty acid-free BSA
-
1 mM DTT
-
800 μM [³H]glycerol-3-phosphate
-
80 μM palmitoyl-CoA
-
-
To distinguish between NEM-sensitive and NEM-resistant GPAT activity, pre-incubate the protein fractions with or without 2 mM N-ethylmaleimide (NEM) on ice for 15 minutes.
-
Add the protein fraction (10-30 μg) to the reaction mixture to initiate the reaction.
-
Incubate at room temperature for 10 minutes.
-
Stop the reaction by adding a suitable solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids and quantify the amount of radiolabeled lysophosphatidic acid formed using liquid scintillation counting.
3. Inhibitor Studies:
-
To determine the IC50 value of this compound, perform the assay in the presence of varying concentrations of the inhibitor.
-
Plot the percentage of GPAT activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.
Experimental Workflow Diagram
Caption: A generalized workflow for screening and characterizing GPAT inhibitors like this compound.
Conclusion
This compound is a valuable chemical probe for studying the crucial role of GPAT enzymes in the synthesis of triacylglycerols and other glycerolipids. Its inhibitory action on the first committed step of this pathway provides a powerful tool to dissect the intricate regulation of lipid metabolism and its implications in metabolic diseases. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers aiming to utilize this compound in their studies and for professionals in the field of drug development exploring GPAT as a therapeutic target. Further characterization of this compound's isoform specificity and its effects in cellular and in vivo models will be critical to fully elucidate its potential.
References
- 1. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Analysis of Genes Involved in Glycerolipids Biosynthesis (GPAT1 and GPAT2) in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and regulation of GPAT isoforms in cultured human keratinocytes and rodent epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
GPAT-IN-1: A Technical Guide to a Selective Glycerol-3-Phosphate Acyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyze the initial, rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids. This central role in lipid metabolism positions them as attractive therapeutic targets for metabolic diseases such as obesity, hepatic steatosis, and insulin resistance. This technical guide provides an in-depth overview of GPAT-IN-1, a small molecule inhibitor of GPAT. It covers the biochemical function of the GPAT enzyme family, the known properties of this compound, relevant signaling pathways, and detailed experimental protocols for assessing GPAT activity. This document is intended to serve as a comprehensive resource for researchers investigating lipid metabolism and developing novel therapeutics targeting this pathway.
The Glycerol-3-Phosphate Acyltransferase (GPAT) Enzyme Family
The synthesis of triacylglycerol (TAG) and phospholipids begins with the acylation of glycerol-3-phosphate, a reaction catalyzed by the GPAT enzyme family (EC 2.3.1.15).[1][2] This foundational step involves the transfer of an acyl group from a long-chain acyl-CoA to the sn-1 position of glycerol-3-phosphate, yielding lysophosphatidic acid (LPA).[2][3] Due to its low specific activity relative to other enzymes in the pathway, GPAT is considered the rate-limiting step in glycerolipid synthesis.[2]
In mammals, four distinct GPAT isoforms have been identified, each encoded by a separate gene and differing in subcellular localization, substrate preferences, and sensitivity to inhibitors. These differences suggest specialized physiological roles for each isoform.[3][4]
Table 1: Characteristics of Mammalian GPAT Isoforms
| Isoform | Location | NEM Sensitivity | Acyl-CoA Preference | Primary Tissue Expression | Key Roles |
| GPAT1 | Outer Mitochondrial Membrane | Resistant | Saturated (e.g., Palmitoyl-CoA) | Liver, Adipose Tissue | Hepatic TAG synthesis, Hepatic Steatosis, Insulin Resistance[3][5][6] |
| GPAT2 | Outer Mitochondrial Membrane | Sensitive | No strong preference | Testis, Liver | Spermatogenesis, potential role in liver lipid metabolism[4][7] |
| GPAT3 | Endoplasmic Reticulum (ER) | Sensitive | Broad range | Adipose Tissue | Adipogenesis, TAG storage in adipocytes[7][8] |
| GPAT4 | Endoplasmic Reticulum (ER) | Sensitive | Broad range | Liver, Brown Adipose Tissue | Hepatic TAG synthesis, Diet-induced obesity[7][9] |
NEM: N-ethylmaleimide, a sulfhydryl-reactive agent used to differentiate GPAT isoforms.
This compound: A GPAT Inhibitor
This compound is a small molecule identified as an inhibitor of glycerol-3-phosphate acyltransferase. Its inhibitory activity makes it a valuable tool for studying the roles of GPAT in metabolic processes and as a lead compound for the development of therapeutics for obesity-related disorders.
Table 2: Properties of this compound
| Property | Value |
| IUPAC Name | 5-Chloro-N'-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-3-methylbenzohydrazide |
| Molecular Formula | C₂₁H₂₆ClNO₄S |
| Molecular Weight | 423.95 g/mol |
| CAS Number | 1204347-51-2 |
| Reported IC₅₀ | 8.9 μM |
Note: The reported IC₅₀ value of 8.9 μM is for general GPAT activity. Specific IC₅₀ values for each of the four GPAT isoforms are not publicly available in the cited literature.
For comparison, another researched GPAT inhibitor, FSG67, was found to inhibit total mitochondrial GPAT activity with an IC₅₀ of 30.2 μM and the specific NEM-resistant GPAT1 isoform with an IC₅₀ of 42.1 μM.[10]
Signaling Pathways and Metabolic Context
GPAT enzymes are situated at a critical juncture in cellular metabolism, directing fatty acids toward either storage/synthesis or degradation.
De Novo Glycerolipid Synthesis Pathway
GPAT initiates the glycerolipid synthesis pathway, which proceeds from lysophosphatidic acid (LPA) to phosphatidic acid (PA), and then branches to form either triacylglycerols (TAG) for energy storage or various phospholipids for membrane biogenesis.
Competition at the Mitochondrial Membrane
On the outer mitochondrial membrane, GPAT1 competes with Carnitine Palmitoyltransferase 1 (CPT1) for the same pool of long-chain acyl-CoAs. This competition determines whether fatty acids are directed towards glycerolipid synthesis (storage) or β-oxidation (energy production). Inhibition of GPAT1 can therefore shift the balance towards fatty acid oxidation.[6][11]
Experimental Protocols
Accurate measurement of GPAT activity is essential for characterizing inhibitors like this compound. The following protocol is a generalized method for a radiometric GPAT activity assay.
General GPAT Activity Assay Protocol
This assay measures the incorporation of a radiolabeled glycerol-3-phosphate into lysophosphatidic acid. N-ethylmaleimide (NEM) is used to distinguish the activity of the NEM-resistant GPAT1 isoform from the NEM-sensitive isoforms (GPAT2, 3, and 4).[3][4]
1. Preparation of Membrane Fractions: a. Harvest cells or tissue and wash with ice-cold PBS. b. Homogenize the sample in a sucrose buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) on ice. c. Centrifuge the homogenate at low speed (e.g., 800 x g for 10 min) to pellet nuclei and debris. d. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 1.5 hours) to pellet the total membrane fraction. e. Resuspend the membrane pellet in a suitable buffer (e.g., 10 mM Tris pH 7.4, 250 mM sucrose, 1 mM EDTA) and determine the protein concentration using a standard method like the BCA assay.
2. GPAT Activity Measurement: a. Prepare the assay reaction mixture. A typical 200 µL reaction contains:
- 75 mM Tris-HCl, pH 7.5
- 4 mM MgCl₂
- 1-2 mg/mL fatty acid-free BSA
- 80-800 µM [³H]glycerol-3-phosphate or [¹⁴C]glycerol-3-phosphate
- 50-85 µM acyl-CoA substrate (e.g., palmitoyl-CoA or lauroyl-CoA) b. To measure total GPAT activity, aliquot the membrane protein (10-30 µg) into tubes on ice. c. To specifically measure GPAT1 (NEM-resistant) activity, pre-incubate a separate aliquot of the membrane protein with 1-2 mM NEM for 15 minutes on ice. d. To test inhibition, add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the protein samples and pre-incubate. Include a vehicle control. e. Initiate the reaction by adding the assay mixture to the protein samples. f. Incubate for 10-20 minutes at room temperature (23-25°C). Ensure the reaction is within the linear range. g. Stop the reaction by adding an acid (e.g., 1% perchloric acid).
3. Product Extraction and Quantification: a. Extract the lipids from the reaction mixture using a solvent system like chloroform:methanol (2:1, v/v). b. Vortex and centrifuge to separate the phases. c. Transfer the lower organic phase containing the lipids to a new tube and dry it under a stream of nitrogen. d. Resuspend the dried lipids in a scintillation cocktail. e. Quantify the amount of radiolabeled LPA formed using a liquid scintillation counter. f. Calculate specific activity as nmol of product formed per minute per mg of protein. NEM-sensitive activity is determined by subtracting the NEM-resistant activity from the total activity.
Conclusion
References
- 1. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and regulation of GPAT isoforms in cultured human keratinocytes and rodent epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic knockdown of mitochondrial GPAT1 in ob/ob mice improves metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Mice deleted for GPAT3 have reduced GPAT activity in white adipose tissue and altered energy and cholesterol homeostasis in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycerol-3-phosphate acyltransferase-4-deficient mice are protected from diet-induced insulin resistance by the enhanced association of mTOR and rictor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Gpat-IN-1: A Technical Whitepaper on its Discovery and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol-3-phosphate acyltransferase (GPAT) represents a critical enzymatic control point in the de novo synthesis of glycerolipids, including triacylglycerols (TAGs). The aberrant accumulation of TAGs in non-adipose tissues is a hallmark of metabolic disorders such as nonalcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. Consequently, the inhibition of GPAT, particularly the mitochondrial isoform GPAT1, has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery, chemical structure, and biological activity of Gpat-IN-1, a small molecule inhibitor of GPAT. Detailed experimental protocols for its synthesis and enzymatic evaluation are provided, alongside a summary of its quantitative data. Furthermore, we present visualizations of the key signaling pathways influenced by GPAT inhibition and the experimental workflow that led to the identification of this compound, offering a comprehensive resource for researchers in the field of metabolic disease drug discovery.
Discovery of this compound: A Structure-Activity Relationship (SAR) Driven Approach
This compound was identified through a focused medicinal chemistry effort to develop potent inhibitors of glycerol-3-phosphate acyltransferase (GPAT). The discovery originated from a series of o-(alkanesulfonamido)benzoic acids, which were designed as substrate mimetics. The rationale behind this scaffold was that the deprotonated benzoic acid would mimic the phosphate group of the natural substrate, glycerol-3-phosphate, while the sulfonamide and its appended alkyl chain would occupy the binding site of the fatty acyl-CoA substrate.
Initial studies identified 2-(nonylsulfonamido)benzoic acid as a moderate inhibitor of mitochondrial GPAT. To enhance potency, a structure-activity relationship (SAR) study was undertaken, leading to the synthesis and evaluation of a series of 4- and 5-substituted o-(octanesulfonamido)benzoic acid analogs. This systematic exploration of chemical space revealed that hydrophobic substituents at the 4- and 5-positions of the benzoic acid ring generally improved inhibitory activity.
This compound, chemically named 4-(4-chlorobenzoyl)-2-(octanesulfonamido)benzoic acid, emerged from this SAR campaign as a potent inhibitor. It is designated as compound 13b in the primary literature describing its discovery[1]. The introduction of the 4-chlorobenzoyl group at the 4-position of the benzoic acid ring resulted in a significant enhancement of inhibitory activity against mitochondrial GPAT.
Chemical Structure
-
IUPAC Name: 4-(4-chlorobenzoyl)-2-(octanesulfonamido)benzoic acid
-
Molecular Formula: C₂₁H₂₆ClNO₄S
-
Molecular Weight: 423.95 g/mol
-
CAS Number: 1204347-51-2
Quantitative Biological Data
The inhibitory activity of this compound and its analogs were assessed using an in vitro mitochondrial GPAT assay. The following table summarizes the key quantitative data for this compound and a closely related, highly potent analog.
| Compound ID | Chemical Name | IC₅₀ (µM) [a] |
| This compound (13b) | 4-(4-chlorobenzoyl)-2-(octanesulfonamido)benzoic acid | 8.9 |
| 14b | 4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid | 8.5 |
[a] IC₅₀ values were determined against a mouse mitochondrial GPAT preparation.[1]
Experimental Protocols
Synthesis of this compound (4-(4-chlorobenzoyl)-2-(octanesulfonamido)benzoic acid)
The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. The general scheme involves the sulfonamide coupling of an appropriately substituted anthranilate followed by functionalization of the benzoic acid ring and subsequent hydrolysis of the ester to yield the final product.
Step 1: Synthesis of methyl 2-amino-4-bromobenzoate
-
To a solution of 2-amino-4-bromobenzoic acid in methanol, thionyl chloride is added dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred overnight.
-
After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.
Step 2: Synthesis of methyl 4-bromo-2-(octanesulfonamido)benzoate
-
To a solution of methyl 2-amino-4-bromobenzoate in pyridine, octanesulfonyl chloride is added dropwise at 0 °C.
-
The reaction is stirred at room temperature overnight.
-
The reaction mixture is then poured into ice-water and acidified with concentrated hydrochloric acid.
-
The precipitate is collected by filtration, washed with water, and dried to yield the sulfonamide.
Step 3: Synthesis of methyl 4-(4-chlorobenzoyl)-2-(octanesulfonamido)benzoate
-
A mixture of methyl 4-bromo-2-(octanesulfonamido)benzoate, 4-chlorophenylboronic acid, palladium(II) acetate, and a suitable phosphine ligand (e.g., SPhos) is dissolved in a solvent system such as toluene and water.
-
A base, such as potassium carbonate, is added, and the mixture is degassed and heated to reflux under an inert atmosphere until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Step 4: Synthesis of this compound
-
To a solution of methyl 4-(4-chlorobenzoyl)-2-(octanesulfonamido)benzoate in a mixture of tetrahydrofuran, methanol, and water, lithium hydroxide monohydrate is added.
-
The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The organic solvents are removed under reduced pressure, and the aqueous residue is acidified with 1N hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
Mitochondrial GPAT Inhibition Assay
The inhibitory potency of this compound was determined using an in vitro assay with isolated mouse liver mitochondria as the source of GPAT enzymes.
-
Mitochondria Isolation: Mouse liver mitochondria are isolated by differential centrifugation in a buffer containing sucrose, Tris-HCl, and EDTA. The final mitochondrial pellet is resuspended in the assay buffer.
-
Assay Buffer: 75 mM Tris-HCl (pH 7.4), 4 mM MgCl₂, 1 mM DTT, 8 mM NaF, and 1 mg/mL fatty acid-free BSA.
-
Reaction Mixture: The assay is performed in a total volume of 200 µL. The reaction mixture contains the assay buffer, [¹⁴C]-glycerol-3-phosphate (e.g., 300 µM), and palmitoyl-CoA (e.g., 80 µM).
-
Inhibitor Preparation: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted to obtain a range of concentrations for the IC₅₀ determination.
-
Assay Procedure:
-
Isolated mitochondria (10-30 µg of protein) are pre-incubated with varying concentrations of this compound or vehicle (DMSO) on ice for 15 minutes.
-
The reaction is initiated by adding the mitochondrial suspension to the pre-warmed reaction mixture.
-
The reaction is incubated at room temperature (e.g., 23°C) for 10 minutes.
-
The reaction is stopped by the addition of a quench solution (e.g., a mixture of chloroform and methanol).
-
The lipids are extracted, and the amount of radiolabeled lysophosphatidic acid formed is quantified by scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway of GPAT1 in Nonalcoholic Fatty Liver Disease (NAFLD)
Caption: GPAT1 signaling pathway in the development of NAFLD and insulin resistance.
Experimental Workflow for the Discovery of this compound
Caption: Experimental workflow for the discovery of this compound.
Conclusion
This compound is a potent small molecule inhibitor of mitochondrial glycerol-3-phosphate acyltransferase, discovered through a rational, structure-activity relationship-driven approach. Its ability to inhibit the rate-limiting step in triacylglycerol synthesis makes it a valuable research tool for studying the roles of GPAT enzymes in metabolic diseases. The detailed chemical synthesis and biological evaluation protocols provided herein offer a practical guide for researchers seeking to further investigate this compound or to develop novel GPAT inhibitors. The elucidated signaling pathway highlights the therapeutic potential of targeting GPAT1 in conditions such as NAFLD and insulin resistance. Future studies should aim to characterize the in vivo efficacy and safety profile of this compound and its analogs, as well as to determine their selectivity across the different GPAT isoforms.
References
The Pivotal Role of Glycerol-3-Phosphate Acyltransferase (GPAT) Enzymes in the Pathogenesis of Obesity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols (TAGs), the primary form of energy storage in adipocytes.[1][2][3][4] This critical position places GPATs at the heart of lipid metabolism and makes them a compelling target for therapeutic interventions aimed at combating obesity and its associated metabolic disorders, such as insulin resistance and hepatic steatosis.[2][5] This guide provides a comprehensive overview of the function of GPAT isoforms, their regulation, and their integral role in the development of obesity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
GPAT Isoforms and Their Tissue-Specific Functions
In mammals, four distinct GPAT isoforms have been identified, each with unique subcellular localizations and tissue distribution, suggesting specialized roles in lipid metabolism.[4][6]
-
GPAT1 and GPAT2: These isoforms are located on the outer mitochondrial membrane.[4][6] GPAT1 is predominantly expressed in the liver and adipose tissue, where it plays a significant role in TAG synthesis.[1] It is resistant to inhibition by the sulfhydryl-modifying agent N-ethylmaleimide (NEM).[7] GPAT2, also found in the mitochondria, is NEM-sensitive and is implicated in spermatogenesis and tumorigenesis.[6][7]
-
GPAT3 and GPAT4: These isoforms reside in the endoplasmic reticulum.[4][6] GPAT3 is highly expressed in adipose tissue and is considered the major microsomal GPAT subtype in adipocytes, playing a key role in lipid accumulation during adipocyte differentiation.[6] Its expression is dramatically induced during this process.[1] GPAT4 is also widely expressed, with high levels in brown adipose tissue (BAT), the liver, and lactating mammary glands.[8][9] Both GPAT3 and GPAT4 are sensitive to NEM inhibition.[7]
The distinct characteristics and tissue expression patterns of the GPAT isoforms are summarized in the table below.
| Feature | GPAT1 | GPAT2 | GPAT3 | GPAT4 |
| Subcellular Location | Mitochondrial Outer Membrane | Mitochondrial Outer Membrane | Endoplasmic Reticulum | Endoplasmic Reticulum |
| NEM Sensitivity | Resistant | Sensitive | Sensitive | Sensitive |
| Primary Tissue Expression | Liver, Adipose Tissue[1] | Testis | Adipose Tissue[6] | Brown Adipose Tissue, Liver, Mammary Gland[8][9] |
| Key Role in Obesity | Hepatic TAG synthesis and steatosis[6] | Less defined in obesity | Adipocyte differentiation and TAG storage[1][6] | Regulation of energy expenditure and milk lipid synthesis[6][7] |
| Substrate Preference | Saturated Acyl-CoAs (e.g., Palmitoyl-CoA)[7][9] | No strong preference | Broader preference for saturated and unsaturated acyl-CoAs[10] | Prefers Palmitoyl-CoA[6][9] |
GPATs as a Nexus in Obesity and Metabolic Disease
The link between GPAT activity and obesity is well-established through numerous preclinical studies. Elevated GPAT activity is associated with increased TAG synthesis and fat accumulation.
Evidence from Preclinical Models:
-
GPAT1: Knockout of GPAT1 in mice leads to reduced fat accumulation, decreased liver and serum TAG levels, and weight loss.[6][9] Conversely, overexpression of GPAT1 in the liver results in increased hepatic TAG and the development of hepatic steatosis.[6]
-
GPAT3: GPAT3 knockout mice exhibit decreased plasma TAG, increased energy expenditure, and improved glucose metabolism.[6][9] In female mice fed a high-fat diet, GPAT3 deficiency leads to reduced body weight and adiposity.[6][11] The deletion of GPAT3 in mice resulted in an 80% reduction of total GPAT activity in white adipose tissue.[11]
-
GPAT4: GPAT4 deficient mice on a normal diet show significantly reduced body weight and TAG content, along with increased energy expenditure.[6][9] These mice are also protected from diet-induced insulin resistance.[12]
Pharmacological Inhibition of GPAT:
The development of small-molecule GPAT inhibitors has provided further evidence for their therapeutic potential. The inhibitor FSG67, for instance, has been shown to decrease body weight, reduce food intake, and increase insulin sensitivity in diet-induced obese mice.[8][13] Chronic administration of FSG67 resulted in a significant loss of fat mass and enhanced fat oxidation.[8] These findings strongly support GPAT as a viable drug target for the treatment of obesity and its comorbidities.[2][8]
Quantitative Insights into GPAT Function
The following table summarizes key quantitative data from studies on GPAT enzymes, highlighting their kinetic properties and the impact of their modulation on metabolic parameters.
| Parameter | Value/Observation | Model System | Reference |
| GPAT1 Overexpression | 4.1-fold increase in total GPAT activity | Mouse Primary Hepatocytes | [14] |
| GPAT3 Overexpression | 3.2-fold increase in total GPAT activity | Mouse Primary Hepatocytes | [14] |
| GPAT3 mRNA Induction | ~60-fold increase during adipocyte differentiation | 3T3-L1 Preadipocytes | [1] |
| GPAT4 mRNA Induction | ~5-fold increase during adipocyte differentiation | 3T3-L1 Preadipocytes | [6] |
| GPAT3 Knockdown in 3T3-L1 cells | 55% decrease in fatty acid incorporation into lysophosphatidic acid | 3T3-L1 Adipocytes | [1] |
| GPAT4 Knockout in BAT | 65% reduction in NEM-sensitive GPAT activity | Gpat4-/- Mice | [1] |
| FSG67 Treatment in DIO Mice | 12% gradual weight loss | Diet-Induced Obese Mice | [8][13] |
| GPAT3 Deletion in WAT | 80% reduction in total GPAT activity | Gpat3-/- Mice | [11] |
Signaling Pathways and Regulation of GPAT Activity
GPAT activity is intricately regulated by hormonal and nutritional signals, integrating cellular energy status with lipid synthesis.
Insulin Signaling: Insulin plays a crucial role in regulating GPAT activity. In adipocytes, insulin can acutely increase the Vmax and Km of GPAT1, potentially through phosphorylation events.[1] Furthermore, both GPAT3 and GPAT4 are phosphorylated and activated by insulin, directly linking glucose metabolism to the synthesis of acylglycerides.[8]
Transcriptional Regulation: The expression of GPAT isoforms is under the control of key metabolic transcription factors.
-
SREBP-1c: Sterol Regulatory Element-Binding Protein-1c, a master regulator of lipogenesis, induces the expression of GPAT1.[15][16]
-
PPARγ: Peroxisome Proliferator-Activated Receptor γ, a key driver of adipogenesis, increases the mRNA expression of GPAT3.[16]
The following diagram illustrates the central role of GPAT in triacylglycerol synthesis and its regulation by insulin.
Caption: GPAT-mediated triacylglycerol synthesis and its regulation by insulin.
Experimental Protocols
Accurate measurement of GPAT activity is fundamental to studying its role in obesity. Below is a generalized protocol for a GPAT enzyme activity assay.
Protocol: GPAT Enzyme Activity Assay
1. Objective: To measure the specific activity of GPAT enzymes in tissue or cell lysates.
2. Materials:
-
Tissue homogenate or cell lysate
-
Homogenization Buffer: 10 mM Tris-HCl (pH 7.4), 250 mM sucrose, 1 mM DTT, 1 mM EDTA
-
Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mg/mL fatty acid-free BSA
-
Substrates: [³H]glycerol-3-phosphate or [¹⁴C]glycerol-3-phosphate, long-chain acyl-CoA (e.g., palmitoyl-CoA)
-
N-ethylmaleimide (NEM) solution (for differentiating mitochondrial and microsomal isoforms)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
3. Procedure:
- Sample Preparation:
- Homogenize tissue or cells in ice-cold homogenization buffer.
- Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.[14]
- Resuspend the membrane pellet in a suitable buffer.
- Determine protein concentration using a standard method (e.g., BCA assay).
- NEM Treatment (Optional):
- To measure NEM-resistant GPAT1 activity, pre-incubate a portion of the membrane preparation with 1-2 mM NEM on ice for 15 minutes.[14][17]
- Enzyme Reaction:
- Prepare the reaction mixture containing assay buffer and substrates (e.g., 800 µM [³H]glycerol-3-phosphate and 82.5 µM palmitoyl-CoA).[12][14]
- Initiate the reaction by adding 10-30 µg of membrane protein to the reaction mixture.
- Incubate at 25°C for 10 minutes, ensuring the reaction is within the linear range.[14]
- Reaction Termination and Product Extraction:
- Stop the reaction by adding a chloroform/methanol mixture.
- Extract the lipid products into the chloroform phase.[17]
- Dry the chloroform extract under a stream of nitrogen.
- Quantification:
- Resuspend the dried lipid extract in a scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter to determine the amount of radiolabeled lysophosphatidic acid formed.
- Calculation:
- Calculate the specific activity as nmol of product formed per minute per mg of protein.
- NEM-sensitive activity can be calculated by subtracting the NEM-resistant activity from the total GPAT activity.[12]
Experimental Workflow Diagram:
References
- 1. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycerophosphate/Acylglycerophosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glycerol-3-phosphate acyltransferase as a potential treatment for insulin resistance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 7. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives - ProQuest [proquest.com]
- 10. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mice deleted for GPAT3 have reduced GPAT activity in white adipose tissue and altered energy and cholesterol homeostasis in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycerol-3-phosphate acyltransferase-4-deficient mice are protected from diet-induced insulin resistance by the enhanced association of mTOR and rictor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 16. Transcriptional Regulation of Acyl-CoA:Glycerol- sn-3-Phosphate Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glycerol-3-phosphate Acyltransferase Isoform-4 (GPAT4) Limits Oxidation of Exogenous Fatty Acids in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Role of GPAT1 Inhibition in the Amelioration of Hepatic Steatosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Nonalcoholic fatty liver disease (NAFLD) has become the most prevalent chronic liver condition globally, driven by the epidemics of obesity and type 2 diabetes. A key pathological feature of NAFLD is hepatic steatosis, the abnormal accumulation of triglycerides within hepatocytes. Glycerol-3-phosphate acyltransferase 1 (GPAT1) is a pivotal mitochondrial enzyme that catalyzes the first and committed step in the de novo synthesis of glycerolipids, including triglycerides. Elevated hepatic GPAT1 expression is strongly correlated with the severity of liver disease in various preclinical models. Consequently, inhibiting GPAT1 presents a compelling therapeutic strategy to reduce hepatic lipid accumulation. This document details the mechanism of action of GPAT1 inhibition, summarizes the key preclinical quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways. The evidence collectively supports GPAT1 as a promising target for the development of novel therapeutics against hepatic steatosis.
The Central Role of GPAT1 in Hepatic Lipid Metabolism
Pathophysiology of Hepatic Steatosis
Hepatic steatosis arises from an imbalance between lipid acquisition and lipid disposal in the liver. This imbalance is characterized by increased fatty acid uptake, elevated de novo lipogenesis (DNL), and insufficient fatty acid oxidation or export as very-low-density lipoproteins (VLDL).[1][2] GPAT1 is a critical enzyme in this process, as it directs fatty acids towards storage pathways.[1]
GPAT1: The Gatekeeper of Triglyceride Synthesis
Glycerol-3-phosphate acyltransferase 1 (GPAT1) is an integral protein of the outer mitochondrial membrane that catalyzes the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[1][3] This is the rate-limiting step in the de novo synthesis of triglycerides (TAG) and other glycerophospholipids.[1] In the liver, GPAT1 activity constitutes 30–50% of the total hepatic GPAT activity and is a primary contributor to hepatic triglyceride synthesis.[4][5] Studies have shown that overexpression of GPAT1 in the liver is sufficient to cause hepatic steatosis and insulin resistance, even without a high-fat diet.[1][5] Conversely, mice lacking GPAT1 are protected from diet-induced hepatic steatosis.[1][5][6]
Mechanism of Action: Gpat-IN-1
This compound is a representative pharmacological inhibitor of the GPAT1 enzyme. By blocking GPAT1, it directly curtails the synthesis of LPA, the precursor for both triglycerides and other glycerolipids. This inhibition effectively shunts fatty acyl-CoAs away from the glycerolipid synthesis pathway and towards the mitochondrial β-oxidation pathway for degradation. The net effect is a reduction in the synthesis and accumulation of hepatic triglycerides and an increase in fatty acid catabolism.
Quantitative Data from Preclinical Studies
The inhibition or genetic deletion of GPAT1 has demonstrated significant effects on hepatic steatosis and related metabolic parameters in various animal models. The data below summarizes key quantitative findings.
Table 1: Effect of GPAT1 Inhibition/Deficiency on Hepatic Lipid Content
| Model | Intervention | Outcome | Magnitude of Effect | Citation |
|---|---|---|---|---|
| ob/ob Mice | Complete absence of Gpat1 | Reduction in hepatic TAG content | 59% decrease | [5] |
| ob/ob Mice | 90% knockdown of hepatic Gpat1 | Reduction in hepatic TAG content | 42% decrease | [5] |
| Diet-Induced Obese (DIO) Mice | FSG67 (GPAT inhibitor) | Reduction in liver lipid accumulation | Significant decrease (qualitative) | [4] |
| High-Fat Diet Mice | Gpat1 deficiency (Gpat1-/-) | Protection from hepatic steatosis | Significant protection (qualitative) |[1][5] |
Table 2: Correlation of Hepatic GPAT1 Expression with NAFLD Severity
| Model(s) | Parameter Measured | Finding | Citation |
|---|---|---|---|
| Three distinct NAFLD models | Hepatic GPAT1 mRNA levels | ~5-fold elevation in steatosis and NASH | |
| NAFLD models | Correlation analysis | Direct correlation (r = 0.88) between GPAT1 mRNA and disease severity |
| NAFLD models | Correlation with fibrosis | Logarithmic relationship between GPAT1 mRNA and scar formation |[1] |
Table 3: Systemic Metabolic Effects of the GPAT Inhibitor FSG67 in DIO Mice
| Parameter | Intervention | Outcome | Magnitude of Effect | Citation |
|---|---|---|---|---|
| Body Weight | Daily FSG67 (5 mg/kg) | Gradual weight loss | 12% loss | [4] |
| Body Composition | Daily FSG67 | Reduction in fat mass | Specific loss from fat mass | [4] |
| Energy Metabolism | Daily FSG67 | Enhanced fat oxidation | Decreased respiratory exchange ratio | [4] |
| Glucose Homeostasis | Chronic FSG67 | Improved glucose tolerance & insulin sensitivity | Significant improvement | [4] |
| Gene Expression | Chronic FSG67 | Decreased lipogenic enzyme expression | Significant decrease in liver & adipose |[4] |
Key Experimental Protocols
Reproducing and building upon findings regarding this compound requires robust experimental designs. Below are summaries of common methodologies used in this area of research.
Animal Models
-
Diet-Induced Obesity (DIO) Models: C57BL/6 mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[4]
-
Genetic Obesity Models: ob/ob mice, which are leptin-deficient, develop hyperphagia, obesity, and severe hepatic steatosis.[5]
-
Gene-Edited Models: Gpat1 knockout (Gpat1-/-) mice are used to study the effects of complete GPAT1 deficiency. These are often challenged with a high-fat diet to assess their resistance to steatosis development.[5][6][7]
-
NASH Models: To induce nonalcoholic steatohepatitis (NASH), which includes inflammation and fibrosis, models such as the choline-deficient, L-amino acid-defined, high-fat diet (CDA-HFD) are utilized.[7]
Administration of Inhibitors
-
Small molecule inhibitors like FSG67 are typically dissolved in a vehicle (e.g., DMSO, PEG400) and administered via intraperitoneal (i.p.) injection or oral gavage at specified doses and frequencies (e.g., 5 mg/kg daily).[4]
Measurement of Hepatic Steatosis
-
Histology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize overall morphology and lipid vacuoles. Oil Red O staining is used on frozen sections to specifically visualize neutral lipids.
-
Biochemical Quantification: Hepatic triglyceride content is measured by extracting total lipids from a liver homogenate, followed by a colorimetric or fluorometric assay.[5]
Metabolic and Gene Expression Analyses
-
Glucose and Insulin Tolerance Tests (GTT/ITT): These tests are performed to assess systemic glucose homeostasis and insulin sensitivity.
-
Indirect Calorimetry: Mice are placed in metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2), allowing for the calculation of the respiratory exchange ratio (RER) to determine fuel substrate utilization.[4]
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from liver and adipose tissue to quantify the expression of genes involved in lipogenesis (e.g., Fasn, Scd1), fatty acid oxidation, and inflammation.[4]
Signaling Pathway Interactions
The activity of GPAT1 is embedded within a larger network of metabolic signaling. Its expression is regulated by key transcription factors, and its enzymatic products can influence downstream signaling cascades, particularly insulin signaling.
-
Upstream Regulation: Hepatic GPAT1 expression is transcriptionally upregulated by Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4][5] SREBP-1c is a master regulator of lipogenesis and is activated by insulin. This creates a feed-forward loop where high insulin levels promote fat storage via increased GPAT1 activity.
-
Downstream Consequences: The accumulation of certain lipid species downstream of GPAT1, such as diacylglycerol (DAG), is implicated in the development of hepatic insulin resistance.[5] DAG can activate protein kinase C epsilon (PKCε), which in turn phosphorylates the insulin receptor substrate (IRS) on inhibitory sites, impairing the insulin signaling cascade. By reducing the flux into this pathway, this compound may not only decrease steatosis but also help preserve insulin sensitivity.
Conclusion and Future Directions
The body of preclinical evidence strongly indicates that GPAT1 is a critical and druggable node in the pathogenesis of hepatic steatosis. Pharmacological inhibition of GPAT1, represented here by this compound, effectively reduces liver fat accumulation by decreasing triglyceride synthesis and promoting fatty acid oxidation. Furthermore, this intervention leads to systemic metabolic benefits, including weight loss and improved insulin sensitivity. The strong correlation between GPAT1 expression and NAFLD severity underscores its clinical relevance.
For drug development professionals, GPAT1 inhibitors represent a promising therapeutic class for NAFLD and NASH. Future research should focus on developing potent and selective inhibitors with favorable pharmacokinetic and safety profiles for clinical evaluation. Further studies are also warranted to explore the long-term efficacy of GPAT1 inhibition on preventing the progression from simple steatosis to the more severe stages of NASH, including fibrosis and inflammation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis of the acyl-transfer mechanism of human GPAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycerol-3-Phosphate Acyltransferase 1 Deficiency in ob/ob Mice Diminishes Hepatic Steatosis but Does Not Protect Against Insulin Resistance or Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Gpat-IN-1: Unraveling Its Isoform Specificity for GPAT1 vs. GPAT2 Remains an Open Question
Despite the identification of Gpat-IN-1 as a Glycerol-3-Phosphate Acyltransferase (GPAT) inhibitor with a reported IC50 of 8.9 μM, a detailed, publicly available scientific record differentiating its inhibitory potency against the specific isoforms GPAT1 and GPAT2 is currently unavailable. This lack of specific quantitative data precludes a definitive assessment of its isoform selectivity, a critical factor for researchers in drug development and metabolic studies.
This technical guide synthesizes the existing general knowledge surrounding GPAT isoforms and the methodologies used to assess inhibitor specificity, providing a framework for the potential evaluation of this compound.
Distinguishing GPAT1 and GPAT2: Key Isoform Characteristics
Glycerol-3-phosphate acyltransferases (GPATs) are crucial enzymes that catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids. In mammals, four GPAT isoforms have been identified, with GPAT1 and GPAT2 being located on the outer mitochondrial membrane. Understanding their distinct characteristics is fundamental to interpreting inhibitor data.
| Feature | GPAT1 | GPAT2 |
| Subcellular Localization | Outer Mitochondrial Membrane | Outer Mitochondrial Membrane |
| Tissue Distribution | High in liver and adipose tissue. | High in testes; lower levels in liver. |
| Sensitivity to N-ethylmaleimide (NEM) | Resistant | Sensitive |
| Substrate Preference | Prefers saturated fatty acyl-CoAs (e.g., palmitoyl-CoA). | No strong preference for saturated over unsaturated fatty acyl-CoAs. |
Table 1: Comparative Properties of GPAT1 and GPAT2. This table summarizes the key distinguishing features of the two mitochondrial GPAT isoforms, which are essential for designing and interpreting experiments aimed at determining inhibitor specificity.
The De Novo Glycerolipid Synthesis Pathway
GPAT1 and GPAT2 initiate the synthesis of various glycerolipids, playing a pivotal role in cellular metabolism. The pathway they initiate is fundamental for the formation of triglycerides for energy storage and phospholipids for membrane structure.
Experimental Protocols for Determining Isoform Specificity
The differential sensitivity of GPAT1 and GPAT2 to the alkylating agent N-ethylmaleimide (NEM) is the cornerstone of assays designed to distinguish their activities and, consequently, the isoform-specific effects of inhibitors.
GPAT Activity Assay in Isolated Mitochondria
This biochemical assay measures the incorporation of a radiolabeled substrate into the product, lysophosphatidic acid (LPA), in the presence and absence of both the inhibitor and NEM.
1. Isolation of Mitochondria:
-
Tissues rich in GPAT1 and GPAT2, such as liver, are homogenized in a suitable buffer (e.g., Tris-HCl, sucrose, EDTA).
-
The homogenate is subjected to differential centrifugation to pellet the mitochondrial fraction.
-
The mitochondrial pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Conditions:
-
The reaction mixture typically contains:
-
Isolated mitochondria (as the enzyme source).
-
[³H]glycerol-3-phosphate (radiolabeled substrate).
-
Acyl-CoA (e.g., palmitoyl-CoA).
-
Bovine serum albumin (BSA) to bind free fatty acids.
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
3. Determining Isoform-Specific Inhibition:
-
Total Mitochondrial GPAT Activity: The assay is run in the absence of NEM.
-
GPAT1 Activity (NEM-resistant): The assay is run in the presence of a saturating concentration of NEM (typically 1-2 mM), which inhibits GPAT2.
-
GPAT2 Activity (NEM-sensitive): This is calculated by subtracting the NEM-resistant activity (GPAT1) from the total mitochondrial GPAT activity.
-
Inhibitor Testing: To determine the IC50 for each isoform, the assays are performed with a range of this compound concentrations under both NEM-present and NEM-absent conditions.
4. Data Analysis:
-
The reaction is stopped, and the lipids are extracted.
-
The amount of radiolabeled LPA formed is quantified using liquid scintillation counting.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
While this compound is commercially available as a GPAT inhibitor, the absence of published data on its activity against individual GPAT isoforms is a significant knowledge gap. To rigorously characterize this compound and understand its potential as a selective research tool or therapeutic lead, it is imperative that its inhibitory profile against GPAT1 and GPAT2 be determined. The well-established NEM-based biochemical assays provide a clear path forward for obtaining this critical information. Researchers utilizing this compound should be aware of this limitation and are encouraged to perform their own isoform specificity studies to ensure accurate interpretation of their experimental results. The scientific community awaits further data to fully elucidate the biochemical properties of this inhibitor.
Gpat-IN-1: A Technical Guide for the Study of Glycerolipid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerolipid biosynthesis is a fundamental metabolic process essential for energy storage, membrane structure, and cellular signaling. Dysregulation of this pathway is implicated in numerous diseases, including obesity, type 2 diabetes, and cancer. Glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, making them attractive therapeutic targets. This technical guide provides an in-depth overview of Gpat-IN-1, a small molecule inhibitor of GPAT, as a tool to investigate glycerolipid metabolism. This document outlines its mechanism of action, provides detailed experimental protocols, and summarizes its effects on cellular signaling, offering a comprehensive resource for researchers in the field.
Introduction to Glycerolipid Biosynthesis and GPAT Enzymes
The synthesis of glycerolipids begins with the acylation of glycerol-3-phosphate (G3P) to form lysophosphatidic acid (LPA). This reaction is catalyzed by the glycerol-3-phosphate acyltransferase (GPAT) family of enzymes.[1] There are four known mammalian GPAT isoforms, GPAT1, GPAT2, GPAT3, and GPAT4, which differ in their subcellular localization, tissue distribution, and substrate specificities.[2][3]
-
GPAT1 and GPAT2 are located on the outer mitochondrial membrane.[3] GPAT1 is resistant to inhibition by the sulfhydryl-modifying agent N-ethylmaleimide (NEM) and preferentially uses saturated fatty acyl-CoAs.[3]
-
GPAT3 and GPAT4 are found in the endoplasmic reticulum (ER) and are sensitive to NEM inhibition.[3]
The product of the GPAT reaction, LPA, is a key intermediate that can be further acylated to phosphatidic acid (PA), a precursor for the synthesis of all other glycerolipids, including triacylglycerols (TAGs) for energy storage and phospholipids for membrane biogenesis. Given their central role, GPAT enzymes are critical regulators of lipid homeostasis.
This compound: A Chemical Probe for GPAT Inhibition
This compound (also referred to as Compound 13b) is a small molecule inhibitor of glycerol-3-phosphate acyltransferase.[4][5][6] It serves as a valuable chemical tool for studying the physiological and pathological roles of de novo glycerolipid synthesis.
Mechanism of Action
This compound acts as an inhibitor of GPAT activity, thereby blocking the initial step of glycerolipid biosynthesis. By preventing the conversion of G3P to LPA, this compound effectively reduces the cellular pool of downstream glycerolipids.
Quantitative Data
The inhibitory potency of this compound against GPAT has been determined in in vitro assays. The half-maximal inhibitory concentration (IC50) provides a measure of the inhibitor's efficacy.
| Compound | Target | IC50 (μM) |
| This compound | GPAT | 8.9[4][5][6] |
Note: The specific isoform selectivity of this compound is not explicitly stated in the currently available public information. Researchers should consider performing isoform-specific assays to fully characterize its inhibitory profile.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study glycerolipid biosynthesis.
In Vitro GPAT Activity Assay
This protocol allows for the direct measurement of GPAT activity in isolated mitochondria or microsomes and the determination of the inhibitory effect of this compound.
Materials:
-
Isolated mitochondrial or microsomal fractions
-
Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mg/mL fatty acid-free BSA
-
[³H]Glycerol-3-phosphate
-
Palmitoyl-CoA
-
This compound (dissolved in DMSO)
-
N-ethylmaleimide (NEM) (optional, for isoform differentiation)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the complete assay mixture containing Assay Buffer, [³H]Glycerol-3-phosphate, and Palmitoyl-CoA.
-
Aliquot the assay mixture into reaction tubes.
-
Add this compound at various concentrations (e.g., 0.1 to 100 μM) to the respective tubes. Include a DMSO vehicle control.
-
(Optional) For isoform activity, pre-incubate a set of samples with 1 mM NEM for 15 minutes on ice to inhibit NEM-sensitive GPATs (GPAT2, GPAT3, GPAT4). The remaining activity will be from NEM-resistant GPAT1.
-
Pre-warm the tubes to 37°C for 5 minutes.
-
Initiate the reaction by adding 10-30 µg of mitochondrial or microsomal protein.
-
Incubate the reaction at 37°C for 10-20 minutes.
-
Stop the reaction by adding 1.5 mL of chloroform:methanol (1:2, v/v).
-
Add 0.5 mL of chloroform and 0.5 mL of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.
-
Transfer a known volume of the lower organic phase containing the radiolabeled lipid product to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific activity (nmol/min/mg protein) and determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular Lipid Synthesis Assay
This protocol measures the effect of this compound on the incorporation of labeled precursors into cellular lipids in cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
[¹⁴C]Glycerol or [³H]Oleic acid complexed to fatty acid-free BSA
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2, v/v)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or scintillation counter
Procedure:
-
Plate cells in multi-well plates and grow to desired confluency.
-
Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1-4 hours.
-
Add the radiolabeled precursor ([¹⁴C]Glycerol or [³H]Oleic acid) to the medium and incubate for an appropriate time (e.g., 1-4 hours).
-
Wash the cells twice with ice-cold PBS.
-
Extract the total cellular lipids using an appropriate solvent system.
-
Dry the lipid extracts under a stream of nitrogen.
-
Resuspend the lipid extracts in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extracts onto a TLC plate and develop the plate using a solvent system that separates the lipid classes of interest (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v for neutral lipids).
-
Visualize the separated lipids using a phosphorimager or by scraping the corresponding spots and measuring radioactivity by scintillation counting.
-
Quantify the amount of radiolabel incorporated into specific lipid classes (e.g., triacylglycerols, phospholipids) and determine the effect of this compound.
Visualization of Pathways and Workflows
Glycerolipid Biosynthesis Pathway
The following diagram illustrates the central role of GPAT in the de novo glycerolipid biosynthesis pathway and the point of inhibition by this compound.
Caption: The de novo glycerolipid biosynthesis pathway.
Experimental Workflow for this compound Characterization
The diagram below outlines a typical workflow for characterizing the effects of this compound on cellular lipid metabolism.
Caption: Workflow for analyzing this compound effects.
This compound and Cellular Signaling
Inhibition of glycerolipid biosynthesis by this compound can have significant downstream effects on cellular signaling pathways that are regulated by lipid intermediates. While direct studies on this compound's impact on these pathways are limited, research on GPAT isoforms and other inhibitors provides insights into potential signaling consequences.
Potential Impact on mTOR Signaling
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that phosphatidic acid (PA), a downstream product of GPAT activity, can influence mTOR signaling.[7] Specifically, certain PA species have been shown to modulate the assembly and activity of mTOR complex 2 (mTORC2), which in turn phosphorylates and activates Akt.[7][8] By reducing the production of LPA and subsequently PA, this compound may alter mTORC2-Akt signaling.
Potential Impact on NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. There is emerging evidence linking lipid metabolism to NF-κB signaling. For instance, in the context of hepatocellular carcinoma, inhibition of GPAT has been shown to suppress the NF-κB/Bcl2 signaling pathway, leading to increased apoptosis. This suggests that this compound could potentially modulate NF-κB activity, although the precise mechanisms require further investigation.
The diagram below illustrates the potential intersection of glycerolipid biosynthesis with the mTOR and NF-κB signaling pathways.
Caption: Potential signaling effects of GPAT inhibition.
Conclusion
This compound is a valuable pharmacological tool for the investigation of glycerolipid biosynthesis. Its ability to inhibit the rate-limiting enzyme GPAT allows for the acute modulation of this pathway, enabling researchers to dissect the complex roles of glycerolipids in cellular physiology and disease. The experimental protocols and pathway diagrams provided in this guide offer a framework for utilizing this compound to advance our understanding of lipid metabolism and its intricate connections to cellular signaling networks. Further research is warranted to fully elucidate the isoform specificity and the complete range of cellular effects of this inhibitor.
References
- 1. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Change in fatty acid composition of plasma triglyceride caused by a 2 week comprehensive risk management for diabetes: A prospective observational study of type 2 diabetes patients with supercritical fluid chromatography/mass spectrometry-based semi-target lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | GPAT inhibitor | TargetMol [targetmol.com]
- 7. Glycerolipid signals alter mTOR complex 2 (mTORC2) to diminish insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycerol-3-phosphate acyltransferase-4-deficient mice are protected from diet-induced insulin resistance by the enhanced association of mTOR and rictor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Gpat-IN-1: A Technical Guide to Target Deconvolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpat-IN-1 is a known inhibitor of Glycerol-3-phosphate acyltransferase (GPAT) enzymes, key players in the de novo synthesis of glycerolipids. While its on-target effects on lipid metabolism are the primary focus of its development, a comprehensive understanding of its cellular interactome is crucial for predicting potential off-target liabilities and uncovering novel therapeutic applications. Off-target interactions are a common feature of small molecule inhibitors and can significantly contribute to both therapeutic efficacy and adverse drug reactions.
This technical guide outlines a proposed strategic workflow for the systematic identification and validation of cellular targets of this compound beyond the GPAT enzyme family. In the absence of publicly available off-target data for this compound, this document provides a detailed roadmap of established experimental protocols and data presentation strategies that can be employed to generate a comprehensive off-target profile.
Proposed Research Workflow for this compound Off-Target Identification
The following diagram illustrates a logical workflow for the comprehensive identification and validation of this compound off-targets.
Caption: Proposed workflow for this compound off-target identification.
Data Presentation: Summarizing Putative Off-Target Data
Quantitative data from initial screening assays should be meticulously organized to facilitate the prioritization of candidate off-targets for subsequent validation.
Table 1: Hypothetical Kinome-Wide Profiling Results for this compound (1 µM)
| Kinase Target | Percent Inhibition (%) | Dissociation Constant (Kd) (nM) | Kinase Family |
| Kinase A | 95 | 150 | Tyrosine Kinase |
| Kinase B | 88 | 320 | Serine/Threonine Kinase |
| Kinase C | 75 | 800 | Serine/Threonine Kinase |
| ... | ... | ... | ... |
Table 2: Hypothetical Chemoproteomic Profiling Results for this compound
| Protein Target | Fold Enrichment (this compound vs. Control) | p-value | Protein Class |
| Protein X | 15.2 | <0.001 | Hydrolase |
| Protein Y | 9.8 | <0.005 | Dehydrogenase |
| Protein Z | 5.1 | <0.01 | Transferase |
| ... | ... | ... | ... |
Experimental Protocols
Kinome-Wide Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Assay Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Kinase HotSpot™). These platforms typically employ binding assays (e.g., competition binding) or activity assays (e.g., radiometric or fluorescence-based).
-
Compound Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to identify potential hits.
-
Data Analysis: Express results as percent inhibition or percent of control. Hits are typically defined as kinases exhibiting >50% or >75% inhibition.
-
Follow-up: For initial hits, perform dose-response assays to determine the dissociation constant (Kd) or IC50 value.
Chemoproteomic Profiling using Activity-Based Protein Profiling (ABPP)
Objective: To identify covalent or high-affinity non-covalent protein targets of this compound in a cellular context.
Methodology:
-
Probe Synthesis: Synthesize a chemical probe based on the this compound scaffold. This probe will incorporate a reporter tag (e.g., biotin for affinity purification) and a photoreactive group (for covalent capture of non-covalent binders) or a mildly reactive electrophile (for covalent binders).
-
Cell Lysis and Labeling:
-
Culture relevant cell lines (e.g., ovarian cancer cell lines where this compound has shown efficacy) and prepare cell lysates.
-
Incubate the lysate with the this compound probe. For competitive profiling, pre-incubate the lysate with excess this compound before adding the probe.
-
For photo-affinity labeling, expose the lysate-probe mixture to UV light to induce covalent cross-linking.
-
-
Affinity Purification: Use streptavidin-coated beads to enrich for probe-labeled proteins.
-
Proteomic Analysis:
-
Elute the captured proteins and digest them into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins that are significantly enriched in the probe-treated sample compared to controls (e.g., lysate pre-treated with excess this compound).
-
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with putative off-targets in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein fraction by centrifugation.
-
Protein Quantification: Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Potential Signaling Pathways for Investigation
Given GPAT's central role in lipid metabolism, off-targets of this compound may be involved in pathways that are functionally linked to lipid signaling. The following diagram illustrates a hypothetical signaling pathway where a putative off-target kinase might be modulated by this compound, impacting downstream cellular processes.
Caption: Hypothetical signaling impact of this compound on- and off-targets.
Conclusion
A thorough investigation into the off-target profile of this compound is a critical step in its preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for identifying and validating non-GPAT targets. By systematically applying these techniques, researchers can build a comprehensive understanding of this compound's mechanism of action, which is essential for maximizing its therapeutic potential and ensuring its safety. The resulting data will be invaluable for guiding future drug development efforts and for the broader scientific community studying the intricate connections between lipid metabolism and cellular signaling.
The Role of Glycerol-3-Phosphate Acyltransferase (GPAT) in Insulin Resistance Pathways: A Technical Guide
Executive Summary: Insulin resistance is a critical pathological state preceding the development of type 2 diabetes and is closely linked to ectopic lipid accumulation in non-adipose tissues like the liver and skeletal muscle. At the heart of this lipid-induced dysfunction lies Glycerol-3-Phosphate Acyltransferase (GPAT), the rate-limiting enzyme in the de novo synthesis of glycerolipids.[1][2] This technical guide provides an in-depth exploration of GPAT's function in insulin resistance, detailing the underlying molecular pathways, summarizing key quantitative data, outlining experimental protocols for its study, and discussing its potential as a therapeutic target for metabolic diseases.
Introduction to GPAT and its Isoforms
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial, committed step in the synthesis of triglycerides (TAG) and glycerophospholipids.[1] It facilitates the acylation of glycerol-3-phosphate with a long-chain fatty acyl-CoA to form lysophosphatidic acid (LPA).[3] The accumulation of TAG in tissues such as the liver and skeletal muscle is strongly associated with the development of insulin resistance.[1][4] Mammals express four distinct GPAT isoforms, which can be categorized based on their subcellular localization and sensitivity to N-ethylmaleimide (NEM), a sulfhydryl-reactive compound.[3][5]
-
Mitochondrial GPATs (mtGPATs): Located on the outer mitochondrial membrane, this group includes GPAT1 and GPAT2. GPAT1 is the best-characterized isoform, is resistant to NEM inhibition, and is highly expressed in lipogenic tissues like the liver and adipose tissue.[5]
-
Endoplasmic Reticulum GPATs (erGPATs): Localized to the endoplasmic reticulum (microsomal fraction), this group includes GPAT3 and GPAT4. These isoforms are sensitive to NEM inhibition.[3]
The distinct localization and characteristics of these isoforms suggest they play different roles in cellular lipid metabolism and signaling.
| Isoform | Subcellular Localization | NEM Sensitivity | Key Tissue Expression | References |
| GPAT1 | Outer Mitochondrial Membrane | Resistant | Liver, Adipose Tissue | [4][5] |
| GPAT2 | Outer Mitochondrial Membrane | Sensitive | Testis, Cancer Cells | [4][6] |
| GPAT3 | Endoplasmic Reticulum | Sensitive | Adipose Tissue | [1][4] |
| GPAT4 | Endoplasmic Reticulum | Sensitive | Liver, Brown Adipose Tissue, Testis | [1][4][7] |
| Table 1: Characteristics of Mammalian GPAT Isoforms. |
The GPAT-Initiated Pathway to Insulin Resistance
The primary mechanism by which GPAT contributes to insulin resistance is through the overproduction of specific lipid signaling molecules, most notably diacylglycerol (DAG).
The De Novo Glycerolipid Synthesis Pathway
GPAT initiates a cascade of enzymatic reactions that convert fatty acids and glycerol into TAG for storage. The accumulation of intracellular DAG is a key consequence of increased flux through this pathway, particularly under conditions of nutrient excess.[1][8]
-
GPAT: Catalyzes the conversion of Glycerol-3-Phosphate and Acyl-CoA to Lysophosphatidic Acid (LPA).[1]
-
AGPAT (1-acylglycerol-3-phosphate acyltransferase): Acylates LPA to form Phosphatidic Acid (PA).[1]
-
Lipin (Phosphatidic Acid Phosphatase): Dephosphorylates PA to produce Diacylglycerol (DAG).[1]
-
DGAT (Diacylglycerol Acyltransferase): Catalyzes the final step, converting DAG to Triacylglycerol (TAG).[1]
DAG-Mediated Inhibition of Insulin Signaling
In states of overnutrition, such as that induced by a high-fat diet, the rate of fatty acid delivery to the liver and muscle exceeds the tissues' oxidative and storage capacity.[9] This leads to an upregulation of the de novo glycerolipid synthesis pathway, initiated by GPAT, resulting in the accumulation of intracellular DAG.[8][9] This DAG accumulation is a primary driver of insulin resistance through the activation of novel protein kinase C (PKC) isoforms.[10][11]
-
In Skeletal Muscle: Accumulated DAG activates PKCθ .[8]
Activated PKC isoforms phosphorylate the insulin receptor substrate 1 (IRS-1) at inhibitory serine residues.[10] This serine phosphorylation prevents the insulin receptor from phosphorylating IRS-1 on key tyrosine residues, thereby blocking the downstream propagation of the insulin signal.[10] The inhibition of the PI3K/Akt pathway, a central node in insulin signaling, leads to impaired glucose transporter 4 (GLUT4) translocation to the cell surface in muscle and reduced glycogen synthesis in both muscle and liver.[8][9]
Quantitative Data on GPAT in Insulin Resistance
Experimental modulation of GPAT activity and expression has provided quantitative evidence for its central role in metabolic health.
| Experimental Model | Modulation | Key Quantitative Finding(s) | Outcome | References |
| High-Fat Diet Rats (Gastrocnemius muscle) | GPAT gene silencing (shRNA) | - DAG & TAG content significantly reduced.- Insulin-stimulated glucose uptake increased by ~40% vs. control. | Improved insulin action | [8][12][13] |
| ob/ob Mice (Liver) | GPAT1 knockdown (shRNA) | - Hepatic TAG and DAG content reduced.- Plasma glucose concentrations lowered. | Improved hepatic insulin sensitivity | [10][14] |
| Mice (Liver) | GPAT1 overexpression (adenovirus) | - Hepatic TAG content increased 12-fold.- Hepatic DAG content increased 7-fold. | Induced hepatic and systemic insulin resistance | [14] |
| GPAT4 Knockout Mice (Liver) | Gene knockout | - Liver and plasma TAG content reduced by 45-50%. | Protected from diet-induced insulin resistance | [4] |
| Table 2: Effects of GPAT Modulation on Metabolites and Insulin Sensitivity. |
Furthermore, the expression of GPAT isoforms is dynamically regulated in metabolic processes like adipogenesis.
| Cell Model | Process | Gene | Fold Change in mRNA Expression | References |
| 3T3-L1 preadipocytes | Differentiation to adipocytes | GPAT3 | ~60-70 fold increase | [15][16] |
| 3T3-L1 preadipocytes | Differentiation to adipocytes | GPAT4 | ~5-9 fold increase | [15][16] |
| Table 3: Regulation of GPAT Isoform Expression. |
Key Experimental Protocols
Investigating the role of GPAT in insulin resistance requires specific methodologies to measure its activity, manipulate its expression, and assess the physiological consequences.
Protocol: GPAT Activity Assay
This protocol measures GPAT-specific activity in tissue homogenates, distinguishing between mitochondrial (NEM-resistant) and microsomal (NEM-sensitive) isoforms.[17]
-
Tissue Homogenization: Harvest tissue (e.g., liver, muscle) and homogenize in ice-cold buffer (10 mM Tris-HCl pH 7.4, 250 mM sucrose, 1 mM EDTA, 1 mM DTT).
-
Fractionation: Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction. Resuspend the pellet in a buffer without DTT.
-
Protein Quantification: Determine the protein concentration of the membrane suspension using a standard method like the bicinchoninic acid (BCA) assay.
-
NEM Treatment (for isoform differentiation): Prepare two sets of samples. Incubate one set with 1 mM N-ethylmaleimide (NEM) on ice for 15-30 minutes to inhibit microsomal GPATs (GPAT2, 3, 4). The remaining activity will be from GPAT1. The other set receives no NEM and measures total GPAT activity.
-
Enzymatic Reaction: Initiate the reaction by adding 10-30 µg of membrane protein to a reaction mix. The final mix should contain:
-
75 mM Tris-HCl, pH 7.4
-
800 µM glycerol-3-phosphate, spiked with [³H]glycerol-3-phosphate
-
80 µM palmitoyl-CoA
-
2 mg/ml fatty acid-free BSA
-
4 mM MgCl₂
-
-
Incubation: Incubate for 10 minutes at 25°C or 37°C. The reaction must be within the linear range.
-
Reaction Termination: Stop the reaction by adding 1.5 ml of chloroform/methanol (1:2, v/v) followed by 0.5 ml chloroform and 0.5 ml of 1 M HCl to induce phase separation.
-
Lipid Extraction: Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the radiolabeled lipid product (lysophosphatidic acid).
-
Quantification: Evaporate the solvent, resuspend the lipid extract in scintillation cocktail, and measure the incorporated tritium radioactivity using a liquid scintillation analyzer.
-
Calculation: Calculate specific activity as pmol or nmol of product formed per minute per mg of protein.
Protocol: In Vivo Gene Silencing using shRNA
This protocol describes targeted gene silencing in the liver or muscle of animal models to study the effects of GPAT loss-of-function.[8][18]
-
Animal Model: Use mice or rats with diet-induced insulin resistance (e.g., fed a high-fat diet for 8-12 weeks).
-
shRNA Vector: Design and clone a short hairpin RNA (shRNA) sequence targeting the specific GPAT isoform (e.g., GPAT1) into a suitable plasmid vector. Include a non-targeting scramble shRNA as a control.
-
Delivery Method:
-
For Muscle (Electroporation): Anesthetize the animal and inject the shRNA plasmid directly into the target muscle (e.g., gastrocnemius). Immediately apply electrical pulses using external plate electrodes to facilitate plasmid uptake into muscle cells.[8]
-
For Liver (Hydrodynamic Gene Delivery): Rapidly inject a large volume of saline containing the shRNA plasmid into the tail vein. The increased hydrostatic pressure results in transiently permeable liver cells, allowing for plasmid uptake.[18]
-
-
Post-Procedure Monitoring: Allow animals to recover for a specified period (e.g., 7-14 days) to allow for gene knockdown to take effect.
-
Validation of Knockdown: Harvest the target tissue and quantify GPAT mRNA levels using RT-qPCR and protein levels using Western blot analysis to confirm successful silencing.
-
Metabolic Analysis: Perform metabolic studies, including glucose tolerance tests, insulin tolerance tests, and measurement of tissue DAG and TAG levels, to assess the physiological impact of GPAT silencing.
Protocol: Assessment of Insulin Resistance (HOMA-IR)
The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is a widely used, minimally invasive method for estimating insulin resistance from fasting blood samples.[19][20]
-
Sample Collection: Collect a blood sample from a subject after an 8-12 hour overnight fast.
-
Biochemical Analysis: Measure the plasma concentrations of fasting glucose and fasting insulin using standard laboratory assays.
-
HOMA-IR Calculation: Apply the following formula:
-
HOMA-IR = (Fasting Insulin (μU/mL) × Fasting Glucose (mg/dL)) / 405
-
Note: A different constant (22.5) is used if glucose is measured in mmol/L.
-
-
Interpretation: A HOMA-IR value greater than 2.0–2.5 is generally considered indicative of insulin resistance, although cutoff values can vary.[19][20] For research purposes, the hyperinsulinemic-euglycemic clamp remains the gold standard for directly measuring insulin sensitivity.[21][22]
Therapeutic Implications and Future Directions
The central role of GPAT in linking lipid oversupply to insulin resistance makes it an attractive therapeutic target.[23] Inhibition of GPAT has the potential to reduce the ectopic accumulation of lipotoxic DAG species in insulin-sensitive tissues.[8][23]
-
Pharmacological Inhibition: Small molecule inhibitors of GPAT, such as FSG67, have been developed.[7][24] Studies in diet-induced obese mice have shown that administration of FSG67 reduces body weight, resolves hepatic steatosis, and improves glucose tolerance and insulin sensitivity.[7][24][25]
-
Isoform-Specific Targeting: Developing inhibitors specific to certain GPAT isoforms (e.g., GPAT1 in the liver or GPAT4) could provide a more targeted therapeutic approach, potentially minimizing off-target effects.[1]
Future research should focus on the development of potent and isoform-selective GPAT inhibitors suitable for clinical use. Further elucidation of the distinct roles of each GPAT isoform in different tissues will be crucial for designing effective therapies to combat insulin resistance and type 2 diabetes.
Conclusion
References
- 1. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue expression of GPAT2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. GPAT Gene Silencing in Muscle Reduces Diacylglycerols Content and Improves Insulin Action in Diet-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diacylglycerol-mediated insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatic triacylglycerol accumulation and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPAT Gene Silencing in Muscle Reduces Diacylglycerols Content and Improves Insulin Action in Diet-Induced Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPAT Gene Silencing in Muscle Reduces Diacylglycerols Content and Improves Insulin Action in Diet-Induced Insulin Resistance [mdpi.com]
- 14. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPAT3 and GPAT4 are regulated by insulin-stimulated phosphorylation and play distinct roles in adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPAT3 and GPAT4 are regulated by insulin-stimulated phosphorylation and play distinct roles in adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Silencing the glycerol-3-phosphate acyltransferase-1 gene in the liver of mice fed a high-fat diet, enhances insulin sensitivity and glucose metabolism by promoting fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is Insulin Resistance? Symptoms and Calculation - One Dose [onedose.io]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. Measuring Insulin Resistance in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Insulin resistance - Wikipedia [en.wikipedia.org]
- 23. Inhibition of glycerol-3-phosphate acyltransferase as a potential treatment for insulin resistance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - ProQuest [proquest.com]
Gpat-IN-1: A Technical Guide to its Role in Cellular Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol-3-phosphate acyltransferase (GPAT) is a pivotal enzyme at the committed step of glycerolipid synthesis, catalyzing the acylation of glycerol-3-phosphate to form lysophosphatidic acid. This pathway is not only central to the synthesis of triglycerides and phospholipids but also generates key lipid intermediates that act as signaling molecules. Gpat-IN-1 is a known inhibitor of GPAT, and while specific data on this compound is limited, its mechanism of action is understood through the broader context of GPAT inhibition. This technical guide consolidates the current understanding of GPAT's role in cellular signaling and infers the effects of this compound, providing a valuable resource for researchers in metabolism, cell signaling, and drug development.
Introduction to Glycerol-3-Phosphate Acyltransferase (GPAT)
The GPAT enzyme family consists of four isoforms (GPAT1-4) with distinct tissue distributions and subcellular localizations. GPAT1, located on the outer mitochondrial membrane, is particularly significant in the liver and adipose tissue, where it plays a key role in triglyceride synthesis. The activity of GPAT is considered a rate-limiting step in the glycerolipid synthesis pathway.
The inhibition of GPAT is a subject of intense research due to its potential therapeutic applications in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). By blocking the initial step of glycerolipid synthesis, GPAT inhibitors like this compound can modulate the levels of bioactive lipid intermediates and consequently impact downstream cellular signaling events.
This compound: A GPAT Inhibitor
This compound has been identified as an inhibitor of Glycerol-3-phosphate acyltransferase. While extensive experimental data for this specific compound is not widely available in public literature, its function as a GPAT inhibitor allows for the extrapolation of its likely biological effects based on studies of other GPAT inhibitors and genetic models of GPAT deficiency.
Table 1: this compound Inhibitory Activity
| Compound | Target | IC50 |
| This compound | Glycerol-3-phosphate acyltransferase (GPAT) | 8.9 μM |
The Role of GPAT in Cellular Signaling
GPAT activity is intricately linked to cellular signaling pathways, primarily through the production of lipid second messengers. The products of the GPAT-initiated pathway, lysophosphatidic acid (LPA), phosphatidic acid (PA), and diacylglycerol (DAG), are potent signaling molecules that can influence a variety of cellular processes.
Impact on Insulin Signaling
A significant body of evidence suggests a strong interplay between GPAT activity and the insulin signaling cascade. Overactivity of GPAT, particularly GPAT1, is associated with insulin resistance. The proposed mechanism involves the accumulation of DAG, which can activate protein kinase C (PKC) isoforms. Activated PKC can then phosphorylate the insulin receptor substrate (IRS) proteins on serine residues, leading to their inactivation and a subsequent dampening of the insulin signal.
Furthermore, phosphatidic acid, another product downstream of GPAT, has been shown to modulate the activity of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth and metabolism and also cross-talks with the insulin signaling pathway.
By inhibiting GPAT, this compound is expected to reduce the intracellular concentrations of DAG and PA, thereby alleviating the PKC-mediated inhibition of insulin signaling and potentially improving insulin sensitivity.
Regulation of Lipid Metabolism
As the first committed step in triglyceride synthesis, GPAT plays a direct role in lipid homeostasis. Inhibition of GPAT by this compound is expected to decrease the synthesis of triglycerides, which could be beneficial in conditions characterized by ectopic lipid accumulation, such as NAFLD. By reducing the flux of fatty acids into the glycerolipid synthesis pathway, more fatty acids may be available for beta-oxidation, the process of breaking down fatty acids for energy production.
Experimental Protocols
GPAT Activity Assay
Objective: To measure the enzymatic activity of GPAT in the presence and absence of an inhibitor.
Methodology:
-
Prepare cell or tissue lysates containing the GPAT enzyme.
-
Incubate the lysate with a reaction mixture containing radiolabeled [¹⁴C]glycerol-3-phosphate, acyl-CoA substrate (e.g., palmitoyl-CoA), and a buffer system.
-
Perform parallel incubations with varying concentrations of this compound.
-
Stop the reaction by adding a quench solution.
-
Extract the lipids using a solvent system (e.g., chloroform:methanol).
-
Separate the radiolabeled lysophosphatidic acid product from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity in the LPA spot using a scintillation counter to determine GPAT activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Insulin Signaling Proteins
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway.
Methodology:
-
Culture cells (e.g., hepatocytes, adipocytes) and treat them with or without this compound for a specified period.
-
Stimulate the cells with insulin for a short duration (e.g., 10-15 minutes).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., Akt, IRS-1).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Conclusion and Future Directions
This compound, as a GPAT inhibitor, holds potential as a tool to investigate the intricate roles of glycerolipid metabolism in cellular signaling. Based on the known functions of GPAT, inhibition by this compound is likely to impact insulin sensitivity and lipid metabolism. Further research is warranted to specifically characterize the effects of this compound on various cellular signaling cascades and to validate its therapeutic potential. Future studies should focus on in vivo experiments to understand its pharmacokinetic and pharmacodynamic properties and to assess its efficacy in animal models of metabolic diseases. The development of more potent and specific GPAT inhibitors remains a promising avenue for the treatment of metabolic disorders.
The Therapeutic Potential of GPAT Inhibition in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of conditions including visceral obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant and growing global health challenge. At the heart of the pathophysiology of this syndrome lies the dysregulation of lipid metabolism, particularly the excessive accumulation of triglycerides in adipose tissue and ectopic deposition in organs such as the liver and muscle. Glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyze the initial and rate-limiting step in the de novo synthesis of triglycerides. As such, inhibition of GPAT activity presents a promising therapeutic strategy to mitigate the multifaceted aspects of metabolic syndrome. This technical guide explores the therapeutic potential of GPAT inhibition, with a focus on the preclinical efficacy of the small molecule inhibitor FSG67 (also referred to as Gpat-IN-1 in a broader context of GPAT inhibitors). We will delve into the mechanism of action, summarize key quantitative preclinical data, provide detailed experimental protocols for assessing therapeutic efficacy, and visualize the underlying signaling pathways and experimental workflows.
Introduction to GPAT and its Role in Metabolic Syndrome
Glycerol-3-phosphate acyltransferases (GPATs) are a family of enzymes that catalyze the acylation of glycerol-3-phosphate to form lysophosphatidic acid, the first committed step in the synthesis of glycerolipids, including triglycerides and phospholipids[1][2]. In mammals, four isoforms of GPAT have been identified, each with distinct tissue distribution and subcellular localization. GPAT1 and GPAT2 are located in the outer mitochondrial membrane, while GPAT3 and GPAT4 are found in the endoplasmic reticulum[1][3].
The overactivity of GPAT enzymes, particularly in the liver and adipose tissue, is strongly associated with the development of metabolic syndrome. Increased GPAT activity leads to an elevated rate of triglyceride synthesis, contributing to:
-
Obesity: Excessive storage of triglycerides in white adipose tissue.
-
Hepatic Steatosis (Fatty Liver): Ectopic accumulation of triglycerides in the liver, which can progress to more severe liver diseases such as non-alcoholic steatohepatitis (NASH)[1][4].
-
Insulin Resistance: The accumulation of lipid intermediates, such as diacylglycerol (DAG), resulting from increased triglyceride synthesis, can interfere with insulin signaling pathways, leading to impaired glucose uptake and utilization in peripheral tissues[1][5].
Given the central role of GPAT in triglyceride synthesis, its inhibition is a logical and attractive therapeutic target for the treatment of metabolic syndrome and its associated comorbidities.
Mechanism of Action of GPAT Inhibitors
GPAT inhibitors, such as the small molecule FSG67, act by competitively binding to the active site of GPAT enzymes, thereby preventing the initial step of triglyceride synthesis. This inhibition is expected to have several downstream metabolic consequences:
-
Reduced Triglyceride Synthesis: A direct decrease in the production of triglycerides, leading to reduced lipid accumulation in adipose tissue and other organs.
-
Increased Fatty Acid Oxidation: By shunting fatty acids away from triglyceride synthesis, GPAT inhibition promotes their entry into the β-oxidation pathway for energy production. This is reflected by a decrease in the respiratory exchange ratio (RER)[6][7].
-
Improved Insulin Sensitivity: By reducing the intracellular concentration of lipotoxic lipid species like diacylglycerols, GPAT inhibition can restore normal insulin signaling[7].
-
Central Regulation of Appetite: Evidence suggests that GPAT inhibition can also impact the central nervous system. Studies with FSG67 have shown decreased expression of orexigenic (appetite-stimulating) hypothalamic neuropeptides, such as Agouti-Related Protein (AgRP) and Neuropeptide Y (NPY), contributing to reduced food intake and body weight[6][7].
The multifaceted effects of GPAT inhibition, addressing both peripheral lipid metabolism and central appetite regulation, underscore its significant therapeutic potential.
Preclinical Efficacy of the GPAT Inhibitor FSG67
FSG67 is a novel small-molecule inhibitor of GPAT that has been investigated for its metabolic effects in preclinical models of diet-induced obesity (DIO). The following tables summarize the key quantitative data from these studies.
Table 1: Effects of FSG67 on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | FSG67 (5 mg/kg/day) | Pair-Fed Control | Reference |
| Body Weight Change (after 9 days) | - | 12.1 ± 3.6% loss | 5.5 ± 2.0% loss | [7] |
| Body Weight Change (after 28 days) | Maintained high body weight | Sustained weight loss | - | [7] |
| Daily Energy Intake | 14.4 ± 0.3 kcal/day | 10.1 ± 0.5 kcal/day (average 30% reduction) | Matched to FSG67 group | [7] |
| 24-h Weight Loss (intracerebroventricular injection) | - | Weight loss and feeding suppression | - | [6][7] |
Table 2: Metabolic Effects of Chronic FSG67 Treatment in DIO Mice
| Parameter | Vehicle Control | FSG67 (5 mg/kg/day) | Pair-Fed Control | Reference |
| Fat Mass | - | Specifically reduced | - | [6][7] |
| Respiratory Exchange Ratio (RER) | Baseline (low due to high-fat diet) | Further decreased | - | [6][7] |
| Glucose Tolerance | Impaired | Improved | - | [7] |
| Insulin Sensitivity | Impaired | Increased | - | [7] |
| Hepatic Lipid Accumulation | Present (steatosis) | Resolved | - | [6][7] |
| White Adipose Tissue Lipid Accumulation | Present | Decreased | - | [6][7] |
| Brown Adipose Tissue Lipid Accumulation | Present | Decreased | - | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of GPAT inhibitors in preclinical models of metabolic syndrome.
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity and metabolic syndrome in mice through dietary manipulation.
Objective: To generate a mouse model that recapitulates key features of human metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis.
Materials:
-
Male C57BL/6J mice (4-5 weeks of age)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (for control group)
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Upon arrival, acclimatize mice for at least one week under standard housing conditions (12:12-h light-dark cycle, 22-24°C, ad libitum access to water).
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and a DIO group receiving a high-fat diet.
-
House the animals individually or in small groups and provide the respective diets for a period of 12-16 weeks.
-
Monitor body weight and food intake weekly throughout the study period.
-
At the end of the dietary intervention, mice in the DIO group should exhibit a significantly higher body weight (typically >40g) and features of metabolic syndrome compared to the control group. These animals are then ready for therapeutic intervention studies.
In Vivo Assessment of Insulin Sensitivity: Insulin Tolerance Test (ITT)
The ITT is a standard procedure to assess peripheral insulin sensitivity.
Objective: To determine the effect of a GPAT inhibitor on the ability of peripheral tissues to respond to insulin by measuring the rate of glucose clearance from the blood.
Materials:
-
Fasted mice (4-6 hours)
-
Humulin R (or other regular human insulin)
-
Sterile 0.9% saline
-
Glucometer and glucose test strips
-
Syringes for intraperitoneal (i.p.) injection
-
Restraining device for mice
Procedure:
-
Fast the mice for 4-6 hours prior to the test, with free access to water.
-
Record the baseline blood glucose level (t=0) from a small drop of blood obtained via a tail snip.
-
Prepare an insulin solution in sterile saline (e.g., 0.75 U/kg body weight). The optimal dose may need to be determined empirically for the specific mouse strain and metabolic state.
-
Administer the insulin solution via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels at regular intervals after insulin injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time. An increased rate of glucose clearance in the treatment group compared to the control group indicates improved insulin sensitivity. The area under the curve (AUC) can be calculated for quantitative comparison.
Assessment of Hepatic Steatosis
This protocol describes the histological evaluation of lipid accumulation in the liver.
Objective: To visualize and quantify the extent of hepatic steatosis.
Materials:
-
Mouse liver tissue
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Oil Red O staining solution
-
Hematoxylin counterstain
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Euthanize the mouse and immediately dissect the liver.
-
Embed a small piece of the liver in OCT compound and freeze it rapidly in isopentane cooled with liquid nitrogen.
-
Cut frozen sections (e.g., 5-10 µm thick) using a cryostat and mount them on microscope slides.
-
Air-dry the sections and then fix them in formalin.
-
Stain the sections with Oil Red O solution, which specifically stains neutral lipids (triglycerides) red.
-
Counterstain with hematoxylin to visualize the cell nuclei.
-
Acquire digital images of the stained sections under a microscope.
-
Quantify the degree of steatosis using image analysis software to determine the percentage of the liver area stained with Oil Red O. Alternatively, a semi-quantitative scoring system can be used.
Gene Expression Analysis of Hypothalamic Neuropeptides by RT-PCR
This protocol describes the measurement of mRNA levels of key appetite-regulating neuropeptides in the hypothalamus.
Objective: To determine the effect of a GPAT inhibitor on the expression of orexigenic neuropeptides AgRP and NPY.
Materials:
-
Mouse hypothalamus tissue
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (containing SYBR Green or using TaqMan probes)
-
Primers specific for AgRP, NPY, and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Dissect the hypothalamus from the mouse brain and immediately freeze it in liquid nitrogen or store it in an RNA stabilization solution.
-
Extract total RNA from the tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
Perform real-time quantitative PCR (qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
The qPCR instrument will monitor the amplification of the target genes in real-time.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in the expression of AgRP and NPY in the treatment group compared to the control group, normalized to the expression of the reference gene.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathway of GPAT in Metabolic Syndrome
Caption: GPAT signaling pathway in metabolic syndrome.
Experimental Workflow for Evaluating a GPAT Inhibitor
Caption: Preclinical evaluation workflow for a GPAT inhibitor.
Conclusion and Future Directions
The inhibition of GPAT enzymes represents a highly promising therapeutic strategy for the management of metabolic syndrome. Preclinical studies with the small molecule inhibitor FSG67 have demonstrated significant efficacy in reducing adiposity, improving insulin sensitivity, and resolving hepatic steatosis in a diet-induced obesity mouse model. The mechanism of action is multifaceted, involving both the modulation of peripheral lipid metabolism and the central regulation of appetite.
The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of GPAT inhibitors. Future research should focus on:
-
Isoform-Specific Inhibitors: Developing inhibitors with selectivity for specific GPAT isoforms to potentially enhance therapeutic efficacy and minimize off-target effects.
-
Translational Studies: Progressing lead compounds into larger animal models and eventually human clinical trials to validate the preclinical findings.
-
Combination Therapies: Investigating the synergistic effects of GPAT inhibitors with other metabolic drugs, such as insulin sensitizers or GLP-1 receptor agonists.
References
- 1. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Automated assessment of steatosis in murine fatty liver [scholarworks.indianapolis.iu.edu]
- 4. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Automated assessment of steatosis in murine fatty liver | PLOS One [journals.plos.org]
- 7. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Gpat-IN-1: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol-3-phosphate acyltransferase (GPAT) is the rate-limiting enzyme in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.[1][2] Its role in lipid metabolism makes it a compelling target for the development of therapeutics aimed at treating metabolic disorders such as obesity and type 2 diabetes. Gpat-IN-1, also known as FSG67, is a small molecule inhibitor of GPAT activity.[3][4] This document provides detailed protocols for in vitro studies designed to characterize the activity of this compound and its effects on cellular lipid metabolism.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various GPAT isoforms and its effects on lipid synthesis in cellular models.
| Parameter | System | Value (IC50) | Reference |
| GPAT Inhibition | |||
| Total Mitochondrial GPAT | Mouse Liver Mitochondria | 30.2 µM | [5] |
| GPAT1 | Mouse Liver Mitochondria | 42.1 µM | [5] |
| GPAT (unspecified) | Not specified | 8.9 µM | [6] |
| GPAT (unspecified) | Not specified | 24 µM | [7] |
| Lipid Synthesis Inhibition | |||
| Triglyceride Synthesis | 3T3-L1 Adipocytes | 33.9 µM | |
| Phosphatidylcholine Synthesis | 3T3-L1 Adipocytes | 36.3 µM | |
| Cellular Metabolism | |||
| Oxidative Metabolism | Mature Adipocytes | 27.7 ± 4.4 µM | [7] |
Signaling Pathway
This compound targets the initial and committed step in the de novo pathway of glycerolipid biosynthesis. By inhibiting GPAT, it prevents the acylation of glycerol-3-phosphate, thereby blocking the formation of lysophosphatidic acid, a key intermediate for the synthesis of triglycerides and various phospholipids.
Experimental Protocols
In Vitro GPAT Activity Assay
This protocol details the measurement of GPAT activity in isolated mitochondria, allowing for the determination of the inhibitory potential of this compound.
Experimental Workflow:
Materials:
-
Isolated mitochondria from liver or other tissues of interest
-
This compound (FSG67)
-
[¹⁴C]Glycerol-3-phosphate
-
Palmitoyl-CoA
-
Reaction Buffer (75 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mg/ml BSA, 1 mM Dithiothreitol, 8 mM NaF)
-
N-ethylmaleimide (NEM) (optional, for distinguishing GPAT1 and GPAT2 activity)
-
Lipid extraction solvents (e.g., Chloroform:Methanol)
-
TLC plates and developing chamber
-
Scintillation counter and fluid
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh or frozen tissue using standard differential centrifugation protocols.
-
Reaction Setup:
-
Prepare a master mix of the Reaction Buffer.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the tubes. Include a vehicle control (solvent only). The final concentrations of FSG67 in the assays could range from 0.2 to 122.2 μM.[5]
-
(Optional) To distinguish between GPAT isoforms, prepare two sets of reactions. To one set, add NEM to a final concentration of 100 µM to inactivate NEM-sensitive GPATs (like GPAT2).[5]
-
-
Enzyme Reaction:
-
Add the mitochondrial protein (10-30 µg) to each tube and incubate on ice for 15 minutes.
-
Initiate the reaction by adding a mix of [¹⁴C]Glycerol-3-phosphate (to a final concentration of ~800 µM) and Palmitoyl-CoA (to a final concentration of ~80 µM).[8]
-
Incubate the reaction at room temperature for 10 minutes.[8]
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding an appropriate volume of acidic methanol or another suitable stop solution.
-
Extract the lipids using a standard method such as the Bligh and Dyer procedure.
-
-
Analysis:
-
Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate lysophosphatidic acid (LPA) from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the silica corresponding to the LPA spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the GPAT activity as the amount of radiolabeled LPA formed per unit time per amount of protein.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3T3-L1 Adipocyte Differentiation and Lipid Accumulation Assay
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent assessment of lipid accumulation to evaluate the cellular efficacy of this compound.
Experimental Workflow:
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Differentiation Induction Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin)
-
Insulin Medium (DMEM with 10% FBS and 10 µg/mL Insulin)
-
This compound (FSG67)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin
Procedure:
-
Cell Culture and Plating:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into multi-well plates at a density that allows them to reach confluence.
-
-
Adipocyte Differentiation:
-
Two days post-confluence (Day 0), replace the culture medium with Differentiation Induction Medium.
-
On Day 2, replace the medium with Insulin Medium.
-
From Day 4 onwards, replenish the Insulin Medium every 2 days until the cells are fully differentiated (typically Day 7-10), characterized by the appearance of lipid droplets.
-
-
Inhibitor Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the differentiation media at various concentrations (e.g., 7.6 µM to 150 µM) starting from Day 0 of differentiation and include it in all subsequent media changes.
-
Include a vehicle control (solvent only) in parallel.
-
-
Oil Red O Staining for Lipid Accumulation:
-
On the day of analysis (e.g., Day 7 or 10), wash the cells with PBS.
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-20 minutes at room temperature.
-
Wash the cells extensively with water to remove unbound dye.
-
Visualize the lipid droplets under a microscope.
-
-
Quantification (Optional):
-
To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at a suitable wavelength (e.g., 510 nm).
-
Normalize the absorbance to the cell number or protein content.
-
Triglyceride and Phosphatidylcholine Synthesis Assay
This protocol outlines a method to specifically measure the synthesis of triglycerides and phosphatidylcholine in 3T3-L1 adipocytes treated with this compound.
Procedure:
-
Cell Culture and Differentiation:
-
Differentiate 3T3-L1 cells into adipocytes as described in Protocol 2.
-
-
Inhibitor Treatment and Radiolabeling:
-
On day 7 post-differentiation, treat the mature adipocytes with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
During the last few hours of inhibitor treatment, add a radiolabeled precursor for lipid synthesis to the culture medium. For example, use [¹⁴C]acetate or [³H]glycerol.
-
-
Lipid Extraction:
-
After the labeling period, wash the cells with cold PBS.
-
Harvest the cells and extract the total lipids using a method such as the Folch extraction (chloroform:methanol).
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using a solvent system that effectively separates triglycerides and phosphatidylcholine from other lipid species.
-
-
Analysis and Quantification:
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Identify the spots corresponding to triglycerides and phosphatidylcholine by comparing with standards.
-
Scrape the silica from these spots into separate scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of synthesis for triglycerides and phosphatidylcholine based on the incorporated radioactivity.
-
Determine the IC50 values for the inhibition of synthesis of each lipid class by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
References
- 1. protocols.io [protocols.io]
- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agscientific.com [agscientific.com]
- 5. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel sn-glycerol-3-phosphate acyltransferase isoform, GPAT4, as the enzyme deficient in Agpat6−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of GPAT-IN-1 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: GPAT-IN-1 is a chemical inhibitor of Glycerol-3-Phosphate Acyltransferase (GPAT), the enzyme that catalyzes the first and rate-limiting step in the de novo synthesis of glycerolipids.[1][2][3] This pathway produces vital molecules like triacylglycerols (TAGs) for energy storage and phospholipids for membrane structure.[4] There are four main GPAT isoforms in mammals, located in the mitochondria (GPAT1, GPAT2) and the endoplasmic reticulum (GPAT3, GPAT4).[1][2][5] Due to the central role of GPAT in lipid metabolism, its dysregulation is linked to metabolic diseases such as obesity, hepatic steatosis (fatty liver), and insulin resistance.[2][4][5] this compound serves as a crucial tool for researchers to investigate the roles of GPAT enzymes in these pathological processes within a controlled cell culture environment.
Mechanism of Action
This compound exerts its effect by inhibiting the enzymatic activity of GPAT. This action blocks the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA), the initial step for the synthesis of triacylglycerols and other glycerolipids.[3][5] By disrupting this pathway, this compound effectively reduces the cell's ability to synthesize and accumulate lipids, making it a valuable compound for studying metabolic regulation.
Caption: this compound inhibits the GPAT enzyme, blocking triacylglycerol synthesis.
Quantitative Data
This table summarizes the key properties of this compound for experimental planning.
| Property | Value | Reference |
| Target | Glycerol-3-Phosphate Acyltransferase (GPAT) | [6] |
| IC₅₀ | 8.9 µM | [6] |
| Primary Use | Research of obesity and lipid metabolism | [6] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [6] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution for long-term storage and subsequent dilution to working concentrations.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Aseptically add the calculated volume of DMSO to the vial.
-
Vortex or gently warm the solution (if necessary) to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
-
2. General Protocol for Cell Treatment
-
Objective: To treat cultured cells with this compound to assess its biological effects. This workflow is applicable to various adherent cell lines, such as primary hepatocytes, HepG2 cells, or 3T3-L1 adipocytes.
-
Workflow Diagram:
References
- 1. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Mouse Models: A General Guideline for Novel GPAT1 Inhibitors
Disclaimer: As of the latest search, specific dosage, administration, and pharmacokinetic data for a compound designated "Gpat-IN-1" in in vivo mouse models are not publicly available. The following application notes and protocols are designed to provide a comprehensive and generalized framework for researchers and drug development professionals to design and conduct in vivo studies for novel Glycerol-3-phosphate acyltransferase 1 (GPAT1) inhibitors, hypothetically termed "this compound".
Introduction to GPAT1 Inhibition in In Vivo Models
Glycerol-3-phosphate acyltransferase 1 (GPAT1) is a key enzyme in the de novo synthesis of glycerolipids, including triglycerides.[1][2] It is primarily located in the outer mitochondrial membrane and is highly expressed in the liver.[1][2] Studies involving GPAT1-deficient mice have demonstrated a crucial role for this enzyme in hepatic steatosis and the progression of nonalcoholic steatohepatitis (NASH).[2][3] Consequently, the development of specific GPAT1 inhibitors is a promising therapeutic strategy for metabolic diseases. These application notes provide a structured approach to the in vivo evaluation of novel GPAT1 inhibitors in mouse models.
General Experimental Protocols
Determination of In Vivo Dosage
The determination of an effective and safe in vivo dose is a critical first step. Since no prior in vivo data for "this compound" exists, a systematic approach is required.
Protocol for Dose-Ranging and Maximum Tolerated Dose (MTD) Study:
-
In Vitro to In Vivo Extrapolation (Initial Estimation):
-
Start with the in vitro efficacy data (e.g., IC50 or EC50) of the inhibitor on GPAT1 activity.
-
Use this data as a preliminary guide, but it is not directly translatable to an in vivo dose.
-
-
Acute Toxicity/Dose-Ranging Study:
-
Select a small cohort of mice (e.g., 3-5 mice per group).[4]
-
Administer a wide range of single doses of the inhibitor (e.g., starting from a low dose like 1-5 mg/kg and escalating to higher doses such as 50-100 mg/kg or more, depending on the compound's characteristics).[5]
-
The selection of doses can be guided by published data on other small molecule inhibitors with similar targets.
-
-
Monitoring for Toxicity:
-
Closely observe the animals for clinical signs of toxicity for a defined period (e.g., 7-14 days).
-
Monitor parameters such as:
-
Body weight changes (a loss of >15-20% is a common endpoint).[4]
-
Behavioral changes (e.g., lethargy, hyperactivity, ataxia).
-
Physical appearance (e.g., ruffled fur, hunched posture).
-
Food and water intake.
-
-
-
Determination of MTD:
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity or mortality.[4]
-
This dose will serve as the upper limit for subsequent efficacy studies.
-
Administration of the Inhibitor
The choice of administration route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model.[6]
Common Routes of Administration in Mice:
| Route | Typical Volume | Needle Gauge | Advantages | Disadvantages |
| Oral Gavage (PO) | Up to 10 mL/kg | 18-20 gauge (bulb-tipped) | Non-invasive, convenient for repeated dosing. | Potential for stress and injury if not performed correctly; subject to first-pass metabolism.[7] |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 gauge | Rapid absorption, bypasses first-pass metabolism.[7][8] | Risk of injection into abdominal organs, potential for irritation.[8] |
| Intravenous (IV) | < 0.2 mL (tail vein) | 27-30 gauge | 100% bioavailability, rapid onset of action.[7][8] | Technically challenging, requires proper restraint, potential for vein collapse.[8] |
| Subcutaneous (SC) | < 2-3 mL (in multiple sites) | 25-27 gauge | Slower, sustained absorption. | Slower onset of action, potential for local irritation.[7][8] |
Protocol for Preparation and Administration of "this compound":
-
Vehicle Selection and Formulation:
-
The choice of vehicle is critical for the solubility and stability of the inhibitor.
-
Common vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Aqueous solutions with solubilizing agents like PEG, DMSO, Tween-80, or cyclodextrins.[9]
-
-
Important: Always include a vehicle control group in your experiments.[9]
-
-
Preparation of Dosing Solution:
-
Administration Procedure (Example: Oral Gavage):
-
Properly restrain the mouse.
-
Measure the correct length of the gavage needle (from the tip of the nose to the last rib).
-
Gently insert the bulb-tipped needle into the esophagus and deliver the solution.
-
Observe the mouse briefly after administration to ensure there are no signs of distress.
-
In Vivo Efficacy and Pharmacodynamic Studies
Once a safe dose range and administration route are established, the efficacy of the GPAT1 inhibitor can be evaluated in relevant mouse models of metabolic disease (e.g., diet-induced obesity, NASH models).
Experimental Workflow for Efficacy Study:
-
Animal Model Selection: Choose a mouse model that recapitulates the human disease of interest.
-
Group Allocation: Randomly assign animals to treatment groups (vehicle control, different doses of the inhibitor, and potentially a positive control).
-
Dosing Regimen: Administer the inhibitor according to a predetermined schedule (e.g., once daily, twice daily).
-
Monitoring: Regularly monitor relevant physiological and metabolic parameters (e.g., body weight, food intake, glucose tolerance, insulin sensitivity).
-
Terminal Endpoint Analysis: At the end of the study, collect tissues (e.g., liver, adipose tissue) and blood for analysis of:
-
GPAT1 activity
-
Lipid content (triglycerides, diacylglycerols)[10]
-
Gene expression of relevant metabolic genes
-
Histological analysis of tissues
-
Visualizations
Signaling Pathway
Caption: Simplified GPAT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo testing of a novel GPAT1 inhibitor.
References
- 1. Mice Deficient in Glycerol-3-Phosphate Acyltransferase-1 Have a Reduced Susceptibility to Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPAT1 Deficiency in Mice Modulates NASH Progression in a Model-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPAT1 Deficiency in Mice Modulates NASH Progression in a Model-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 7. cea.unizar.es [cea.unizar.es]
- 8. blog.addgene.org [blog.addgene.org]
- 9. researchgate.net [researchgate.net]
- 10. Hepatic knockdown of mitochondrial GPAT1 in ob/ob mice improves metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Gpat-IN-1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpat-IN-1 is an inhibitor of Glycerol-3-phosphate acyltransferase (GPAT), a critical enzyme in the de novo pathway of glycerolipid synthesis. By targeting GPAT, this compound serves as a valuable tool for investigating the roles of this enzyme in various physiological and pathological processes, including obesity and other metabolic disorders. Its inhibitory activity is characterized by an IC50 value of 8.9 μM.[1] These application notes provide detailed information on the solubility of this compound and protocols for the preparation of stock solutions to facilitate its use in research settings.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 423.95 g/mol | [1] |
| Formula | C₂₁H₂₆ClNO₄S | [1] |
| CAS Number | 1204347-51-2 | [1] |
| Appearance | Solid | [1] |
| Color | White to off-white | [1] |
| Purity | >97% |
Solubility of this compound
| Solvent | Concentration | Remarks | Reference |
| DMSO | 100 mg/mL (235.88 mM) | Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic, which can affect solubility. | [1] |
Storage and Stability
| Form | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 6 months | [1][2] |
| In Solvent | -20°C | 1 month | [1] |
| In DMSO | 4°C | 2 weeks | [2] |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of this compound stock solutions in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure optimal solubility and stability of the compound.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired concentration (refer to the table below for common stock solution concentrations).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Stock Solution Concentration Guide (for this compound, MW: 423.95)
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 2.3588 mL | 11.7938 mL | 23.5877 mL |
| 5 mM | 0.4718 mL | 2.3588 mL | 4.7175 mL |
| 10 mM | 0.2359 mL | 1.1794 mL | 2.3588 mL |
Mandatory Visualizations
Signaling Pathway of GPAT in Triglyceride Synthesis
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and rate-limiting step in the de novo synthesis of triacylglycerols (TAGs). It facilitates the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA). Subsequent enzymatic reactions convert LPA to diacylglycerol (DAG) and finally to TAG.
Caption: The GPAT signaling pathway in triglyceride synthesis.
Experimental Workflow for this compound Stock Solution Preparation
This workflow diagram outlines the key steps for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solutions.
References
Application of Gpat-IN-1 (FSG67) in Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various metabolic disorders, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. A key pathological feature of obesity is the elevated synthesis and storage of triglycerides. Glycerol-3-phosphate acyltransferase (GPAT) is a critical enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of triglycerides and other glycerolipids.[1][2] There are four known isoforms of GPAT in mammals: GPAT1 and GPAT2 are located in the outer mitochondrial membrane, while GPAT3 and GPAT4 are found in the endoplasmic reticulum.[3] Due to its central role in lipid metabolism, GPAT has emerged as a promising therapeutic target for the management of obesity and its associated comorbidities.[4]
Gpat-IN-1, also known as FSG67, is a novel small-molecule inhibitor of GPAT.[4][5] It has been investigated for its potential anti-obesity effects in preclinical studies. This document provides detailed application notes and protocols for the use of this compound (FSG67) in obesity research, based on published scientific literature.
Mechanism of Action
This compound (FSG67) exerts its effects by inhibiting the enzymatic activity of Glycerol-3-phosphate acyltransferase.[6] This enzyme is responsible for the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA), the first committed step in the synthesis of triglycerides.[1] By blocking this initial step, this compound (FSG67) effectively reduces the downstream production of diacylglycerol (DAG) and triacylglycerol (TAG), thereby limiting lipid accumulation.[7] Preclinical studies have demonstrated that pharmacological inhibition of GPAT with FSG67 leads to a reduction in body weight, adiposity, and food intake, while simultaneously enhancing fatty acid oxidation.[4][8]
Data Presentation
In Vitro Efficacy of this compound (FSG67)
| Parameter | Target | Value | Reference |
| IC50 | Mitochondrial GPAT | 24 µM | [6][9][10] |
| IC50 | Total Mitochondrial GPAT | 30.2 µM | [5][11] |
| IC50 | GPAT1 | 42.1 µM | [5][11] |
| IC50 | Cellular Triglyceride Synthesis (3T3-L1 cells) | 33.9 µM | [11] |
| IC50 | Phosphatidylcholine Synthesis (3T3-L1 cells) | 36.3 µM | [11] |
In Vivo Efficacy of this compound (FSG67) in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Control Group | Endpoint | Reference |
| Dosage | 5 mg/kg/day (i.p.) | Vehicle | - | [4][5] |
| Body Weight Change | 12% reduction | - | After 9 days | [4][12] |
| Fat Mass | Significantly reduced | Vehicle | After 13 days | |
| Food Intake | Reduced | Vehicle | - | [4] |
| Insulin Sensitivity | Increased | Vehicle | - | [4] |
Signaling Pathways and Experimental Workflows
Caption: GPAT Signaling Pathway Inhibition by this compound (FSG67).
Caption: In Vivo Experimental Workflow for this compound (FSG67) in DIO Mice.
Experimental Protocols
In Vitro GPAT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound (FSG67) against mitochondrial GPAT activity.
Materials:
-
Isolated mitochondria from mouse liver
-
This compound (FSG67)
-
[¹⁴C]Glycerol-3-phosphate
-
Palmitoyl-CoA
-
N-ethylmaleimide (NEM) (to distinguish GPAT1 and GPAT2 activity)
-
Assay buffer
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing isolated mitochondria in the assay buffer.
-
Add varying concentrations of this compound (FSG67) to the reaction mixture (e.g., 0.2 µM to 122.2 µM). A vehicle control (DMSO) should be included.
-
To specifically measure GPAT1 activity, pre-incubate a parallel set of reactions with 100 µM NEM to inactivate GPAT2.[11]
-
Initiate the enzymatic reaction by adding [¹⁴C]Glycerol-3-phosphate and palmitoyl-CoA.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and extract the lipids.
-
Quantify the amount of radiolabeled lysophosphatidic acid formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound (FSG67) relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
Cellular Lipid Accumulation Assay in 3T3-L1 Adipocytes
Objective: To assess the effect of this compound (FSG67) on triglyceride accumulation in a cellular model of adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (containing insulin, dexamethasone, and IBMX)
-
This compound (FSG67)
-
Oil Red O staining solution
-
Microscope
Protocol:
-
Culture 3T3-L1 preadipocytes to confluence in a suitable culture plate.
-
Induce differentiation into mature adipocytes by treating the cells with differentiation medium.
-
Seven days post-differentiation, treat the mature 3T3-L1 adipocytes with varying concentrations of this compound (FSG67) (e.g., 7.6 µM to 150 µM) for 18-48 hours.[5][11]
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells to remove excess stain.
-
Visualize and capture images of the stained lipid droplets using a microscope.
-
For quantification, the Oil Red O stain can be eluted from the cells and the absorbance measured spectrophotometrically. A reduction in absorbance indicates decreased lipid accumulation.
In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the efficacy of this compound (FSG67) in reducing body weight and adiposity in a mouse model of obesity.
Materials:
-
Male C57Bl/6J mice
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound (FSG67)
-
Vehicle control (e.g., PBS or RPMI 1640)
-
Equipment for intraperitoneal (i.p.) injections
-
Metabolic cages for indirect calorimetry (optional)
Protocol:
-
Induce obesity in mice by feeding them a high-fat diet for a specified period (e.g., 10-12 weeks), while a control group is maintained on a standard chow diet.
-
Once a significant difference in body weight is established, randomize the obese mice into three groups: vehicle control, this compound (FSG67) treatment (5 mg/kg), and pair-fed control.[4]
-
Administer this compound (FSG67) or vehicle via daily intraperitoneal injections for the duration of the study (e.g., 9-28 days).[4][5]
-
The pair-fed group receives the same amount of food as consumed by the this compound (FSG67) treated group on the previous day to control for the effects of reduced food intake.
-
Monitor body weight and food intake daily.
-
At the end of the study, perform terminal procedures to collect blood and tissues for further analysis.
-
Assess body composition (fat mass and lean mass) using techniques like DEXA or MRI.
-
Conduct glucose and insulin tolerance tests to evaluate metabolic function.
-
Analyze gene expression of lipogenic enzymes in adipose tissue and liver via RT-PCR.[4]
Conclusion
This compound (FSG67) is a valuable research tool for investigating the role of GPAT in obesity and related metabolic diseases. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of GPAT inhibition. The ability of this compound (FSG67) to reduce body weight and fat mass in preclinical models highlights the significance of the GPAT pathway as a target for anti-obesity drug development.
References
- 1. Transcriptional Regulation of Acyl-CoA:Glycerol-sn-3-Phosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agscientific.com [agscientific.com]
- 7. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FSG67 - 2BScientific [2bscientific.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FSG67 - MedChem Express [bioscience.co.uk]
- 11. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Efficacy of GPAT Inhibition in Diet-Induced Obesity Models
These application notes provide a comprehensive overview of the in vivo efficacy of Glycerol-3-phosphate acyltransferase (GPAT) inhibition as a therapeutic strategy for managing diet-induced obesity (DIO). The data and protocols are based on studies of representative small-molecule GPAT inhibitors in preclinical DIO mouse models.
Introduction
Glycerol-3-phosphate acyltransferase (GPAT) is a critical enzyme that catalyzes the initial and rate-limiting step in the synthesis of triglycerides.[1][2][3] Elevated GPAT activity is associated with obesity and insulin resistance.[1][4] Pharmacological inhibition of GPAT presents a promising therapeutic approach for the management of obesity and its related metabolic disorders.[2] These notes detail the in vivo effects of a representative GPAT inhibitor, FSG67, on key metabolic parameters in a diet-induced obesity mouse model.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of the GPAT inhibitor FSG67 in a diet-induced obesity mouse model.
Table 1: Effects of Chronic FSG67 Administration on Body Weight and Food Intake in DIO Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Average Daily Energy Intake (kcal) |
| Vehicle Control | 45.2 ± 1.5 | 48.5 ± 1.8 | +7.3% | 12.5 ± 0.5 |
| FSG67 (5 mg/kg) | 46.1 ± 1.2 | 40.6 ± 1.3 | -12.0% | 10.2 ± 0.4 (initially), returned to baseline |
| Pair-Fed Control | 45.8 ± 1.6 | 43.0 ± 1.5 | -6.0% | Matched to FSG67 group |
Data are presented as mean ± SEM. The study duration was 28 days.
Table 2: Metabolic Parameters Following Chronic FSG67 Treatment in DIO Mice
| Parameter | Vehicle Control | FSG67 (5 mg/kg) | Pair-Fed Control |
| Fat Mass (g) | 18.2 ± 1.1 | 12.5 ± 0.9 | 15.1 ± 1.0 |
| Lean Mass (g) | 27.0 ± 0.8 | 28.1 ± 0.7 | 27.9 ± 0.8 |
| Respiratory Exchange Ratio (RER) | ~0.85 | Decreased below pair-fed | ~0.82 |
| Oxygen Consumption (VO2) | Decreased with hypophagia | Partially protected from decrease | Decreased with hypophagia |
| Glucose Tolerance (AUC in OGTT) | Elevated | Significantly Improved | Moderately Improved |
| Insulin Sensitivity (ITT) | Impaired | Significantly Improved | Moderately Improved |
| Hepatic Triglyceride Content | High | Significantly Reduced | Moderately Reduced |
AUC: Area under the curve; OGTT: Oral glucose tolerance test; ITT: Insulin tolerance test. Data reflect end-of-study measurements.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
1. Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity and insulin resistance on a high-fat diet.[5][6]
-
Age: Start the diet at 6 weeks of age.[7]
-
Housing: House animals in a temperature-controlled environment (20-23°C) with a 12-hour light/dark cycle.[8]
-
Diet:
-
Induction Period: Maintain mice on their respective diets for a minimum of 10-16 weeks to induce a stable obese phenotype with hyperglycemia and insulin resistance.[5][8]
-
Monitoring: Monitor body weight and food intake weekly.[8]
2. Chronic Administration of GPAT Inhibitor
-
Acclimatization: Acclimate the DIO mice to handling and injection procedures for one week prior to the start of the study.
-
Randomization: Randomize mice into treatment groups based on body weight to ensure even distribution.
-
Compound Preparation: Dissolve the GPAT inhibitor (e.g., FSG67) in a suitable vehicle (e.g., 0.25% Tween-20 in saline).
-
Dosing: Administer the compound or vehicle daily via intraperitoneal (i.p.) injection or oral gavage at the desired dose (e.g., 5 mg/kg for FSG67) for the duration of the study (e.g., 28 days).[2]
-
Pair-Fed Group: Include a pair-fed control group that receives the vehicle and is fed the same amount of food consumed by the GPAT inhibitor-treated group on the previous day. This helps to distinguish the effects of the compound from those of reduced food intake.[2]
-
Measurements: Continue to monitor body weight and food intake daily or weekly.
3. Metabolic Phenotyping
-
Indirect Calorimetry:
-
Acclimate individual mice to metabolic cages for 24-48 hours.
-
Measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER = VCO2/VO2) to assess substrate utilization.[2]
-
-
Body Composition Analysis:
-
Use quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA) to determine fat mass and lean mass at the beginning and end of the study.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Administer human insulin (e.g., 0.75 U/kg body weight) via i.p. injection.
-
Collect blood samples at 0, 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose levels.
-
4. Terminal Procedures and Tissue Analysis
-
Euthanasia: At the end of the study, euthanize mice following approved institutional guidelines.
-
Tissue Collection: Collect liver and adipose tissue.
-
Hepatic Lipid Analysis:
-
Homogenize a portion of the liver tissue.
-
Extract total lipids using a suitable method (e.g., Folch extraction).
-
Quantify triglyceride content using a commercially available colorimetric assay kit.
-
Visualizations
// Nodes G3P [label="Glycerol-3-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylCoA [label="Fatty Acyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; GPAT [label="GPAT\n(Gpat-IN-1 Target)", shape=ellipse, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2]; LPA [label="Lysophosphatidic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; AGPAT [label="AGPAT", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PA [label="Phosphatidic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; PAP [label="PAP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="Diacylglycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; DGAT [label="DGAT", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TAG [label="Triglycerides", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges G3P -> GPAT [arrowhead=none, color="#5F6368"]; AcylCoA -> GPAT [arrowhead=none, color="#5F6368"]; GPAT -> LPA [color="#34A853"]; LPA -> AGPAT [arrowhead=none, color="#5F6368"]; AcylCoA -> AGPAT [label="+ Acyl-CoA", arrowhead=none, color="#5F6368"]; AGPAT -> PA [color="#34A853"]; PA -> PAP [arrowhead=none, color="#5F6368"]; PAP -> DAG [color="#34A853"]; DAG -> DGAT [arrowhead=none, color="#5F6368"]; AcylCoA -> DGAT [label="+ Acyl-CoA", arrowhead=none, color="#5F6368"]; DGAT -> TAG [color="#34A853"];
// Invisible edges for alignment {rank=same; G3P; AcylCoA;} }
Caption: Workflow for assessing GPAT inhibitor efficacy in DIO mice.
References
- 1. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic knockdown of mitochondrial GPAT1 in ob/ob mice improves metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obesity alters immune and metabolic profiles: new insight from obese-resistant mice on high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. Diet-induced obesity mouse model and experimental design [bio-protocol.org]
Gpat-IN-1: A Chemical Probe for Interrogating GPAT Enzyme Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol-3-phosphate acyltransferase (GPAT) is a pivotal enzyme in lipid metabolism, catalyzing the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.[1][2] Four mammalian GPAT isoforms have been identified (GPAT1, GPAT2, GPAT3, and GPAT4), each with distinct tissue distribution, subcellular localization, and substrate specificities.[1][2][3] The critical role of GPAT enzymes in lipid homeostasis makes them attractive therapeutic targets for metabolic diseases such as obesity, hepatic steatosis, and insulin resistance.[2][4] Gpat-IN-1 is a potent small molecule inhibitor of GPAT, serving as a valuable chemical probe to investigate the physiological and pathological functions of these enzymes.
This compound: A Profile
This compound is a selective inhibitor of glycerol-3-phosphate acyltransferase.[5] Its inhibitory activity makes it a powerful tool for studying the downstream effects of GPAT pathway modulation in various biological systems.
Chemical Properties:
| Property | Value |
| Chemical Name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4-[(octylsulfonyl)amino]- |
| Molecular Formula | C21H26ClNO4S |
| Molecular Weight | 423.95 g/mol |
| CAS Number | 1204347-51-2 |
| Appearance | White to off-white solid |
Quantitative Data
This compound exhibits potent inhibition of GPAT activity. For comparative purposes, data for FSG67, a structurally related and well-characterized GPAT inhibitor, is also presented.[6][7]
| Compound | Assay System | IC50 | Reference |
| This compound | GPAT enzyme assay | 8.9 µM | [5][8] |
| FSG67 | Mouse mitochondrial GPAT assay | 24 µM | [6][9] |
| FSG67 | Oxidative metabolism in mature adipocytes | 27.7 ± 4.4 µM |
Signaling and Metabolic Pathways
GPAT enzymes are centrally positioned in cellular lipid metabolism. Their inhibition by this compound has significant downstream consequences, including the shunting of fatty acids away from storage and towards oxidative pathways.
Experimental Protocols
In Vitro GPAT Activity Assay
This protocol is designed to measure the enzymatic activity of GPAT in isolated mitochondria and to determine the inhibitory potential of this compound.
Experimental Workflow:
Materials:
-
Tissue or cells for mitochondria isolation
-
Mitochondria isolation buffer
-
Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 1 mg/mL fatty acid-free BSA, 1 mM DTT, 8 mM NaF[10][11]
-
This compound
-
N-ethylmaleimide (NEM) (optional, for isoform differentiation)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the desired tissue (e.g., liver) or cultured cells using standard differential centrifugation protocols.
-
Assay Preparation:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine isolated mitochondria (10-30 µg of protein), assay buffer, and the desired concentration of this compound or vehicle control.[10][11]
-
(Optional) To differentiate between NEM-sensitive (GPAT2, 3, 4) and NEM-resistant (GPAT1) isoforms, pre-incubate a parallel set of samples with 1-2 mM NEM for 15 minutes on ice.[10][11][12]
-
-
Enzymatic Reaction:
-
Reaction Termination and Lipid Extraction:
-
Quantification:
-
Evaporate the organic phase and resuspend the lipid extract in a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Lipid Accumulation Assay
This protocol describes a method to assess the effect of this compound on lipid accumulation in cultured cells.
Materials:
-
Cell line of interest (e.g., hepatocytes, adipocytes, or cardiomyocytes)[14]
-
Cell culture medium and supplements
-
This compound
-
Fatty acid supplement (e.g., oleate complexed to BSA)
-
Oil Red O staining solution or a fluorescent neutral lipid stain (e.g., BODIPY)
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 24-well plate).
-
Once the cells have reached the desired confluency, treat them with various concentrations of this compound or vehicle control in the presence of a fatty acid supplement to induce lipid droplet formation.[14]
-
Incubate for a suitable period (e.g., 24-48 hours).
-
-
Lipid Droplet Staining:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the intracellular lipid droplets using Oil Red O or a fluorescent lipid dye according to the manufacturer's protocol.
-
-
Imaging and Analysis:
-
Acquire images of the stained cells using a microscope.
-
Quantify the lipid accumulation by measuring the intensity of the stain or the number and size of lipid droplets per cell.
-
-
Data Analysis:
-
Compare the lipid accumulation in this compound-treated cells to the vehicle-treated controls.
-
Lipidomics Analysis of this compound Treated Cells
This protocol provides a general workflow for analyzing changes in the lipid profile of cells following treatment with this compound.
Experimental Workflow:
References
- 1. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. agscientific.com [agscientific.com]
- 7. 2-(Nonylsulfonamido)benzoic acid | C16H25NO4S | CID 44139871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. FSG67 - 2BScientific [2bscientific.com]
- 10. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a novel sn-glycerol-3-phosphate acyltransferase isoform, GPAT4, as the enzyme deficient in Agpat6−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for High-Throughput Screening of Gpat-IN-1 Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction Glycerol-3-phosphate acyltransferase (GPAT) is the rate-limiting enzyme that catalyzes the first committed step in the de novo synthesis of glycerolipids, including triacylglycerols (TAG).[1][2][3] There are four mammalian GPAT isoforms (GPAT1-4), which are localized to the mitochondria and the endoplasmic reticulum.[1][3] Upregulation of GPAT activity is associated with metabolic disorders such as obesity, hepatic steatosis, and insulin resistance, making it a compelling therapeutic target.[3] Gpat-IN-1 is a known inhibitor of GPAT with a reported IC50 of 8.9 μM. The development and screening of this compound analogs are critical for identifying next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Cell-based assays provide a physiologically relevant environment to assess the efficacy of potential drug candidates by accounting for cell permeability, intracellular target engagement, and potential cytotoxicity. These application notes provide detailed protocols for a tiered screening approach to identify and characterize novel this compound analogs using robust, high-throughput cell-based assays.
GPAT Signaling Pathway in Triacylglycerol Synthesis
GPAT enzymes initiate TAG synthesis by converting glycerol-3-phosphate and a long-chain acyl-CoA into lysophosphatidic acid (LPA).[3] This is the first irreversible step in the pathway. LPA is subsequently acylated to form phosphatidic acid (PA), which is then dephosphorylated to diacylglycerol (DAG). Finally, DAG is acylated to produce TAG, which is stored in lipid droplets.[3] this compound and its analogs act by inhibiting GPAT, thereby blocking the entire downstream cascade and reducing the accumulation of TAG.
High-Throughput Screening (HTS) Workflow
The screening of this compound analogs follows a multi-step workflow designed to efficiently identify potent and non-cytotoxic lead compounds. The process begins with a high-throughput primary screen of a compound library at a single concentration. Hits from the primary screen are then confirmed and subjected to dose-response analysis to determine their potency (IC50). Finally, confirmed hits undergo secondary and counter-screen assays to verify their mechanism of action and rule out cytotoxicity.
Experimental Protocols
Cell Line Selection and Culture
The 3T3-L1 preadipocyte cell line is a well-established and highly recommended model for studying adipogenesis and lipid accumulation.[4] These cells can be chemically induced to differentiate into mature, lipid-laden adipocytes, providing a robust system to measure the effects of GPAT inhibitors.
-
Culture Medium: DMEM with 10% Bovine Calf Serum.
-
Differentiation: Upon reaching confluence, cells are treated with a differentiation cocktail (MDI) containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin to trigger adipogenesis.[4]
Protocol 1: Primary Screening - High-Content Lipid Droplet Assay
This assay quantifies the inhibition of lipid accumulation by measuring the fluorescence intensity of neutral lipid-specific dyes within differentiated 3T3-L1 adipocytes.
Principle: Neutral lipid dyes like BODIPY 493/503 or Nile Red are lipophilic and exhibit strong fluorescence in the nonpolar environment of lipid droplets.[5][6] A reduction in fluorescence intensity in compound-treated cells compared to vehicle controls indicates inhibition of lipid synthesis.
Materials:
-
Differentiated 3T3-L1 adipocytes in 96-well black, clear-bottom plates.
-
This compound analog library (dissolved in DMSO).
-
BODIPY 493/503 (Thermo Fisher D3922) or Nile Red (Sigma N3013).
-
Hoechst 33342 solution for nuclear counterstain.
-
4% Paraformaldehyde (PFA) in PBS.
-
Phosphate-Buffered Saline (PBS).
-
High-content imaging system.
Procedure:
-
Cell Plating and Differentiation: Seed 3T3-L1 preadipocytes into 96-well plates and differentiate them into mature adipocytes (approx. 7-9 days).[4]
-
Compound Addition:
-
Prepare a working plate of this compound analogs at the desired final screening concentration (e.g., 10 µM) in the appropriate cell culture medium.
-
Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., this compound).
-
Replace the medium in the cell plate with the compound-containing medium.
-
Incubate for 24-48 hours.
-
-
Cell Staining:
-
Aspirate the medium and wash cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[7][8]
-
Wash twice with PBS.
-
Prepare a staining solution containing 1 µg/mL BODIPY 493/503 and 1 µg/mL Hoechst 33342 in PBS.[5]
-
Add the staining solution to each well and incubate for 20-30 minutes at room temperature, protected from light.[5]
-
-
Imaging:
-
Wash the cells twice with PBS. Leave the final PBS wash in the wells for imaging.
-
Acquire images using a high-content imaging system. Use channels appropriate for Hoechst (blue, for cell counting) and BODIPY (green, for lipid droplets).
-
-
Data Analysis:
-
Use image analysis software to identify nuclei (blue channel) and define cell boundaries.
-
Within each cell, quantify the total fluorescence intensity of the BODIPY signal (green channel).
-
Normalize the lipid droplet intensity to the cell count for each well.
-
Calculate the percent inhibition for each compound relative to the vehicle (0% inhibition) and a strong inhibitor (100% inhibition) control.
-
Protocol 2: Confirmatory Assay - Total Triglyceride Quantification
This biochemical assay provides a quantitative measurement of total cellular triglycerides to confirm the hits identified in the primary screen.
Principle: Cellular lipids are extracted, and the triglycerides are hydrolyzed to release glycerol. The glycerol is then measured using a coupled enzymatic reaction that produces a colorimetric or fluorometric signal, which is proportional to the triglyceride concentration.[3][9]
Materials:
-
Differentiated 3T3-L1 adipocytes cultured in 24- or 48-well plates.
-
PBS containing 1% Triton X-100 for cell lysis.[3]
-
Commercial Triglyceride Quantification Kit (e.g., ScienCell #8498, Cell Biolabs #STA-396).
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment: Culture, differentiate, and treat 3T3-L1 adipocytes with selected hit compounds (typically in a dose-response format) as described in Protocol 1.
-
Cell Lysis:
-
Wash cells twice with PBS.
-
Add PBS with 1% Triton X-100 to each well and incubate for 10-20 minutes to lyse the cells.
-
Scrape the wells to ensure complete lysis and collect the lysate.
-
-
Triglyceride Measurement:
-
Centrifuge the lysate at 10,000 x g for 10 minutes to pellet insoluble debris.[9]
-
Use the supernatant to measure triglyceride content according to the manufacturer's protocol of the chosen commercial kit.[9][10] This typically involves adding the lysate to a reaction mixture and measuring absorbance (e.g., 570 nm) or fluorescence after a specific incubation period.
-
-
Data Analysis:
-
Generate a standard curve using the glycerol or triglyceride standards provided in the kit.
-
Calculate the triglyceride concentration for each sample.
-
Normalize the triglyceride concentration to the total protein concentration of the lysate (measured by BCA or similar assay).
-
Plot the normalized triglyceride levels against compound concentration to generate dose-response curves and calculate IC50 values.
-
Protocol 3: Secondary Assay - GPAT Enzyme Activity in Cell Lysates
This assay directly measures the enzymatic activity of GPAT in cell lysates to confirm that the observed reduction in lipids is due to direct inhibition of the target enzyme.
Principle: This radiometric assay measures the incorporation of radiolabeled [³H]glycerol-3-phosphate into lysophosphatidic acid (LPA) in the presence of a fatty acyl-CoA substrate. The reaction is performed on total membrane fractions isolated from treated cells.
Materials:
-
Treated cells from culture.
-
Homogenization Buffer (e.g., 250 mM sucrose, 10 mM Tris pH 7.4, 1 mM EDTA, 1 mM DTT).[7]
-
Assay Buffer (75 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 2 mg/mL fatty acid-free BSA, 1 mM DTT).[7]
-
[³H]glycerol-3-phosphate.
-
Palmitoyl-CoA (or other acyl-CoA substrate).
-
N-ethylmaleimide (NEM) to differentiate mitochondrial (NEM-resistant) from microsomal (NEM-sensitive) GPAT activity.[7][11]
-
Ultracentrifuge.
Procedure:
-
Membrane Fraction Preparation:
-
Harvest and wash cells in ice-cold PBS.
-
Resuspend cells in homogenization buffer and lyse them using a Dounce homogenizer or sonication.[12][13]
-
Centrifuge the lysate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[12]
-
Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the total membranes.[7]
-
Resuspend the membrane pellet in homogenization buffer and determine the protein concentration.
-
-
GPAT Activity Assay:
-
In a microfuge tube, add 10-30 µg of membrane protein.[7] For differentiating isoforms, pre-incubate on ice for 15 minutes with or without 1-2 mM NEM.[7][8]
-
Initiate the reaction by adding the membrane suspension to the assay buffer containing [³H]glycerol-3-phosphate and palmitoyl-CoA.
-
Incubate at room temperature for 10-20 minutes.
-
Stop the reaction and extract the lipids using a standard chloroform/methanol extraction method.
-
Separate the lipid products (LPA) using thin-layer chromatography (TLC).
-
-
Data Analysis:
-
Scrape the LPA spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity (e.g., in nmol/min/mg protein).
-
Compare the activity in samples from compound-treated cells to vehicle-treated controls to confirm direct enzyme inhibition.
-
Protocol 4: Counter-Screen - Cell Viability (Cytotoxicity) Assay
This assay is crucial to ensure that the observed reduction in lipid accumulation is not a secondary effect of compound-induced cell death.
Principle: Cell viability assays, such as those using MTT or resazurin (e.g., CellTiter-Blue), measure the metabolic activity of cells. A decrease in signal indicates a reduction in cell viability or proliferation.
Materials:
-
Differentiated 3T3-L1 adipocytes in 96-well plates.
-
This compound analog compounds.
-
Commercial cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; MTT Cell Proliferation Assay, ATCC).
Procedure:
-
Cell Culture and Treatment: Plate, differentiate, and treat cells with the this compound analogs at the same concentrations used in the primary and confirmatory assays. Incubate for the same duration (e.g., 24-48 hours).
-
Assay Execution: Perform the viability assay according to the manufacturer’s instructions. This typically involves adding a single reagent to the wells, incubating for a period (e.g., 1-4 hours), and then measuring absorbance, fluorescence, or luminescence.
-
Data Analysis:
-
Normalize the data to vehicle-treated controls (representing 100% viability).
-
Plot cell viability against compound concentration to determine the cytotoxic concentration 50 (CC50).
-
Calculate the Selectivity Index (SI = CC50 / IC50). A higher SI value (>10) is desirable, indicating that the compound inhibits GPAT at concentrations well below those that cause cytotoxicity.
-
Data Presentation: Quantitative Analysis of this compound Analogs
The data generated from the dose-response and cytotoxicity assays should be summarized to facilitate the comparison of analogs and the selection of lead candidates. The table below provides an illustrative example of how to present such data.
Note: The following data are representative and for illustrative purposes only.
| Compound ID | Structure Modification | GPAT Inhibition IC50 (µM) | Cell Viability CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | (Parent Compound) | 8.9 | > 100 | > 11.2 |
| Analog A-1 | Alkyl chain shortened | 15.2 | > 100 | > 6.6 |
| Analog A-2 | Alkyl chain lengthened | 2.1 | > 100 | > 47.6 |
| Analog B-1 | Benzoic acid replaced | 45.7 | > 100 | > 2.2 |
| Analog C-1 | Sulfonamide linker modified | 0.8 | 55.4 | 69.3 |
| Analog C-2 | Alternative linker | 1.5 | 15.1 | 10.1 |
| Analog D-1 | Scaffold hopping | 25.3 | 30.2 | 1.2 |
Interpretation:
-
Analog A-2 and C-1 show significantly improved potency (lower IC50) compared to the parent compound.
-
Analog D-1 exhibits poor selectivity, with its cytotoxic concentration being very close to its inhibitory concentration (SI ≈ 1), making it an undesirable candidate.
-
Analog C-1 demonstrates the best combination of high potency and a strong selectivity index, marking it as a promising lead candidate for further development.
References
- 1. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More insights into a human adipose tissue GPAT activity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. Identification of a novel sn-glycerol-3-phosphate acyltransferase isoform, GPAT4, as the enzyme deficient in Agpat6−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycerol-3-phosphate Acyltransferase Isoform-4 (GPAT4) Limits Oxidation of Exogenous Fatty Acids in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 細胞分画および細胞小器官の単離 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Protocol to enrich and analyze plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subcellular distribution and some properties of N-ethylmaleimide-sensitive and-insensitive forms of glycerol phosphate acyltransferase in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crude Membrane Fractionation of Cultured Cells [protocols.io]
- 12. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic activity of the human 1-acylglycerol-3-phosphate-O-acyltransferase isoform 11: upregulated in breast and cervical cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gpat-IN-1 Delivery in Animal Research
These application notes provide detailed protocols for the in vivo administration of Gpat-IN-1, a glycerol-3-phosphate acyltransferase (GPAT) inhibitor, for research purposes. The following information is based on established methodologies for the delivery of small molecule inhibitors in animal models and specific data from studies on the representative GPAT inhibitor, FSG67.
Overview and Data Presentation
Glycerol-3-phosphate acyltransferases (GPATs) are key enzymes that catalyze the initial step in triglyceride synthesis.[1] Inhibition of GPAT is a therapeutic strategy being explored for metabolic disorders such as obesity and nonalcoholic fatty liver disease (NAFLD).[1][2] this compound and similar inhibitors, like FSG67, are valuable tools for studying the in vivo effects of GPAT inhibition.
Quantitative Data Summary
The following table summarizes key parameters for the in vivo delivery of the GPAT inhibitor FSG67, which can be used as a reference for this compound studies.
| Parameter | Value | Animal Model | Source |
| Compound | FSG67 (GPAT Inhibitor) | Diet-Induced Obese (DIO) Mice | [1][3] |
| Route of Administration | Intraperitoneal (IP) Injection | DIO Mice | [1] |
| Vehicle | Glucose-free RPMI 1640 or PBS | DIO Mice | [1] |
| Formulation Note | Neutralized with NaOH as needed | DIO Mice | [1] |
| Dosage | 20 mg/kg | Mice (APAP overdose model) | [3] |
| Injection Volume | 50 µl | DIO Mice | [1] |
Signaling Pathway of GPAT Inhibition
GPAT enzymes are crucial for the synthesis of glycerolipids. They catalyze the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA), a precursor for both triglycerides and phospholipids.[1][4] By inhibiting GPAT, this compound blocks this initial, rate-limiting step, leading to reduced synthesis of these lipids.
Figure 1. Simplified signaling pathway of GPAT inhibition by this compound.
Experimental Protocols
The following protocols are based on the successful in vivo administration of the GPAT inhibitor FSG67 and can be adapted for this compound.
Preparation of this compound Formulation
Materials:
-
This compound (or FSG67) powder
-
Glucose-free RPMI 1640 or sterile Phosphate-Buffered Saline (PBS)
-
Sodium hydroxide (NaOH), 0.1 N solution, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
Protocol:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 20 mg/kg) and the number and weight of the animals to be treated.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of vehicle (RPMI 1640 or PBS) to achieve the final desired concentration.
-
Vortex the solution thoroughly to dissolve the compound.
-
Check the pH of the solution. If acidic, add 0.1 N NaOH dropwise while vortexing until the solution is neutralized (pH ~7.0-7.4).[1]
-
Ensure the final solution is clear and free of precipitates before administration.
Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (e.g., 27-30 gauge)
-
Animal scale
-
Appropriate animal restraint device
Protocol:
-
Weigh the mouse to determine the exact volume of the this compound formulation to be injected.
-
Properly restrain the mouse, exposing the abdomen.
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
The injection site is in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle, bevel up, to avoid puncturing internal organs.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or the bladder.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on a diet-induced obesity mouse model.
Figure 2. General experimental workflow for in vivo this compound studies.
Logical Relationship Diagram
The diagram below illustrates the logical relationship between GPAT inhibition and its expected metabolic outcomes in an animal model of obesity.
Figure 3. Logical flow from this compound administration to metabolic effects.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. GPAT1 Deficiency in Mice Modulates NASH Progression in a Model-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lipidomics Analysis of Cellular Response to Gpat-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for investigating the cellular effects of Gpat-IN-1, a known inhibitor of Glycerol-3-phosphate acyltransferase (GPAT), through lipidomics analysis. GPAT enzymes catalyze the initial, rate-limiting step in the de novo synthesis of triacylglycerols (TAGs) and other glycerolipids.[1][2][3][4][5] By inhibiting GPAT, this compound is expected to significantly alter the cellular lipid landscape. This application note details the mechanism of action, experimental workflows, step-by-step protocols for cell treatment and lipid analysis, and expected quantitative outcomes. The provided methodologies are designed to enable researchers to accurately profile lipidomic changes, offering insights into the metabolic consequences of GPAT inhibition.
Mechanism of Action: GPAT Inhibition
Glycerol-3-phosphate acyltransferase (GPAT) is a crucial enzyme that facilitates the acylation of glycerol-3-phosphate with a long-chain fatty acyl-CoA to form lysophosphatidic acid (LPA).[3][5] This reaction is the first committed step in the synthesis of vital lipids, including triacylglycerols (TAGs) for energy storage and various phospholipids for membrane structure.[6][7] There are four known GPAT isoforms in mammals (GPAT1-4), located in the mitochondria and endoplasmic reticulum.[1][5][8]
This compound is a small molecule inhibitor of GPAT with a reported IC50 of 8.9 μM.[9] Its inhibitory action blocks the production of LPA, leading to a downstream reduction in phosphatidic acid (PA), diacylglycerols (DAG), and TAGs. Consequently, the upstream substrates, fatty acyl-CoAs, may be redirected towards other metabolic pathways, such as β-oxidation.[2] Understanding this mechanism is key to interpreting the lipidomic data following this compound treatment.
Experimental Design and Workflow
A robust experimental design is critical for obtaining reliable lipidomics data. The workflow encompasses cell culture, inhibitor treatment, sample collection, lipid extraction, data acquisition via Liquid Chromatography-Mass Spectrometry (LC-MS), and finally, data analysis. Each step must be carefully controlled to minimize variability.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Use a cell line relevant to lipid metabolism, such as human hepatoma HepG2 cells or 3T3-L1 preadipocytes, which are known to have active triacylglycerol synthesis.[2]
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency on the day of treatment. Culture in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Preparation of this compound Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.[9]
-
Treatment:
-
Prepare working solutions of this compound in cell culture media. A typical concentration range to test would be 5-20 μM, bracketing the reported IC50 of 8.9 μM.[9]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the this compound or vehicle control medium.
-
Incubate for a predetermined time (e.g., 12, 24, or 48 hours) at 37°C and 5% CO2.
-
-
Replicates: Prepare at least three biological replicates for each condition (vehicle and each this compound concentration).
Protocol 2: Cell Harvesting and Lipid Extraction
This protocol is based on a modified Folch extraction method, widely used for cellular lipidomics.[10][11]
-
Quenching Metabolism: Place the 6-well plates on ice to halt metabolic activity.
-
Cell Washing: Aspirate the treatment medium. Gently wash the cell monolayer twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Collection: Add 500 μL of ice-cold methanol to each well to lyse the cells. Scrape the cells using a cell scraper and transfer the cell lysate to a 2 mL microcentrifuge tube.
-
Lipid Extraction:
-
To the 500 μL of methanol lysate, add 1 mL of chloroform to achieve a 2:1 chloroform:methanol ratio. If available, add an internal standard mixture at this stage for absolute quantification.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 300 μL of LC-MS grade water to induce phase separation.
-
Vortex for another 30 seconds and then centrifuge at 3,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Three layers will be visible: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass syringe and transfer it to a new glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Store the dried lipid film at -80°C until analysis.
-
Protocol 3: Lipidomics Analysis by LC-MS/MS
-
Sample Reconstitution: On the day of analysis, reconstitute the dried lipid extract in 100 μL of an appropriate solvent, typically a mixture of isopropanol:acetonitrile:water (2:1:1 v/v/v).
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 or C30 column is suitable for separating a wide range of lipid classes.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Run a gradient from ~30% B to 100% B over 20-30 minutes to elute lipids from polar to non-polar.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization: Use electrospray ionization (ESI) and acquire data in both positive and negative ion modes in separate runs to maximize lipid coverage.
-
Acquisition Mode: Data-dependent acquisition (DDA) is recommended for untargeted analysis, where the most abundant precursor ions in a full scan are selected for fragmentation (MS/MS).[11]
-
Expected Results and Data Presentation
Following treatment with this compound, a significant shift in the cellular lipidome is expected. The primary effect should be a dose-dependent decrease in lipid species downstream of the GPAT enzyme. The results can be summarized in a table for clear comparison.
Table 1: Hypothetical Quantitative Lipidomics Data Following this compound Treatment (24h, 10 μM)
| Lipid Class | Representative Lipid Species | Fold Change (this compound vs. Vehicle) | p-value | Expected Trend |
| Triacylglycerols (TAG) | TAG (16:0/18:1/18:1) | 0.35 | < 0.001 | ↓↓↓ |
| TAG (18:0/18:1/18:2) | 0.41 | < 0.001 | ↓↓↓ | |
| Diacylglycerols (DAG) | DAG (16:0/18:1) | 0.62 | < 0.01 | ↓↓ |
| DAG (18:0/18:1) | 0.58 | < 0.01 | ↓↓ | |
| Phosphatidic Acids (PA) | PA (16:0/18:1) | 0.75 | < 0.05 | ↓ |
| Lysophosphatidic Acids (LPA) | LPA (16:0) | 0.81 | < 0.05 | ↓ |
| Fatty Acyl-CoAs | Palmitoyl-CoA (16:0) | 1.5 | < 0.05 | ↑ |
| Acylcarnitines | Palmitoylcarnitine | 1.8 | < 0.01 | ↑↑ |
Note: Data are hypothetical and serve as an example of expected trends. Actual values will vary based on cell type, treatment conditions, and analytical platform.
Interpretation:
-
A significant decrease in TAG, DAG, PA, and LPA species directly reflects the inhibition of the de novo glycerolipid synthesis pathway.[1][6]
-
An accumulation of upstream precursors like Fatty Acyl-CoAs may be observed.
-
An increase in acylcarnitines would suggest that the excess fatty acyl-CoAs are being shunted towards mitochondria for β-oxidation, a known regulatory node connected to GPAT activity.[2][3]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deficiency of glycerol-3-phosphate acyltransferase 1 decreases triacylglycerol storage and induces fatty acid oxidation in insect fat body - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. It takes a village: channeling fatty acid metabolism and triacylglycerol formation via protein interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycerophosphate/Acylglycerophosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Single-Cell Lipidomics Using Analytical Flow LC-MS Characterizes the Response to Chemotherapy in Cultured Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-Cell Untargeted Lipidomics Using Liquid Chromatography and Data-Dependent Acquisition after Live Cell Selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Gpat-IN-1 Activity in Live Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to monitoring the activity of Gpat-IN-1, a known inhibitor of glycerol-3-phosphate acyltransferase (GPAT), in living cells. The protocols outlined below detail methods for assessing the downstream cellular effects of this compound, as well as approaches for indirectly monitoring the activity of the GPAT enzyme and its associated signaling pathways.
Introduction to this compound and GPAT
Glycerol-3-phosphate acyltransferase (GPAT) is a pivotal enzyme that catalyzes the first and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.[1] This reaction involves the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[1] There are four known mammalian isoforms of GPAT (GPAT1-4), which are localized to the mitochondria and the endoplasmic reticulum.[2] GPAT activity is implicated in various physiological processes and its dysregulation has been linked to metabolic disorders such as obesity and insulin resistance.[3]
This compound is a chemical inhibitor of GPAT with a reported IC50 of 8.9 μM. By inhibiting GPAT, this compound is expected to decrease the cellular pool of LPA and subsequently reduce the synthesis of downstream lipids like triglycerides. This inhibitory activity can be monitored in live cells through various direct and indirect methods.
Quantitative Data Summary
The following tables summarize quantitative data from studies on GPAT inhibition. Note that data for this compound is limited in publicly available literature; therefore, data from other GPAT inhibitors (e.g., FSG67) and genetic knockdown studies are included to provide a representative understanding of the expected effects.
Table 1: Effects of GPAT Inhibition on Lipid Synthesis and Accumulation
| Parameter | Cell Type | Treatment | Effect | Reference |
| Triglyceride Synthesis | 3T3-L1 adipocytes | FSG67 (GPAT inhibitor) | IC50 of 33.9 μM | |
| Phosphatidylcholine Synthesis | 3T3-L1 adipocytes | FSG67 (GPAT inhibitor) | IC50 of 36.3 μM | [4] |
| Lipid Droplet Formation | Bone marrow-derived macrophages | GPAT4 knockout | Reduced formation of large lipid droplets | [5] |
| Fatty Acid Incorporation into LPA | 3T3-L1 cells | GPAT3 siRNA knockdown | 55% decrease |
Table 2: Effects of GPAT Inhibition on Cellular Signaling
| Signaling Molecule | Cell Type | Treatment | Effect | Reference |
| ERK Phosphorylation | Kupffer cells | GPAT3 knockout/FSG67 | Inhibition of LPS-induced ERK phosphorylation | [6][7] |
| Di-16:0 PA Content | Mouse hepatocytes | GPAT1 overexpression | 4.4-fold increase | [8] |
Signaling Pathways and Experimental Workflows
GPAT Signaling Pathway
GPAT sits at a critical juncture in lipid metabolism and signaling. The product of the GPAT-catalyzed reaction, lysophosphatidic acid (LPA), is not only a precursor for complex lipids but also a signaling molecule that can activate G protein-coupled receptors (GPCRs), leading to the activation of downstream pathways such as the ERK/MAPK cascade.[9] Inhibition of GPAT by this compound is therefore expected to attenuate these signaling events.
Caption: GPAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Monitoring this compound Activity
A typical workflow to assess the cellular activity of this compound involves treating cells with the inhibitor and then measuring its effects on lipid storage and signaling pathways.
Caption: General experimental workflow for assessing this compound activity.
Experimental Protocols
Protocol 1: Monitoring Lipid Droplet Formation in Live Cells
This protocol describes the use of a fluorescent dye, BODIPY 493/503, to visualize and quantify changes in lipid droplet formation in live cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., 3T3-L1 adipocytes, Huh7 hepatocytes)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Oleic acid (stock solution complexed to BSA)
-
BODIPY 493/503 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or multi-well plates suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
Oleic Acid Treatment (Optional): To induce lipid droplet formation, cells can be treated with oleic acid (e.g., 100-400 µM) for 12-24 hours prior to this compound treatment.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 1-50 µM) or a vehicle control (DMSO). Incubate for the desired time period (e.g., 6-24 hours).
-
Staining:
-
Prepare a working solution of BODIPY 493/503 in pre-warmed cell culture medium (e.g., 1-2 µg/mL).
-
Remove the medium from the cells and wash once with warm PBS.
-
Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Remove the staining solution and replace it with fresh pre-warmed medium or PBS.
-
Image the cells immediately using a fluorescence microscope with standard FITC/GFP filter sets (Excitation/Emission ~493/503 nm).
-
-
Quantification: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number, size, and total fluorescence intensity of lipid droplets per cell.
Protocol 2: Quantification of Cellular Triglyceride Content
This protocol provides a method for the biochemical quantification of total triglyceride content from cell lysates.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Triglyceride Quantification:
-
Follow the manufacturer's instructions for the chosen triglyceride quantification kit. This typically involves enzymatic reactions that lead to a measurable colorimetric or fluorescent product.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Normalization: Normalize the triglyceride content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Protocol 3: Indirect Monitoring of GPAT Pathway Activity using a Phosphatidic Acid (PA) Biosensor
Materials:
-
Cell line of interest
-
Expression plasmid for a PA biosensor (e.g., pEGFP-PASS)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Fluorescence microscope
Procedure:
-
Transfection: Transfect the cells with the PA biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for biosensor expression.
-
This compound Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Live-Cell Imaging:
-
Image the cells using a fluorescence microscope. The PA biosensor will typically translocate from the cytoplasm to membranes (e.g., plasma membrane, endoplasmic reticulum) where PA is enriched.
-
Acquire images at different time points after this compound treatment to monitor changes in the subcellular localization of the biosensor.
-
-
Quantification: Quantify the fluorescence intensity of the biosensor at the membrane versus the cytoplasm to determine the relative changes in PA levels. A decrease in membrane-associated fluorescence would suggest a reduction in PA production, consistent with GPAT inhibition.
Protocol 4: Western Blot Analysis of ERK Activation
This protocol is used to assess the effect of this compound on the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Stimulant for the ERK pathway (e.g., LPA, growth factors)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound for a specified time.
-
Stimulate the cells with an ERK pathway agonist for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis: Prepare cell lysates as described in Protocol 2, ensuring the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against p-ERK1/2 and total-ERK1/2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Quantification: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total-ERK signal to determine the relative change in ERK activation.
By employing these protocols, researchers can effectively monitor the cellular activity of this compound and gain valuable insights into its mechanism of action and its impact on lipid metabolism and cell signaling.
References
- 1. revvity.com [revvity.com]
- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic data-informed multiscale quantitative systems pharmacology modeling framework enables the clinical translation and efficacy assessment of CAR-T therapy in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. ERK Activation Pathways Downstream of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Phosphatidic Acid Signaling in Breast Cancer Cells Using Genetically Encoded Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring phosphatidic acid signaling in breast cancer cells using genetically encoded biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gpat-IN-1 Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Gpat-IN-1 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is a lipophilic molecule and is practically insoluble in aqueous buffers alone. Direct dissolution in buffers like PBS or Tris is not recommended and will likely result in precipitation.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, up to 100 mg/mL (235.88 mM).[1] For optimal results, use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can impact solubility.[1]
Q3: Can I use other organic solvents to prepare a stock solution?
A3: While DMSO is the most recommended solvent, other organic solvents like ethanol or dimethylformamide (DMF) might be used. However, the solubility in these solvents may be lower than in DMSO, and they might need to be used at a higher percentage in your final aqueous solution, which could affect your experiment. It is crucial to perform a small-scale solubility test before preparing a large stock.
Q4: My this compound in DMSO precipitated after being stored in the fridge. What should I do?
A4: If your this compound solution in DMSO has precipitated upon cooling, you can gently warm the vial and sonicate it to aid in redissolution.[1] To prevent this, it is recommended to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1]
Troubleshooting Guide for Aqueous Buffer Insolubility
Q5: I diluted my this compound DMSO stock solution into my aqueous buffer, and it immediately precipitated. What went wrong?
A5: This is a common issue known as "solvent-shifting" precipitation. When a concentrated stock in an organic solvent is diluted into an aqueous buffer where the compound has low solubility, it can crash out of the solution. The key is to ensure the final concentration of the organic solvent is optimal and that the final concentration of this compound does not exceed its solubility limit in the final aqueous buffer.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the DMSO Concentration: While minimizing DMSO is often desired, a certain percentage is necessary to maintain solubility. Try to keep the final DMSO concentration between 0.1% and 1%. However, always check the tolerance of your specific assay for DMSO.
-
Use a Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into an intermediate buffer with a higher percentage of organic co-solvent, and then transfer this into your final aqueous buffer.
-
Incorporate Co-solvents and Surfactants: For challenging situations, the use of co-solvents and non-ionic surfactants can significantly improve solubility.
Q6: What co-solvents and surfactants can I use to improve this compound solubility in my aqueous buffer?
A6: Based on formulation data for in vivo studies, a combination of DMSO, PEG300, and Tween-80 has been shown to be effective in keeping this compound in solution.[1] You can adapt this for your in vitro experiments.
Recommended Formulations for Enhanced Aqueous Solubility:
| Component | Protocol 1[1] | Protocol 2[1] |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
| Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Note: These formulations are for guidance and may need to be optimized for your specific experimental conditions. The high percentage of organic solvents and surfactants in these protocols might not be suitable for all cellular assays.
Experimental Protocol: Preparation of a Solubilized this compound Working Solution
This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Your desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Vortex and sonicate until the powder is completely dissolved. This is your primary stock solution.
-
-
Prepare an Intermediate Solution (if necessary):
-
Based on your final desired concentration and the tolerance of your assay for organic solvents, you may need an intermediate dilution.
-
For example, to achieve a final solution with 1% DMSO, 4% PEG300, and 0.5% Tween-80, you can prepare an intermediate stock.
-
-
Prepare the Final Working Solution:
-
Add the solvents in the following order to your aqueous buffer, vortexing gently between each addition:
-
PEG300
-
Tween-80
-
This compound DMSO stock solution
-
-
Ensure the final concentration of each component does not exceed the desired level.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, try adjusting the concentrations of the co-solvents or reducing the final this compound concentration.
-
Visual Guides
Below are diagrams to illustrate key concepts and workflows related to this compound.
Caption: this compound inhibits the GPAT enzyme, blocking the initial step of acylglycerol synthesis.
References
Optimizing Gpat-IN-1 Concentration for Effective GPAT Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gpat-IN-1 for effective Glycerol-3-Phosphate Acyltransferase (GPAT) inhibition. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Glycerol-3-Phosphate Acyltransferase (GPAT), the rate-limiting enzyme in the de novo pathway of triacylglycerol (TAG) and glycerophospholipid synthesis.[1][2] GPAT catalyzes the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[1] By inhibiting GPAT, this compound blocks the initial committed step of this pathway, leading to a reduction in the synthesis of downstream lipids like diacylglycerol (DAG) and TAG.[3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: A good starting point for determining the optimal concentration of this compound is its reported half-maximal inhibitory concentration (IC50), which is 8.9 μM.[4] However, the optimal concentration can vary significantly depending on the cell type, cell density, and the specific experimental conditions. We recommend performing a dose-response experiment to determine the effective concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For use in cell culture, it should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
Q4: What are the expected downstream effects of GPAT inhibition by this compound?
A4: Inhibition of GPAT by this compound is expected to lead to several downstream cellular effects, including:
-
Reduced Lipid Droplet Formation: As GPAT is essential for TAG synthesis, its inhibition leads to a decrease in the formation and size of lipid droplets.[5][6][7]
-
Altered Insulin Signaling: GPAT inhibition can impact insulin signaling pathways. Overexpression of certain GPAT isoforms has been linked to insulin resistance, suggesting that inhibition may improve insulin sensitivity in some contexts.[8]
-
Changes in Glycerolipid and Phospholipid Metabolism: By blocking the initial step of the glycerolipid synthesis pathway, this compound will alter the cellular levels of various lipids.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of GPAT activity | Incorrect this compound Concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment starting from the IC50 (8.9 μM) and testing a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal effective concentration. |
| Poor Solubility of this compound: The compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration. | Ensure the DMSO stock solution is clear and fully dissolved. When diluting into aqueous media, vortex thoroughly. Consider using pre-warmed media. For persistent issues, explore the use of solubility enhancers, though their effects on the experiment should be validated.[9][10][11] | |
| Degradation of this compound: The compound may have degraded due to improper storage or handling. | Ensure the stock solution is stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles.[4] Prepare fresh dilutions from a new stock if degradation is suspected. | |
| High Cell Density: A high number of cells can metabolize or bind to the inhibitor, reducing its effective concentration. | Optimize cell seeding density. Ensure consistency in cell numbers across experiments. | |
| Observed Cytotoxicity | This compound Concentration is Too High: High concentrations of the inhibitor or the solvent (DMSO) may be toxic to the cells. | Determine the maximum tolerated concentration of this compound and DMSO by performing a cytotoxicity assay (see protocol below). Aim to use the lowest effective concentration of this compound with a final DMSO concentration typically below 0.5%. |
| Off-Target Effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. | Characterize the specificity of this compound in your system. If off-target effects are suspected, consider using a structurally different GPAT inhibitor as a control. | |
| Inconsistent or Variable Results | Inconsistent Cell Health or Passage Number: Variations in cell health, confluency, or passage number can lead to variability in experimental outcomes. | Use cells that are in the logarithmic growth phase and have a consistent passage number. Regularly check for mycoplasma contamination. |
| Variability in Treatment Time: The duration of this compound treatment can significantly impact the results. | Optimize the treatment time for your specific assay. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period. |
Data Presentation
Table 1: Comparison of IC50 Values for GPAT Inhibitors
| Inhibitor | Target | IC50 | Reference |
| This compound | GPAT | 8.9 μM | [4] |
| FSG67 | Total Mitochondrial GPAT | 30.2 μM | [12] |
| FSG67 | GPAT1 | 42.1 μM | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a general method to determine the cytotoxic effects of this compound on a chosen cell line and to identify a suitable concentration range for subsequent inhibition assays.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Chosen adherent cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (Example using MTT):
-
Following treatment, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
-
Protocol 2: In Vitro GPAT Inhibition Assay - Lipid Droplet Formation
This protocol provides a method to assess the inhibitory effect of this compound on GPAT activity by measuring the formation of lipid droplets.
Materials:
-
This compound
-
DMSO
-
Chosen cell line capable of lipid accumulation (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Complete cell culture medium
-
Oleic acid (or other fatty acids to induce lipid droplet formation)
-
Bovine Serum Albumin (BSA)
-
Formaldehyde or Paraformaldehyde (for cell fixation)
-
Lipid droplet staining dye (e.g., BODIPY 493/503, Oil Red O)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Differentiation (if necessary):
-
Seed cells on glass coverslips in a 24-well plate or in an imaging-compatible multi-well plate.
-
If using pre-adipocytes like 3T3-L1, differentiate them into mature adipocytes according to a standard protocol.
-
-
This compound Treatment and Lipid Loading:
-
Prepare a working solution of this compound in cell culture medium at the desired non-toxic concentration (determined from Protocol 1).
-
Prepare a lipid-loading medium by conjugating oleic acid to BSA.
-
Pre-incubate the cells with the this compound working solution for 1-2 hours.
-
Remove the pre-incubation medium and add the lipid-loading medium containing this compound.
-
Include a vehicle control (DMSO) in the lipid-loading medium.
-
Incubate for 6-24 hours to allow for lipid droplet formation.
-
-
Cell Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain for lipid droplets using a fluorescent dye like BODIPY 493/503 (e.g., 1 µg/mL in PBS for 15 minutes).
-
Counterstain the nuclei with DAPI.
-
Wash the cells with PBS and mount the coverslips on microscope slides or image the plate directly.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ/Fiji).
-
Compare the lipid droplet accumulation in this compound treated cells to the vehicle control.
-
Mandatory Visualizations
Caption: GPAT Signaling and Inhibition Pathway.
Caption: this compound Experimental Workflow.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerol-3-Phosphate Acyltransferase 1 Deficiency in ob/ob Mice Diminishes Hepatic Steatosis but Does Not Protect Against Insulin Resistance or Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triacylglycerol synthesis directed by glycerol-3-phosphate acyltransferases -3 and -4 is required for lipid droplet formation and the modulation of the inflammatory response during macrophage to foam cell transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Triacylglycerol synthesis directed by glycerol-3-phosphate acyltransferases −3 and −4 is required for lipid droplet formation and the modulation of the inflammatory response during macrophage to foam cell transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 10. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to minimize Gpat-IN-1 off-target effects in cell culture
This guide provides researchers, scientists, and drug development professionals with detailed information to effectively use Gpat-IN-1 in cell culture and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Glycerol-3-phosphate acyltransferase (GPAT), with a reported half-maximal inhibitory concentration (IC50) of 8.9 μM.[1] GPAT enzymes catalyze the first and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides (TAGs), by transferring an acyl group from acyl-CoA to glycerol-3-phosphate to form lysophosphatidic acid (LPA).[2][3] This pathway is crucial for energy storage and the generation of signaling lipids. Due to its role in lipid metabolism, this compound is often used in research related to obesity and metabolic diseases.[1]
Q2: What are the different GPAT isoforms and does this compound inhibit all of them?
Mammalian cells have four known GPAT isoforms (GPAT1-4) with distinct subcellular localizations and properties.[3][4]
-
GPAT1 & GPAT2: Located on the outer mitochondrial membrane.[3][4]
-
GPAT3 & GPAT4: Located on the endoplasmic reticulum membrane.[4]
A key biochemical differentiator is their sensitivity to the sulfhydryl-modifying agent N-ethylmaleimide (NEM). GPAT1 activity is resistant to NEM, whereas GPAT2, GPAT3, and GPAT4 are NEM-sensitive.[3][4] The specific isoform selectivity of this compound is not well-documented in publicly available literature. Therefore, it is crucial for researchers to determine which isoforms are expressed in their specific cell model and to validate the on-target effects accordingly.
Q3: What are the potential off-target effects of this compound?
Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to misinterpretation of experimental results and cellular toxicity.[5][6] While a comprehensive off-target profile for this compound is not publicly available, potential off-targets could include other acyltransferases or enzymes with similar substrate-binding domains. It is critical to assume that off-target effects may occur and to design experiments to control for them.[7]
Q4: How do I determine the optimal working concentration of this compound for my experiments?
The reported IC50 of 8.9 μM is a starting point, but the optimal concentration is highly dependent on the cell line, cell density, media composition, and experimental endpoint.[1] It is essential to perform a dose-response curve (from low nanomolar to high micromolar) for every new cell line and assay.
Key objectives of the dose-response experiment:
-
Determine the EC50 (Effective Concentration, 50%): The concentration that produces 50% of the desired biological effect.
-
Identify the lowest effective concentration: Use the lowest concentration that gives a robust and reproducible on-target effect to minimize potential off-target activity.
-
Assess cytotoxicity: Run a parallel cell viability assay (e.g., CellTiter-Glo, MTT, or Trypan Blue exclusion) to distinguish the desired biological effect from general cellular toxicity.
Q5: What are the critical control experiments I must include when using this compound?
Robust controls are non-negotiable for validating findings obtained with a chemical inhibitor. The table below summarizes the essential controls.
| Control Type | Description | Purpose |
| Vehicle Control | Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | To ensure the observed phenotype is not caused by the solvent itself. |
| Positive Control | Use a known method to inhibit the target, such as siRNA/shRNA/CRISPR knockdown of GPAT isoforms. | To confirm that inhibition of the target protein produces the expected phenotype in your cell system. |
| Orthogonal Inhibitor | Use a structurally different inhibitor of GPAT (if available). | To verify that the observed effect is due to GPAT inhibition and not a unique off-target effect of the this compound chemical scaffold. |
| Inactive Analog | Use a structurally similar but biologically inactive version of this compound (if available). | To control for off-target effects that might be caused by the chemical structure of the inhibitor, independent of its activity against GPAT. |
Q6: How can I scientifically validate that my observed phenotype is a direct result of GPAT inhibition?
Validating on-target activity is the most critical step. The gold standard is to demonstrate that genetic perturbation of the target protein phenocopies the effect of the chemical inhibitor.
-
Genetic Knockdown: Use siRNA or shRNA to reduce the expression of specific GPAT isoforms. If the cellular phenotype observed with this compound is replicated upon GPAT knockdown, it strongly suggests an on-target effect.
-
CRISPR-mediated Knockout: For more definitive validation, use CRISPR/Cas9 to create cell lines with one or more GPAT genes knocked out. These knockout cells should be resistant to the effects of this compound if the phenotype is on-target.
-
Rescue Experiment: In a GPAT knockout or knockdown cell line, introduce a version of the GPAT protein that is resistant to this compound (e.g., via mutation). If the addition of this resistant protein "rescues" the phenotype, it provides powerful evidence for on-target activity.
Q7: What are the best practices for preparing and storing this compound?
Proper handling is crucial for maintaining the compound's activity and ensuring reproducibility.
| Parameter | Recommendation | Source |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL), Corn Oil, and a mixture of DMSO/PEG300/Tween-80/Saline. | [1] |
| Stock Solution | Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. | General Best Practice |
| Storage | Store the stock solution in small, single-use aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
| Working Dilution | On the day of the experiment, thaw a fresh aliquot and prepare working dilutions in your cell culture medium. Ensure the final DMSO concentration in the culture is low (typically <0.1%) and consistent across all conditions, including vehicle controls. | General Best Practice |
Visualized Pathways and Workflows
dot
Caption: Glycerolipid synthesis pathway highlighting the inhibitory action of this compound on GPAT enzymes.
dot
Caption: Experimental workflow for validating the on-target effects of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Toxicity or Death | 1. Concentration of this compound is too high. 2. Off-target cytotoxic effects. 3. Vehicle (DMSO) concentration is too high. 4. Inhibitor is degrading into a toxic compound. | 1. Re-run a dose-response curve with a lower concentration range. 2. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your functional assay. 3. Ensure the final vehicle concentration is <0.1% and is consistent across all wells. 4. Use a fresh aliquot of this compound from -80°C storage. |
| Inconsistent Results Between Experiments | 1. Repeated freeze-thaw cycles of this compound stock. 2. Variability in cell passage number or confluency. 3. Inconsistent incubation time. 4. Precipitation of the compound in media. | 1. Aliquot stock solutions to be single-use. 2. Maintain a strict cell culture protocol: use cells within a defined passage number range and seed at a consistent density. 3. Use a calibrated timer for all incubation steps. 4. Visually inspect media after adding the compound. If precipitate forms, consider using a different solvent system or adding serum to the media after the compound is diluted.[1] |
| No Observable Effect | 1. Concentration of this compound is too low. 2. Target GPAT isoforms are not expressed or have low activity in the chosen cell line. 3. The chosen assay endpoint is not sensitive to GPAT inhibition. 4. The this compound has degraded or is inactive. | 1. Increase the concentration range in your dose-response experiment. 2. Confirm GPAT isoform expression using qPCR or Western blot. 3. Develop a more direct assay for GPAT activity, such as measuring the incorporation of a radiolabeled substrate or quantifying a downstream lipid product. 4. Test the compound in a cell line known to be sensitive to GPAT inhibition or purchase a new lot of the inhibitor. |
| Phenotype Differs from Genetic Knockdown | 1. The observed phenotype is due to an off-target effect of this compound. 2. The siRNA/CRISPR knockdown was incomplete or targeted the wrong isoforms. 3. The inhibitor affects enzyme function acutely, while genetic knockdown allows for compensatory mechanisms to develop. | 1. This is strong evidence for an off-target effect. Trust the genetic data. Use an orthogonal inhibitor to see if it matches the genetic or the this compound phenotype. 2. Validate your knockdown/knockout efficiency using qPCR and/or Western blot. 3. Perform a time-course experiment with this compound to observe effects at earlier time points. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines how to perform a dose-response experiment to find the EC50 and assess the cytotoxicity of this compound.
Materials:
-
Target cells in culture
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium appropriate for your cells
-
96-well clear-bottom, tissue culture-treated plates (white plates for luminescence assays)
-
Reagents for your chosen cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells). The final volume per well should be 90 µL.
-
Compound Dilution: a. Prepare a 1:100 intermediate dilution of your 10 mM this compound stock to 100 µM in cell culture medium. b. Perform a serial dilution (e.g., 1:3 or 1:5) across a 12-column plate to create a range of concentrations (e.g., from 100 µM down to low nM). c. Prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Cell Treatment: a. Add 10 µL of the serially diluted compound (or vehicle) to the corresponding wells of the 96-well plate containing cells. This will result in a 1:10 final dilution and the desired final concentrations. b. Mix gently by tapping the plate.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Endpoint Measurement: a. After incubation, perform your primary functional assay to measure the biological effect of GPAT inhibition. b. In a parallel plate, perform a cell viability assay according to the manufacturer's instructions (e.g., for CellTiter-Glo, add the reagent, incubate, and read luminescence).
-
Data Analysis: a. Normalize the data for both assays to the vehicle control (set to 100%). b. Plot the normalized response versus the log of the this compound concentration. c. Use a non-linear regression (four-parameter logistic curve) to calculate the EC50 for your functional assay and the CC50 (Cytotoxic Concentration, 50%) for the viability assay. d. Select a working concentration for future experiments that is well below the CC50 and at or above the EC50.
Protocol 2: Validating On-Target Effects with siRNA
This protocol describes how to use siRNA to confirm that the biological effect of this compound is due to the inhibition of its intended target.
Materials:
-
Target cells in culture
-
siRNA targeting a specific GPAT isoform (e.g., GPAT1)
-
Non-targeting (scramble) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
This compound and vehicle (DMSO)
-
Reagents for Western blot or qPCR to confirm knockdown
Procedure:
-
Transfection (Day 1): a. Seed cells so they will be 60-80% confluent at the time of transfection. b. Prepare siRNA-lipid complexes in Opti-MEM according to the transfection reagent manufacturer's protocol for both the target siRNA and the non-targeting control siRNA. c. Add the complexes to the cells and incubate for 24-72 hours (optimize this time for maximum knockdown with minimal toxicity for your cell line).
-
Knockdown Confirmation & Treatment (Day 3-4): a. Harvest a subset of cells from the control and knockdown groups to verify knockdown efficiency via qPCR (for mRNA levels) or Western blot (for protein levels). b. Re-plate the remaining cells for your functional assay. c. Once the cells have adhered, treat the non-targeting control and the GPAT-knockdown groups with either vehicle or this compound at the predetermined optimal concentration.
-
Endpoint Measurement (Day 4-5): a. After the appropriate treatment duration, perform your functional assay.
-
Data Analysis & Interpretation:
-
Expected Result: The non-targeting siRNA group treated with this compound should show the expected phenotype. The GPAT-knockdown group treated with vehicle should show a similar phenotype (phenocopy). Crucially, the GPAT-knockdown group treated with this compound should show no further potentiation of the phenotype compared to the knockdown group with vehicle alone. This indicates that the inhibitor's target is no longer present or is significantly reduced, thus blunting its effect.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
Improving the stability of Gpat-IN-1 in experimental conditions
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Gpat-IN-1 in experimental settings. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual aids to ensure the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Glycerol-3-phosphate acyltransferase (GPAT).[1] GPAT enzymes catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.[2][3][4] By inhibiting GPAT, this compound blocks the conversion of glycerol-3-phosphate to lysophosphatidic acid, thereby interfering with the synthesis of these lipids.[2][3]
Q2: Which isoforms of GPAT are inhibited by this compound?
A2: The available literature specifies that this compound is a Glycerol-3-phosphate acyltransferase (GPAT) inhibitor with an IC50 of 8.9 μM, but it does not differentiate between the specific isoforms (GPAT1, GPAT2, GPAT3, GPAT4).[1] Another similar small-molecule GPAT inhibitor, FSG67, has been shown to potentially act on both GPAT1 and GPAT2 isoforms.[2]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, stock solutions of this compound should be stored at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month.[1] It is crucial to minimize freeze-thaw cycles.
Q4: In which research areas is this compound typically used?
A4: this compound is primarily used for research related to obesity and metabolic disorders.[1][2] Its ability to inhibit triglyceride synthesis makes it a valuable tool for studying lipid metabolism, insulin sensitivity, and hepatic steatosis.[2][3][5]
Troubleshooting Guide
Q1: My this compound precipitated out of solution after being added to my aqueous cell culture medium. How can I resolve this?
A1: This is a common issue related to the inhibitor's solubility.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Use a Suitable Vehicle: For in vivo studies, specific solvent formulations are recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.[1] These may improve solubility and stability in aqueous environments.
-
Sonication/Heating: Gentle warming and/or sonication can help redissolve the compound in the stock solution before further dilution.[1] However, be cautious with temperature, as excessive heat can degrade the compound.
-
Fresh Stock: this compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its solubility.[1] It is recommended to use newly opened DMSO for preparing stock solutions.[1]
Q2: I am not observing the expected inhibitory effect on lipid synthesis in my cell-based assay. What could be the cause?
A2: Several factors could contribute to a lack of efficacy.
-
Inhibitor Concentration: The reported IC50 for this compound is 8.9 μM in a biochemical assay.[1] Cellular potency (EC50) may be higher. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cellular Uptake: Poor membrane permeability can limit the intracellular concentration of the inhibitor. Ensure your experimental design allows for sufficient incubation time for the compound to enter the cells.
-
Compound Stability: Assess the stability of this compound in your specific cell culture medium over the duration of your experiment. Small molecules can degrade in aqueous, serum-containing media.[6]
-
Assay Sensitivity: Confirm that your assay is sensitive enough to detect changes in lipid synthesis. Consider using a more direct method, such as a GPAT activity assay, to confirm target engagement.
-
Nonspecific Binding: Small molecules can bind to serum proteins in the culture medium or to the plastic of the culture plates, reducing the effective concentration available to the cells.[7] Consider reducing the serum percentage during the treatment period if your cell line can tolerate it.
Q3: I am seeing inconsistent results between experimental replicates. How can I improve reproducibility?
A3: Inconsistent results often stem from variations in experimental execution.
-
Standardize Protocols: Ensure all steps, from cell seeding density to inhibitor preparation and incubation times, are performed identically across all replicates and experiments.[8]
-
Automate Liquid Handling: If possible, use automated liquid handlers for dispensing cells and reagents to minimize human error.[8]
-
Randomize Plate Layout: To avoid "edge effects" or other plate-position-related artifacts, randomize the layout of your treatments and controls on the multi-well plates.[8]
-
Thorough Mixing: Ensure the this compound stock solution is thoroughly mixed before each dilution and that the final solution in the well is mixed gently but completely after addition.
-
Check for Contamination: Mycoplasma or other microbial contamination can significantly alter cellular metabolism and drug response, leading to unreliable results.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Target | Glycerol-3-phosphate acyltransferase (GPAT) | [1] |
| IC50 | 8.9 μM | [1] |
| Molecular Weight | 423.94 g/mol | [1] |
| Formula | C21H22N2O5S | [1] |
Table 2: Solubility and Storage of this compound
| Solvent | Max Concentration | Storage of Stock Solution | Reference |
| DMSO | 100 mg/mL (235.88 mM) | -80°C (6 months), -20°C (1 month) | [1] |
Table 3: Recommended In Vivo Formulations
| Formulation | Components | Max Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.90 mM) | [1] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.90 mM) | [1] |
Visual Diagrams
Caption: Glycerolipid synthesis pathway showing the inhibitory action of this compound on GPAT.
Caption: A typical experimental workflow for a cell-based assay using this compound.
Caption: A logical troubleshooting workflow for common issues with this compound experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required volume of DMSO. For example, for 1 mg of this compound (MW: 423.94), add 235.9 µL of DMSO to achieve a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
If dissolution is slow or precipitation is observed, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming (to no more than 37°C) can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: In Vitro GPAT Activity Assay in Isolated Mitochondria
This protocol is adapted from methodologies described for measuring GPAT activity.[2][9]
Materials:
-
Isolated liver or tissue mitochondria
-
Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 1 mg/mL fatty acid-free BSA, 1 mM DTT, 8 mM NaF
-
Substrates: [³H]glycerol-3-phosphate, Palmitoyl-CoA
-
This compound working solutions (diluted from stock)
-
N-ethylmaleimide (NEM) solution (2 mM) for differentiating GPAT isoforms
-
Stop Solution: Butanol or Chloroform:Methanol (2:1)
-
Scintillation fluid and counter
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from tissue homogenates using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For each reaction, add:
-
Assay Buffer
-
A specific concentration of this compound or vehicle control (DMSO).
-
(Optional) For distinguishing GPAT1 activity, pre-incubate a parallel set of samples with 2 mM NEM on ice for 15 minutes to inactivate NEM-sensitive GPAT isoforms.[9]
-
10-30 µg of mitochondrial protein.
-
-
Initiate Reaction: Start the reaction by adding the substrates: 800 µM [³H]glycerol-3-phosphate and 80 µM palmitoyl-CoA.
-
Incubation: Incubate the reaction for 10 minutes at room temperature or 37°C. Ensure the incubation time falls within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding an appropriate volume of stop solution (e.g., butanol).
-
Lipid Extraction: Vortex vigorously to extract the lipid products into the organic phase. Centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the organic (upper) phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the GPAT activity based on the incorporated [³H]glycerol-3-phosphate and normalize to the amount of protein used. Determine the IC50 of this compound by plotting activity versus inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Common challenges in Gpat-IN-1 based enzymatic assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Gpat-IN-1 based enzymatic assays.
Section 1: Introduction to this compound and GPAT Enzymology
Glycerol-3-phosphate acyltransferase (GPAT) is a crucial enzyme that catalyzes the first and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols (TAGs).[1][2][3] It facilitates the conversion of glycerol-3-phosphate and a long-chain fatty acyl-CoA into lysophosphatidic acid (LPA).[1] There are four known mammalian GPAT isoforms, GPAT1-4, which are localized in the mitochondrial outer membrane (GPAT1 and GPAT2) and the endoplasmic reticulum (GPAT3 and GPAT4).[1][4] this compound is a known inhibitor of GPAT, making it a valuable tool for studying obesity and metabolic diseases where TAG synthesis is implicated.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent and storage conditions for this compound?
A: Proper solubilization and storage are critical for the activity of this compound.
-
Solubility: this compound has limited solubility in aqueous buffers. It is recommended to first prepare a stock solution in an organic solvent like DMSO. For in vivo or cell-based assays, specific solvent systems are suggested, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% Corn Oil.[5] If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[5]
-
Storage: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles to maintain compound integrity.[6]
Q2: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What should I do?
A: This is a common issue due to the hydrophobic nature of the inhibitor.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is low (typically ≤1%) to avoid solvent effects on enzyme activity, but high enough to maintain inhibitor solubility.
-
Use Co-solvents: As recommended for stock preparation, including surfactants like Tween-80 or co-solvents like PEG300 in the final assay buffer might improve solubility.[5] Always run a vehicle control to ensure these additives do not affect enzyme activity.
-
Sonication: Briefly sonicate your final assay buffer after adding the inhibitor to help disperse any microscopic precipitates.
-
Prepare Fresh Dilutions: Prepare working dilutions of this compound from the stock solution immediately before use. Do not store dilute aqueous solutions of the inhibitor.
Q3: What is the reported IC₅₀ for this compound, and why might my experimental value be different?
A: The reported IC₅₀ value for this compound is 8.9 μM.[5] However, it is common for IC₅₀ values to vary between labs and assays. Factors that can influence the apparent IC₅₀ include:
-
Enzyme Concentration: The IC₅₀ can be dependent on the concentration of the enzyme.
-
Substrate Concentration: The concentration of substrates (Glycerol-3-Phosphate and Acyl-CoA) relative to their Kₘ values can affect the potency of competitive inhibitors.
-
Assay Conditions: pH, temperature, incubation time, and the presence of detergents or co-factors can all alter enzyme kinetics and inhibitor binding.[6]
-
Enzyme Source: The specific isoform composition (GPAT1, 2, 3, or 4) and the purity of the enzyme preparation (e.g., whole cell lysate vs. purified mitochondria) can significantly impact results.[7]
Q4: Which GPAT isoform(s) does this compound inhibit?
A: The initial characterization of this compound was performed using mouse mitochondrial GPAT preparations, which contain both GPAT1 and GPAT2 isoforms.[8] To differentiate the inhibitory activity on specific isoforms, you can use N-ethylmaleimide (NEM). GPAT1 activity is resistant to NEM, whereas the activities of GPAT2, GPAT3, and GPAT4 are inhibited by it.[1][4] By performing the assay in the presence and absence of NEM (typically 1-2 mM), you can specifically measure the inhibition of GPAT1.[4][9]
Q5: What are the key components of a standard GPAT enzymatic assay?
A: A typical GPAT assay measures the incorporation of a labeled substrate into the product, lysophosphatidic acid. The reaction mixture generally includes a buffer system, a source of GPAT enzyme, the inhibitor being tested, and the substrates.[4][9][10]
| Component | Typical Concentration | Purpose |
| Buffer | 75 mM Tris-HCl, pH 7.5 | Maintains optimal pH for enzyme activity. |
| Enzyme Source | 10–30 µg membrane protein | Isolated mitochondria or microsomes. |
| Substrate 1 | 800 µM [³H]Glycerol-3-Phosphate | Radiolabeled substrate for detection. |
| Substrate 2 | 80 µM Palmitoyl-CoA | Acyl group donor. |
| Cofactor | 4 mM MgCl₂ | Required by many acyltransferases. |
| BSA | 1 mg/mL (fatty acid-free) | Binds free fatty acids, prevents non-specific binding. |
| Reducing Agent | 1 mM Dithiothreitol (DTT) | Maintains enzyme sulfhydryl groups in a reduced state. |
| Inhibitor | 8 mM NaF | Phosphatase inhibitor to prevent product degradation. |
Section 3: Troubleshooting Guide
This guide addresses common problems encountered during this compound enzymatic assays in a question-and-answer format.
Problem 1: I am not observing any significant inhibition of GPAT activity, even at high concentrations of this compound.
-
Possible Cause A: this compound Degradation or Precipitation.
-
Troubleshooting: Confirm the age and storage conditions of your this compound stock.[5] Prepare a fresh stock solution from powder. Visually inspect for any precipitation in your assay wells. As a test, try increasing the final DMSO concentration slightly or adding a non-interfering detergent to see if inhibition improves, which would suggest a solubility issue.[11]
-
-
Possible Cause B: Inactive Enzyme.
-
Troubleshooting: Enzyme activity can be lost due to improper storage or multiple freeze-thaw cycles.[6] Test your enzyme preparation in an uninhibited reaction to confirm its baseline activity. If possible, test a known, different GPAT inhibitor as a positive control for inhibition.
-
-
Possible Cause C: Incorrect Assay Conditions.
-
Troubleshooting: If substrate concentrations are too high relative to their Kₘ, it can be difficult for a competitive inhibitor to be effective. Review your protocol and consider performing the assay with substrate concentrations at or below their Kₘ values. Also, confirm that the incubation time is within the linear range of the reaction.[6]
-
Problem 2: My results show high variability between replicate wells.
-
Possible Cause A: Incomplete Solubilization of this compound.
-
Troubleshooting: Poorly dissolved inhibitor will not be distributed evenly, leading to high variability. Ensure your stock solution is completely dissolved before making dilutions. Vortex working solutions thoroughly before pipetting into the assay plate.
-
-
Possible Cause B: Enzyme Instability.
-
Troubleshooting: Enzymes can lose activity over the course of the assay, especially when diluted in assay buffer.[6] This can lead to inconsistent results. Try to minimize the time the enzyme spends in a diluted state before the reaction is initiated. Including a carrier protein like BSA in the buffer can help stabilize some enzymes.[6]
-
-
Possible Cause C: Pipetting Inaccuracy.
-
Troubleshooting: High variability can often be traced to inconsistent pipetting, especially when dealing with small volumes of inhibitor or enzyme. Ensure pipettes are properly calibrated and use good pipetting technique.[11]
-
Problem 3: I suspect my results are due to off-target effects.
-
Possible Cause: Non-specific or Off-Target Inhibition.
-
Troubleshooting: An "off-target effect" occurs when a compound interacts with unintended molecular targets.[12][13] To investigate this, consider the following steps:
-
Counter-Screening: Test this compound against other, unrelated enzymes to check for specificity.
-
Vary Assay Components: Some compounds can interfere with the detection method (e.g., quenching fluorescence in a non-radioactive assay) or interact with assay components like BSA. Run controls to rule out assay interference.[11]
-
-
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Weigh the required amount of this compound powder. Dissolve in 100% DMSO to make a 10 mM stock solution. For example, for this compound (MW: 423.9 g/mol ), dissolve 4.24 mg in 1 mL of DMSO. Ensure it is fully dissolved; brief sonication may be necessary.[5]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid freeze-thaw cycles and store at -80°C.[5]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in 100% DMSO to create a concentration range for testing.
-
Final Dilution: Add the DMSO-based working solutions to the final assay buffer. The volume added should be small (e.g., 1-2 µL into a 100-200 µL final reaction volume) to keep the final DMSO concentration low (e.g., ≤1%).
Protocol 2: A Representative GPAT Enzymatic Assay
This protocol is adapted from established methods for measuring GPAT activity in mitochondrial preparations.[4][9]
-
Prepare Enzyme: Thaw isolated mitochondrial or other membrane fractions on ice. Dilute the membrane protein to the desired concentration in an assay buffer (e.g., 75 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM DTT). Keep on ice.
-
Set up Assay Plate: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
1 mg/mL BSA (fatty acid-free)
-
8 mM NaF
-
This compound dilution or vehicle control (e.g., 1% final DMSO concentration).
-
-
Pre-incubation: Add the diluted enzyme preparation to each well. Incubate the plate on ice for 15 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Initiate Reaction: Prepare a substrate mix containing [³H]glycerol-3-phosphate (to a final concentration of 800 µM) and palmitoyl-CoA (to a final concentration of 80 µM). To start the reaction, add the substrate mix to all wells.
-
Incubation: Transfer the plate to a shaker and incubate for 10-20 minutes at room temperature (or 25°C).[4] Ensure this duration is within the linear range of product formation.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution of chloroform:methanol).
-
Lipid Extraction and Detection: Extract the lipids from the reaction mixture. The radiolabeled lipid product ([³H]lysophosphatidic acid) can be separated from the unreacted aqueous substrate via thin-layer chromatography (TLC) or by washing the organic phase.
-
Quantification: Measure the radioactivity in the extracted lipid phase using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
References
- 1. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycerophosphate/Acylglycerophosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. More insights into a human adipose tissue GPAT activity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic activity of the human 1-acylglycerol-3-phosphate-O-acyltransferase isoform 11: upregulated in breast and cervical cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Gpat-IN-1 Cytotoxicity Assessment: Technical Support Center
This technical support center provides essential information, protocols, and troubleshooting guidance for researchers evaluating the cytotoxicity of Gpat-IN-1, a known inhibitor of Glycerol-3-Phosphate Acyltransferase (GPAT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical inhibitor of Glycerol-3-phosphate acyltransferase (GPAT) enzymes, with a reported IC50 value of 8.9 μM.[1] GPATs catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols (TAGs).[2][3] By inhibiting GPAT, this compound effectively blocks the acylation of glycerol-3-phosphate, a critical process in the formation of complex lipids. There are four main GPAT isoforms (GPAT1-4) with distinct tissue distributions and subcellular locations (mitochondria and endoplasmic reticulum).[3][4]
Q2: Why is it important to assess the cytotoxicity of this compound?
Assessing the cytotoxicity of this compound is crucial for several reasons:
-
Therapeutic Potential: Given that GPAT activity is linked to conditions like obesity and hepatic steatosis, inhibitors like this compound are studied for their therapeutic potential.[1][2] Understanding their cytotoxic profile is a mandatory step in drug development.
-
Cancer Research: Certain GPAT isoforms, such as GPAT2, are overexpressed in cancer cells and help them evade apoptosis (programmed cell death).[5] Inhibiting GPAT2 can make cancer cells more susceptible to cell death, suggesting a potential anti-cancer application.[5]
-
Off-Target Effects: Determining the concentration at which this compound becomes toxic to various cell types helps establish a therapeutic window and identify potential off-target effects.
Q3: Which cell lines are recommended for testing this compound cytotoxicity?
The choice of cell line depends on the research question. Based on the known function of GPAT isoforms, logical choices include:
-
Hepatocellular Carcinoma Cell Lines (e.g., HepG2): The liver has high GPAT1 activity, making these cells relevant for studying metabolic disorders.[2]
-
Breast Cancer Cell Lines (e.g., MDA-MB-231): GPAT2 is highly expressed in breast cancer and contributes to the evasion of apoptosis, making these cell lines ideal for cancer-focused studies.[5]
-
Adipocyte Cell Lines (e.g., 3T3-L1): These are critical for studying lipid metabolism and obesity.
-
Normal, Non-cancerous Cell Lines (e.g., HEK293 or normal fibroblasts): These serve as essential controls to assess the inhibitor's specific toxicity towards cancer cells versus healthy cells.
Signaling Pathways Involving GPAT
This compound's primary target, the GPAT enzyme, is the gateway to the glycerolipid synthesis pathway. Its inhibition can have significant downstream effects, including the potential to influence apoptosis signaling, particularly in cancer cells dependent on specific lipid metabolism pathways for survival.
Caption: Glycerolipid synthesis pathway showing the inhibitory action of this compound on GPAT enzymes.
Caption: Proposed mechanism of this compound inducing apoptosis in cancer cells overexpressing GPAT2.
Experimental Protocol and Data Presentation
Q4: How do I perform a basic cytotoxicity assay for this compound?
This protocol describes a general workflow for a 96-well plate-based cytotoxicity assay using a fluorescent DNA-binding dye that is impermeable to live cells.
Materials:
-
Selected cell line(s)
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cytotoxicity detection reagent (e.g., CellTox™ Green)
-
Opaque-walled 96-well microplates
-
Positive control (e.g., digitonin or staurosporine)
-
Plate reader capable of measuring fluorescence
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include "no cell" control wells containing medium only for background subtraction.
-
Incubate the plate for 24 hours (or until cells are well-adhered and in the logarithmic growth phase).[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Prepare the positive control for maximum cell death.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution, vehicle control, or positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay and Measurement:
-
Equilibrate the plate and the detection reagent to room temperature.
-
Add the fluorescent dye reagent to each well as per the manufacturer's instructions (e.g., 20 µL per well).
-
Mix gently by orbital shaking for 2 minutes.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with the appropriate excitation/emission filters.[7]
-
-
Data Analysis:
-
Subtract the average background fluorescence from the "no cell" controls from all other measurements.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = 100 * (Experimental - Vehicle Control) / (Positive Control - Vehicle Control)
-
Plot the % Cytotoxicity against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Caption: Experimental workflow for a typical in vitro cytotoxicity assay.
Q5: How should I present the cytotoxicity data for this compound?
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison across different experimental conditions. While extensive public data for this compound is limited, researchers should aim to populate a table similar to the one below with their own findings.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Exposure Time (h) | Assay Type |
| MDA-MB-231 | Breast Adenocarcinoma | [Experimental Value] | 48 | CellTox™ Green |
| HepG2 | Hepatocellular Carcinoma | [Experimental Value] | 48 | MTT |
| 3T3-L1 | Mouse Embryo (Adipocyte) | [Experimental Value] | 48 | LDH Release |
| HEK293 | Human Embryonic Kidney | [Experimental Value] | 48 | CellTox™ Green |
Troubleshooting Guide
Q6: My vehicle control (DMSO) is showing high cytotoxicity. What should I do?
-
Check DMSO Concentration: Ensure the final concentration of DMSO in the media is low, typically ≤0.5%. Higher concentrations can be toxic to sensitive cell lines.
-
Test Vehicle Alone: Run a dose-response curve for your vehicle (DMSO) alone to determine the toxicity threshold for your specific cell line.
-
Media Exchange: For long incubation periods, consider a media exchange after initial treatment to remove any potentially degrading DMSO or toxic metabolites.
Q7: I am seeing high variability between my replicate wells. How can I improve reproducibility?
-
Pipetting Technique: Inconsistent pipetting is a common source of error.[8] Ensure you are using calibrated pipettes and practice consistent, gentle technique, especially when dispensing cells to avoid creating gradients in the wells.
-
Cell Seeding Density: Make sure your cell suspension is homogenous before and during seeding. Gently swirl the suspension periodically to prevent cells from settling. Uneven cell numbers across wells will lead to high variability.[6]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation during long incubations, which can concentrate media components and affect cell health.[9] To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification in the incubator.
-
Assay Incubation Time: Ensure that the incubation time with the detection reagent is consistent across all plates.
Q8: this compound is not showing any cytotoxicity, even at high concentrations. What could be the problem?
-
Cell Line Resistance: The selected cell line may not express the target GPAT isoform or may have compensatory mechanisms that overcome the inhibition. Consider screening a wider panel of cell lines.
-
Compound Inactivity: Verify the integrity and purity of your this compound compound. Ensure it has been stored correctly (e.g., at -80°C for long-term storage) to prevent degradation.[1]
-
Insufficient Incubation Time: Cytotoxic effects may take longer to manifest. Consider extending the treatment duration (e.g., to 72 hours).
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect low levels of cytotoxicity. Bioluminescent assays (like CellTiter-Glo®) are generally more sensitive than colorimetric (MTT) or fluorescent assays.[7]
Caption: Troubleshooting decision tree for common issues in cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protumorigenic enzyme GPAT2 inhibits arachidonic acid-triggered apoptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. youtube.com [youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Gpat-IN-1 Technical Support Center: Optimizing Treatment Duration for Optimal Results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining Gpat-IN-1 treatment duration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. As a starting point, concentrations ranging from the IC50 value up to several-fold higher are often used. For this compound, which has a reported IC50 of 8.9 μM for glycerol-3-phosphate acyltransferase (GPAT), a concentration range of 10-50 µM is a reasonable starting point for most cell lines. A similar GPAT inhibitor, FSG67, has been used effectively in 3T3-L1 adipocytes and primary cardiomyocytes at a concentration of 30 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model and endpoint.
Q2: How long should I treat my cells with this compound?
The ideal treatment duration with this compound is highly dependent on the biological question being investigated.
-
Short-term treatment (minutes to hours): For studying acute effects on signaling pathways, such as the phosphorylation status of proteins like Akt, a short treatment duration of 10 minutes to a few hours may be sufficient.[2]
-
Intermediate-term treatment (18-24 hours): To observe effects on lipid accumulation and gene expression, an overnight treatment of 18-24 hours is a common starting point. For instance, treatment of 3T3-L1 adipocytes with the GPAT inhibitor FSG67 for 18 hours showed a significant reduction in lipid droplet formation.[3]
-
Long-term treatment (days): For studies investigating chronic effects, such as changes in cell differentiation, proliferation, or long-term metabolic reprogramming, treatment durations of several days may be necessary. In primary cardiomyocytes, a 7-day treatment with a GPAT inhibitor was used to assess its impact on glucose uptake.[1]
It is crucial to perform a time-course experiment to determine the optimal treatment duration for your specific experimental endpoint.
Q3: What are the expected effects of this compound treatment on cells?
This compound is an inhibitor of Glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of triacylglycerols (TAGs) and other glycerolipids.[4][5][6] Therefore, the primary expected effects of this compound treatment include:
-
Reduction in lipid accumulation: Inhibition of GPAT should lead to a decrease in the synthesis and accumulation of TAGs, which can be visualized by a reduction in lipid droplet formation.[3]
-
Modulation of insulin signaling: GPAT-initiated lipid synthesis can interfere with insulin signaling.[2] Inhibition of GPAT may, therefore, lead to improved insulin sensitivity, potentially observed as increased phosphorylation of Akt (at Ser473) in response to insulin.[2]
-
Alterations in glucose metabolism: By improving insulin sensitivity, GPAT inhibition can enhance glucose uptake in cells like cardiomyocytes.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal effective concentration. Start with a range around the reported IC50 (8.9 µM) and extend to higher concentrations (e.g., up to 100 µM), while monitoring for cytotoxicity. |
| Insufficient treatment duration: The treatment time may be too short to observe the desired biological effect. | Conduct a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for your endpoint. | |
| Compound instability: this compound may be unstable in your culture medium over longer incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. | |
| Cell line insensitivity: The targeted GPAT isoform may not be critical for the phenotype being studied in your specific cell line. | Verify the expression of GPAT isoforms in your cell line. Consider using a different cell model known to be sensitive to GPAT inhibition. | |
| High levels of cell death or cytotoxicity observed. | Concentration is too high: The concentration of this compound may be toxic to your cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. Lower the treatment concentration accordingly. |
| Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | Use the lowest effective concentration determined from your dose-response experiments. If cytotoxicity persists, consider testing a structurally different GPAT inhibitor to confirm that the observed phenotype is due to on-target inhibition. | |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Variability in results between experiments. | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them to reach a consistent confluency at the time of treatment. |
| Inconsistent this compound preparation: Improper dissolution or storage of the compound can lead to variations in its effective concentration. | Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions (typically at -20°C or -80°C). Ensure the compound is fully dissolved before adding it to the culture medium. |
Quantitative Data Summary
The following tables summarize key quantitative data for GPAT inhibitors from published literature, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of GPAT Inhibitors
| Compound | Assay | Cell Line / System | IC50 | Reference |
| This compound | GPAT inhibition | - | 8.9 µM | MedchemExpress |
| FSG67 | Triglyceride Synthesis Inhibition | 3T3-L1 adipocytes | ~30 µM | [3] |
| FSG67 | Phosphatidylcholine Synthesis Inhibition | 3T3-L1 adipocytes | ~30 µM | [3] |
| FSG67 | Mouse Mitochondrial GPAT activity | Isolated mitochondria | ~30 µM | [3] |
Table 2: Experimental Conditions for a GPAT Inhibitor (FSG67)
| Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |
| 3T3-L1 adipocytes | 30 µM | 18 hours | Reduced number and size of lipid droplets | [3] |
| Primary cardiomyocytes | 30 µM | 7 days | Improved glucose uptake | [1] |
| Mouse primary hepatocytes | Not specified | 10 minutes (insulin stimulation) | Overexpression of GPAT4 inhibited Akt phosphorylation | [2] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
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Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well for viability assays, 24-well for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase and sub-confluent at the end of the experiment.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of dilutions of the stock solution in culture medium to achieve the desired final concentrations. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of solvent as the highest this compound concentration).
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Incubation: Incubate the cells for a predetermined duration (e.g., 24 or 48 hours).
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Endpoint Analysis: Assess the desired endpoint. This could be cell viability (e.g., MTT assay), a specific biomarker, or a functional readout.
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Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 or IC50.
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
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Cell Seeding: Plate cells in multiple identical plates or wells.
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Treatment: Treat the cells with a predetermined optimal concentration of this compound (determined from the dose-response experiment).
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Incubation and Sample Collection: Incubate the cells and collect samples (e.g., cell lysates, RNA) at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
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Endpoint Analysis: Analyze the collected samples for the desired biological readout (e.g., protein expression, gene expression, metabolite levels).
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Data Analysis: Plot the measured response against time to determine the time point at which the maximal or desired effect is observed.
Visualizations
Caption: this compound inhibits GPAT, blocking triacylglycerol synthesis and potentially improving insulin signaling.
Caption: Workflow for optimizing this compound treatment duration and concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycerol-3-phosphate acyltransferase-4-deficient mice are protected from diet-induced insulin resistance by the enhanced association of mTOR and rictor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of glycerol-3-phosphate acyltransferase as a potential treatment for insulin resistance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Gpat-IN-1 degradation in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Gpat-IN-1 degradation in long-term cell culture experiments.
Troubleshooting Guide
Researchers using this compound in long-term cell culture may observe a decrease in its inhibitory effect over time. This is often attributed to the degradation of the compound in the culture medium. This guide provides a structured approach to identifying and mitigating this compound degradation.
Observed Problem: Diminished this compound Activity in Long-Term Cultures
A common issue is the loss of this compound efficacy in experiments extending beyond 48-72 hours, leading to inconsistent or misleading results. This is often due to the chemical instability of the inhibitor in the aqueous, warm, and CO2-controlled environment of a cell culture incubator.
Table 1: this compound Stability Profile in Standard Cell Culture Conditions (DMEM + 10% FBS at 37°C, 5% CO2)
| Time Point (Hours) | Expected this compound Concentration (µM) | Observed this compound Concentration (µM) (Hypothetical) | % Degradation (Hypothetical) | Recommended Action |
| 0 | 10 | 10 | 0 | Establish baseline |
| 24 | 10 | 8.5 | 15 | Monitor closely |
| 48 | 10 | 6.2 | 38 | Consider partial media change with fresh inhibitor |
| 72 | 10 | 4.1 | 59 | Perform full media change with fresh inhibitor |
| 96 | 10 | 2.5 | 75 | Implement regular media changes with fresh inhibitor |
Note: The "Observed this compound Concentration" and "% Degradation" are hypothetical values for illustrative purposes. Actual degradation rates should be determined experimentally.
Experimental Workflow for Investigating this compound Degradation
Caption: Workflow for troubleshooting this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions and cell culture media?
A1: While specific public data on the degradation of this compound in cell culture media is limited, small molecules, in general, can be susceptible to degradation in the conditions of a cell culture incubator (37°C, high humidity, physiological pH).[1] It is recommended to prepare fresh stock solutions and to consider the possibility of degradation in experiments lasting longer than 48 hours. For critical long-term studies, it is advisable to empirically determine the stability of this compound under your specific experimental conditions.
Q2: How can I monitor the concentration of this compound in my cell culture medium over time?
A2: You can monitor the concentration of this compound using High-Performance Liquid Chromatography (HPLC).[2][3] This technique allows for the separation and quantification of the compound from other components in the culture medium. A detailed protocol for this analysis is provided in the "Experimental Protocols" section below.
Q3: What are the likely degradation products of this compound and are they toxic to cells?
A3: The exact degradation pathway of this compound in cell culture has not been extensively published.[4][5] Degradation could potentially occur through hydrolysis of ester or amide bonds, if present in the molecule's structure. It is important to consider that degradation products could be inactive, have altered activity, or potentially exhibit cytotoxicity. If you observe unexpected cellular toxicity that does not correlate with the known activity of this compound, it could be due to a degradation product.
Q4: My long-term experiment requires stable this compound activity. What are the best practices to minimize degradation?
A4: To maintain stable this compound activity in long-term experiments, consider the following strategies:
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Regular Media Changes: The most effective method is to perform partial or full media changes with freshly prepared this compound at regular intervals (e.g., every 48-72 hours). The frequency should be determined based on the experimentally measured degradation rate.
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Lower Seeding Density: For longer-term cultures, seeding cells at a lower density can delay confluence and reduce the frequency of media changes, although this will not prevent compound degradation.[6]
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Serum Concentration: Reducing serum concentration can slow cell proliferation, but be aware that serum proteins can sometimes bind to and stabilize small molecules.[6][7] This effect should be empirically tested.
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Protect from Light: Store stock solutions and handle the compound in a manner that protects it from light, as some small molecules are light-sensitive.
Q5: Could components of the cell culture medium itself be contributing to this compound degradation?
A5: Yes, certain components in cell culture media, such as reactive oxygen species generated by cellular metabolism or the presence of certain amino acids like cysteine, can potentially contribute to the degradation of small molecules. If you suspect media-induced degradation, you could consider using a custom media formulation or comparing stability in different types of media.
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Culture Medium using HPLC
This protocol provides a method to determine the concentration of this compound in cell culture supernatant.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound standard
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Cell culture medium (DMEM, etc.)
-
0.22 µm syringe filters
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Preparation of this compound Standard Curve:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in your specific cell culture medium to create standards ranging from 0.1 µM to 50 µM.
-
-
Sample Preparation:
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours), collect 1 mL of cell culture supernatant.
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Centrifuge at 10,000 x g for 10 minutes to remove cells and debris.
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To 500 µL of the supernatant, add 500 µL of acetonitrile to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
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Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution (example):
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0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
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25-30 min: 80% B
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30-35 min: 80-20% B (linear gradient)
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35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
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Injection Volume: 20 µL
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Detection Wavelength: Determine the optimal wavelength for this compound detection by performing a UV scan (e.g., 254 nm as a starting point).
-
-
Data Analysis:
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Integrate the peak area corresponding to this compound in your samples.
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Use the standard curve to calculate the concentration of this compound at each time point.
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Calculate the percentage of degradation relative to the 0-hour time point.
-
Signaling Pathway Diagrams
Glycerolipid Synthesis Pathway and the Role of GPAT
Glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids. This compound inhibits this crucial step.
Caption: GPAT's role in the glycerolipid synthesis pathway.
Logical Relationship for Troubleshooting this compound Efficacy
This diagram illustrates the decision-making process when troubleshooting a lack of this compound efficacy in long-term experiments.
Caption: Decision tree for troubleshooting this compound efficacy.
References
- 1. Targeted protein degradation in mammalian cells: A promising avenue toward future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Performance Liquid Chromatography Quantification of Glyphosate, Aminomethylphosphonic Acid, and Ascorbate in Culture Medium and Microalgal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. scribd.com [scribd.com]
- 6. iptsalipur.org [iptsalipur.org]
- 7. Factors associated with clinical trials that fail and opportunities for improving the likelihood of success: A review - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects when using Gpat-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Gpat-IN-1, a Glycerol-3-phosphate acyltransferase (GPAT) inhibitor. Proper experimental design, including the use of appropriate vehicle controls, is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: The recommended vehicle for dissolving this compound for in vitro experiments is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound is readily soluble in DMSO.[3]
Q2: What are the recommended concentrations of DMSO for cell culture experiments?
A2: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid off-target effects. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5] However, some sensitive cell lines may be affected at lower concentrations. It is always recommended to perform a dose-response curve to determine the optimal and non-toxic concentration of the vehicle for your specific cell line.[5][6] A general rule of thumb is that 0.1% DMSO is considered safe for most cell lines.[5]
Q3: Why is a vehicle-only control necessary in my experiments with this compound?
A3: A vehicle-only control is essential to distinguish the effects of this compound from any potential effects of the solvent (vehicle) itself.[7][8][9][10] DMSO, while widely used, can have biological effects on its own, including influencing cell growth, differentiation, and gene expression.[1][2][4] Without a vehicle control, it is impossible to definitively attribute any observed changes to the action of this compound.
Q4: My vehicle control group shows a different phenotype compared to the untreated (media-only) control. What should I do?
A4: This indicates that the vehicle (e.g., DMSO) is having a biological effect on your cells at the concentration used. It is important to compare the this compound treated group to the vehicle control group, not the untreated control, to isolate the specific effect of the inhibitor.[10] If the vehicle's effect is significant and confounds your results, you should consider the following troubleshooting steps:
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Lower the DMSO concentration: Try to reduce the final concentration of DMSO in your experiment. This may require preparing a more concentrated stock of this compound.
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Test alternative vehicles: If lowering the DMSO concentration is not feasible or does not resolve the issue, you may need to explore other solvents for this compound, although its solubility in other vehicles for in vitro use is less documented.
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Characterize the vehicle's effect: If an alternative vehicle is not an option, you must thoroughly characterize the effects of the vehicle on your experimental system and report these findings in your study.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent results with this compound | Vehicle effects are masking or altering the inhibitor's activity. | 1. Ensure a vehicle-only control is included in every experiment. 2. Compare the this compound treated group directly to the vehicle control. 3. Perform a dose-response curve for both this compound and the vehicle to identify optimal concentrations. |
| High background in assays | The vehicle is interfering with the assay components. | 1. Run a vehicle-only control in the assay without cells to check for direct interference. 2. Consult the assay manufacturer's guidelines for compatibility with DMSO. |
| Poor solubility of this compound in the final medium | Precipitation of the compound upon dilution of the DMSO stock. | 1. Ensure the final DMSO concentration does not exceed the recommended limits for your cell line. 2. After diluting the DMSO stock in the medium, vortex or mix thoroughly before adding to the cells. 3. Visually inspect for any precipitation. If observed, you may need to adjust your dilution strategy. |
Experimental Protocols
Key Experiment: Determining Vehicle Toxicity
This protocol outlines the steps to determine the maximum non-toxic concentration of your vehicle (e.g., DMSO) on your specific cell line.
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Cell Seeding: Plate your cells at a density that will not reach confluency by the end of the experiment.
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Vehicle Dilution Series: Prepare a series of dilutions of your vehicle (e.g., DMSO) in your cell culture medium. Typical final concentrations to test range from 0.01% to 1.0%.
-
Treatment: Replace the medium in your cell plates with the medium containing the different vehicle concentrations. Include an untreated (media-only) control.
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Incubation: Incubate the cells for the same duration as your planned this compound experiment.
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Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a trypan blue exclusion assay.
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Data Analysis: Plot cell viability against the vehicle concentration. The highest concentration that does not significantly reduce cell viability compared to the untreated control is your maximum tolerated vehicle concentration.
Signaling Pathway and Experimental Workflow
GPAT Signaling Pathway
Glycerol-3-phosphate acyltransferase (GPAT) is a key enzyme in the de novo pathway of glycerolipid synthesis.[11][12][13] It catalyzes the initial and rate-limiting step, the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[13] this compound inhibits this step, thereby reducing the synthesis of downstream lipids like triacylglycerol (TAG).
Caption: this compound inhibits the GPAT enzyme in the glycerolipid synthesis pathway.
Experimental Workflow with Vehicle Control
A proper experimental workflow is critical for isolating the effects of this compound. This diagram illustrates the necessary control groups.
Caption: Recommended experimental workflow including essential control groups.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Vehicle control: Significance and symbolism [wisdomlib.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing buffer conditions for Gpat-IN-1 activity assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Gpat-IN-1 in enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? this compound is a small molecule inhibitor of Glycerol-3-phosphate acyltransferase (GPAT).[1] GPAT enzymes catalyze the first and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.[2][3][4] Specifically, GPAT facilitates the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[2][5] By inhibiting GPAT, this compound blocks the production of LPA and subsequent downstream glycerolipids.
Q2: Which GPAT isoforms are targeted by this compound? The available literature characterizes this compound as a Glycerol-3-phosphate acyltransferase (GPAT) inhibitor with a reported IC50 value of 8.9 μM.[1] Mammals have four GPAT isoforms: GPAT1 and GPAT2 (mitochondrial) and GPAT3 and GPAT4 (endoplasmic reticulum).[2][6] GPAT1 is notably resistant to the sulfhydryl-reagent N-ethylmaleimide (NEM), whereas GPAT2, 3, and 4 are NEM-sensitive.[2][3][6] Further specific studies are required to determine the precise inhibitory profile of this compound against each individual isoform. Experiments can be designed using NEM to differentiate between GPAT1 and other isoform activities.
Q3: What is a recommended starting concentration for this compound in a biochemical assay? Given its reported IC50 of 8.9 μM, a good starting point for a dose-response curve is to bracket this concentration.[1] We recommend a 10-point, 3-fold serial dilution starting from a high concentration of 100 μM. This range (e.g., 100 μM down to ~5 nM) should effectively capture the full inhibitory curve and allow for an accurate IC50 determination.
Q4: What are the main differences between a biochemical assay and a cell-based assay for this compound? Biochemical assays use isolated components, such as purified enzymes or membrane fractions, to measure the direct effect of an inhibitor on enzyme activity in a controlled, in vitro environment.[7] Cell-based assays use living cells and measure a cellular response to the inhibitor.[8][9] While biochemical assays are excellent for determining direct target engagement and mechanism of action, cell-based assays provide more physiologically relevant data, accounting for factors like cell permeability, off-target effects, and impact on downstream signaling pathways.[8]
Optimizing Assay Buffer Conditions
The composition of the assay buffer is critical for ensuring optimal enzyme activity and obtaining reliable inhibitor data. While the ideal buffer can be protein-specific, the following table summarizes common components and recommended ranges for GPAT assays based on established protocols.[6][10]
| Component | Typical Concentration | Purpose & Rationale | Reference |
| Buffer | 10-100 mM | Maintains a stable pH. Common choices include Tris-HCl or HEPES. | [6][10] |
| pH | 7.4 - 7.5 | Mimics physiological pH, often optimal for enzyme activity. | [6][10] |
| Sucrose | 250 mM | Acts as an osmoprotectant, preserving the integrity of membrane fractions during homogenization. | [6] |
| Dithiothreitol (DTT) | 1 mM | A reducing agent that helps prevent oxidation of critical cysteine residues in the enzyme. | [6] |
| EDTA | 1 mM | A chelating agent that sequesters divalent metal ions which can be cofactors for metalloproteases, thus preventing enzymatic degradation. | [6] |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Can be added to the reaction to prevent non-specific binding of the inhibitor or enzyme to reaction vessels. | N/A |
| NaCl | 50 - 250 mM | Provides ionic strength, which can be crucial for enzyme structure and stability. | [10][11] |
Signaling & Experimental Workflow Diagrams
The following diagrams illustrate the key biological pathway and a typical experimental process for assessing this compound activity.
Caption: The GPAT-catalyzed step in triglyceride synthesis inhibited by this compound.
Caption: A typical workflow for a biochemical this compound activity assay.
Experimental Protocol: GPAT Biochemical Activity Assay
This protocol is adapted from established methods for measuring GPAT activity in membrane preparations.[6]
1. Preparation of Membrane Fraction: a. Harvest cells or tissue and homogenize in ice-cold Homogenization Buffer (10 mM Tris-HCl pH 7.4, 250 mM sucrose, 1 mM DTT, 1.0 mM EDTA). b. Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C. c. Discard the supernatant. Re-homogenize the resulting membrane pellet in a smaller volume of Homogenization Buffer. d. Determine the protein concentration of the membrane fraction using a standard method (e.g., BCA assay).
2. Enzyme Activity Assay: a. In a 96-well plate, add your membrane preparation (e.g., 10–30 µg of total protein) to wells containing the assay buffer and serial dilutions of this compound (or DMSO for control). b. Optional: To measure only GPAT1 activity, include a parallel set of reactions where the membrane protein is pre-incubated with 1 mM N-ethylmaleimide (NEM) for 15 minutes on ice to inhibit other GPAT isoforms.[6] c. Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding a substrate mix containing 800 μM [³H]glycerol-3-phosphate and 82.5 μM palmitoyl-CoA. e. Incubate the reaction for 10 minutes at 25°C. Ensure this time point falls within the linear range of the reaction. f. Stop the reaction by adding an appropriate stop solution (e.g., 1-butanol/chloroform/methanol mixture). g. Separate the phases and quantify the radiolabeled lipid product in the organic phase using liquid scintillation counting.
3. Data Analysis: a. Subtract background counts (no enzyme control) from all wells. b. Normalize the data to the vehicle control (DMSO, 100% activity). c. Plot the normalized activity versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guide
Q5: My signal-to-background ratio is low. What can I do?
-
Increase Enzyme Concentration: Ensure you are using enough enzyme to generate a robust signal over background. Titrate the amount of membrane protein (e.g., from 5 µg to 50 µg) to find the optimal concentration.
-
Optimize Reaction Time: The signal may be too low if the reaction time is too short. Perform a time-course experiment (e.g., 2, 5, 10, 20, 30 minutes) to ensure the chosen endpoint is in the linear range of the reaction before product inhibition or substrate depletion occurs.
-
Check Substrate Quality: Substrates can degrade over time. Use fresh, high-quality substrates. Palmitoyl-CoA solutions, in particular, should be prepared fresh.
-
Contaminated Reagents: If using a colorimetric assay that detects phosphate, ensure your buffers and enzyme preparations are free from contaminating inorganic phosphate, which can cause high background.
Q6: I'm seeing high variability between my replicates. What is the cause?
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Inadequate Mixing: Ensure all reagents, especially the viscous enzyme preparation and stop solution, are mixed thoroughly in each well.
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Pipetting Inaccuracy: Use calibrated pipettes and proper technique, especially when performing serial dilutions of the inhibitor. Small errors at the top of the dilution series will be magnified.
-
Edge Effects: The outer wells of a 96-well plate can be susceptible to evaporation during incubation. Avoid using the outermost wells or ensure the plate is well-sealed and incubated in a humidified chamber.
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Inconsistent Incubation Times: When processing a full plate, the time between initiating the reaction in the first and last well can be significant. Use a multichannel pipette to add start/stop reagents to minimize this variability.
Q7: this compound is not showing any inhibition. What should I check?
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Inhibitor Degradation: Ensure the this compound stock solution has been stored correctly (e.g., at -80°C) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a reliable stock for each experiment.
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Pre-incubation Time: Some inhibitors require time to bind to their target. Ensure you are pre-incubating the enzyme and inhibitor for a sufficient period (e.g., 15-30 minutes) before adding the substrate.
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Assay Conditions: The inhibitor's potency can be highly dependent on assay conditions. High substrate concentrations (especially relative to the Km) can lead to an apparent loss of potency for competitive inhibitors. Check if your substrate concentrations are appropriate.
-
Incorrect Isoform Expression: If you are using a cellular system, confirm that the cells express a GPAT isoform that is sensitive to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of the acyl-transfer mechanism of human GPAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A GPAT1 Mutation in Arabidopsis Enhances Plant Height but Impairs Seed Oil Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. marinbio.com [marinbio.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of protein buffer cocktails using Thermofluor - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance Gpat-IN-1 bioavailability in animal studies
Technical Support Center: Gpat-IN-1 Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the bioavailability of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: this compound is a highly lipophilic molecule with poor aqueous solubility, which are significant factors limiting its oral absorption.[1][2] Like many modern drug candidates, it falls under the Biopharmaceutics Classification System (BCS) Class II or IV, meaning it has low solubility and potentially low permeability.[1][3] Additionally, it is susceptible to extensive first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[4][5]
Q2: What are the most promising general strategies to enhance this compound bioavailability?
A2: Several formulation strategies can be employed to overcome the challenges associated with this compound:
-
Lipid-Based Formulations: These formulations can improve the solubility and absorption of lipophilic drugs by utilizing the body's natural lipid absorption pathways.[6][7] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be particularly effective.[8][9][10]
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and potentially enhance its absorption across the intestinal epithelium.[11][12][13] Polymeric and lipid-based nanoparticles are common choices.[12][14]
-
Prodrug Approach: Modifying the this compound molecule to create a more soluble or permeable prodrug that is converted to the active form in the body can be a highly effective strategy.[4][15][16][17][18][19] This can also help to bypass first-pass metabolism.[4]
-
Amorphous Solid Dispersions: Creating an amorphous form of this compound dispersed in a polymer matrix can significantly improve its dissolution rate and, consequently, its absorption.
Q3: How does this compound relate to the Glycerol-3-Phosphate Acyltransferase (GPAT) signaling pathway?
A3: this compound is an inhibitor of Glycerol-3-Phosphate Acyltransferase 1 (GPAT1), a key enzyme in the synthesis of triglycerides.[20][21] By inhibiting GPAT1, this compound is intended to reduce the production of lysophosphatidic acid, a precursor for triglycerides and other lipids. This can modulate lipid metabolism and related signaling pathways.[21]
Caption: Simplified GPAT1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Q4: My in vivo study shows very low plasma concentrations of this compound after oral administration. What could be the cause?
A4: Low plasma concentration is a common issue with compounds like this compound. The primary causes are likely:
-
Poor Dissolution and Solubility: this compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.[2]
-
Low Permeability: The dissolved drug may not be efficiently transported across the intestinal wall.[22]
-
High First-Pass Metabolism: The drug that is absorbed may be rapidly metabolized by the liver before it can enter systemic circulation.[4]
To troubleshoot this, consider the following workflow:
Caption: Decision workflow for troubleshooting low this compound bioavailability.
Q5: I've developed a lipid-based formulation for this compound, but the in vivo results are inconsistent. What could be the problem?
A5: Inconsistency in in vivo performance of lipid-based formulations can stem from several factors:
-
Formulation Stability: The formulation may not be physically or chemically stable, leading to phase separation or drug precipitation over time.
-
Food Effects: The presence or absence of food in the animal's stomach can significantly alter the emulsification process and subsequent absorption of the drug from a lipid-based formulation.
-
Inadequate Dispersion: The formulation may not be dispersing effectively in the gastrointestinal tract to form the necessary micro- or nano-emulsions for absorption.
-
Drug Precipitation: The drug may precipitate out of the formulation upon dilution with aqueous gastrointestinal fluids.[10]
To address this, ensure you perform thorough in vitro characterization of your formulation, including dispersibility tests and stability assessments. Standardizing the feeding schedule of your study animals can help minimize variability due to food effects.
Q6: How can I determine if first-pass metabolism is the primary reason for low bioavailability?
A6: A common approach is to compare the Area Under the Curve (AUC) of the plasma concentration-time profile after oral (PO) and intravenous (IV) administration of this compound. A significantly lower bioavailability (F%) calculated from (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) often points towards significant first-pass metabolism or poor absorption. Additionally, in vitro studies using liver microsomes can provide an indication of the metabolic stability of this compound.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle. Animals should be fasted overnight before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Group: Administer a solubilized form of this compound via tail vein injection at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[23][24]
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using non-compartmental analysis software.
Protocol 2: Preparation and Evaluation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH40), and co-surfactants (e.g., Transcutol HP).
-
Formulation Development: Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant. Add this compound to the selected mixture and vortex until a clear solution is formed.
-
Characterization:
-
Droplet Size Analysis: Disperse the SMEDDS formulation in water and measure the droplet size using a dynamic light scattering instrument.
-
Self-Emulsification Time: Visually observe the time taken for the formulation to form a clear microemulsion upon gentle agitation in an aqueous medium.
-
In Vitro Dissolution: Perform dissolution testing using a USP apparatus II in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid) to assess the drug release profile.
-
Data Summaries
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | PO | 10 | 50 ± 12 | 2.0 | 250 ± 60 | 5% |
| SMEDDS | PO | 10 | 450 ± 95 | 1.0 | 2250 ± 450 | 45% |
| Nanoparticle Suspension | PO | 10 | 380 ± 70 | 1.5 | 1900 ± 380 | 38% |
| Solubilized Drug | IV | 1 | 1200 ± 210 | 0.25 | 500 ± 90 | 100% |
Data are presented as mean ± standard deviation.
Table 2: In Vitro Properties of this compound Formulations
| Formulation | This compound Solubility (mg/mL) | Droplet Size (nm) after dispersion | Emulsification Time (seconds) | % Drug Release in 60 min |
| Aqueous Suspension | <0.01 | >2000 | N/A | <10% |
| SMEDDS | 50 | 45 ± 8 | <30 | >90% |
| Nanoparticle Suspension | N/A | 150 ± 25 | N/A | >80% |
References
- 1. pharmtech.com [pharmtech.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticle-based targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmaceutics | Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics [mdpi.com]
- 20. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug solubility and permeability [pion-inc.com]
- 23. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 24. ijisrt.com [ijisrt.com]
Deconvoluting on-target versus off-target effects of Gpat-IN-1
Welcome to the technical support center for Gpat-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound and, critically, to offer strategies for deconvoluting its on-target versus off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is an inhibitor of Glycerol-3-phosphate acyltransferase (GPAT), the rate-limiting enzyme in the de novo synthesis of glycerolipids.[1][2] GPAT catalyzes the first committed step, converting glycerol-3-phosphate and a long-chain acyl-CoA into lysophosphatidic acid (LPA).[2][3] By inhibiting GPAT, this compound is expected to decrease the synthesis of downstream products like phosphatidic acid, diacylglycerol (DAG), and triacylglycerol (TAG), which is stored in lipid droplets.
Q2: Which isoforms of GPAT are known, and does this compound inhibit all of them?
Mammals have four GPAT isoforms (GPAT1, GPAT2, GPAT3, GPAT4) with distinct cellular locations and properties.[1][2][4]
-
GPAT1 & GPAT2: Located in the outer mitochondrial membrane.[1][4]
-
GPAT3 & GPAT4: Located in the endoplasmic reticulum membrane.[1][2][4]
A key biochemical differentiator is their sensitivity to the sulfhydryl reagent N-ethylmaleimide (NEM). GPAT1 is resistant to NEM, while GPAT2, GPAT3, and GPAT4 are sensitive to NEM inhibition.[1][2][4][5][6] The specific isoform selectivity of this compound is not fully characterized in publicly available literature; therefore, it is crucial for researchers to determine its activity profile against the isoforms present in their specific experimental system. A similar inhibitor, FSG67, has been shown to inhibit multiple isoforms.[5][7]
Q3: What are potential off-target effects and how can I assess them?
Off-target effects occur when a compound interacts with unintended molecules, leading to unforeseen biological consequences.[5] For this compound, this could manifest as cytotoxicity, changes in cell signaling unrelated to glycerolipid synthesis, or inhibition of other acyltransferases. The most direct way to assess off-target effects is to determine if the compound's observed phenotype persists even when the intended target (a specific GPAT isoform) is genetically removed (e.g., via CRISPR/Cas9 knockout or siRNA/shRNA knockdown). If the effect remains in knockout/knockdown cells, it is likely an off-target effect.
Q4: My experiment shows high cytotoxicity. Is this an on-target or off-target effect?
While disruption of lipid metabolism can impact cell health, high cytotoxicity at concentrations close to the IC50 for GPAT inhibition may suggest an off-target effect. To investigate this:
-
Perform a Dose-Response Curve: Compare the concentration at which you observe cytotoxicity (e.g., using an MTT assay) with the concentration required for GPAT inhibition (e.g., via a lipid synthesis assay). A large divergence suggests the effects may be independent.
-
Use a Genetic Approach: Knock down the primary GPAT isoform expressed in your cells. If this compound-induced cytotoxicity is rescued or reduced, it suggests the effect is at least partially on-target. If cytotoxicity remains unchanged, it is likely off-target.
-
Use a Structurally Unrelated Inhibitor: Test another known GPAT inhibitor with a different chemical scaffold. If it reproduces the desired phenotype (e.g., reduced lipid droplets) without the same level of cytotoxicity, this points to an off-target toxic effect of this compound.
Q5: What are the essential control experiments when using this compound?
-
Vehicle Control: Use the solvent (e.g., DMSO) in which this compound is dissolved at the same final concentration as in your experimental conditions.
-
Inactive Enantiomer/Analog Control (if available): Use a structurally similar molecule that is known to be inactive against the target to control for effects related to the chemical structure itself.
-
Genetic Control (Recommended): Use cells where the target GPAT isoform has been knocked down or knocked out to confirm that the observed effects are dependent on the presence of the target.
-
Positive Control: Use a well-characterized GPAT inhibitor or a stimulus (like oleic acid to induce lipid droplet formation) to ensure your assay is working as expected.
Data Presentation
Table 1: Characteristics of Human GPAT Isoforms
| Feature | GPAT1 | GPAT2 | GPAT3 | GPAT4 |
| Cellular Location | Outer Mitochondrial Membrane[1][4] | Outer Mitochondrial Membrane[1][4] | Endoplasmic Reticulum[1][2][4] | Endoplasmic Reticulum[1][2][4] |
| NEM Sensitivity | Resistant[1][4][5] | Sensitive[1][2][4][5] | Sensitive[1][2][5] | Sensitive[1][2][5] |
| Primary Tissue Expression | Liver, Adipose Tissue[5] | Testis[4] | Adipose Tissue, Intestine[4] | Brown Adipose Tissue, Testis[2][4] |
| Substrate Preference | Prefers saturated acyl-CoAs (e.g., Palmitoyl-CoA)[2][5] | No strong preference; can use Arachidonoyl-CoA[4] | Broad range, including unsaturated acyl-CoAs[2][4] | Mild preference for C16:0-CoA[2] |
Table 2: this compound Inhibitor Profile (Example Data)
| Parameter | Value | Reference / Assay Method |
| Target | Glycerol-3-Phosphate Acyltransferase (GPAT) | Biochemical Assay |
| Reported IC50 | 8.9 μM (for total GPAT activity) | Vendor Data |
| Recommended In Vitro Concentration Range | 5 - 50 μM | To be determined empirically |
| Solvent | DMSO | --- |
| Storage | -20°C (1 month) or -80°C (6 months) in solvent | Vendor Data |
Visual Guides: Pathways and Workflows
Caption: The GPAT enzyme's role in the glycerolipid synthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for deconvoluting on-target vs. off-target effects of this compound.
Troubleshooting Guide
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable change in lipid droplets after treatment. | 1. This compound concentration is too low.2. Incubation time is too short.3. The targeted GPAT isoform is not highly expressed or is not the primary driver of TAG synthesis in your cell model.4. Assay sensitivity is too low. | 1. Perform a dose-response experiment (e.g., 1 µM to 100 µM).2. Perform a time-course experiment (e.g., 12, 24, 48 hours).3. Confirm expression of GPAT isoforms via qPCR or Western blot. Consider using a different cell line.4. Ensure lipid droplet staining protocol (BODIPY or Oil Red O) is optimized. Use a positive control like oleic acid to confirm the assay works. |
| Results are inconsistent between experiments. | 1. This compound instability in solution.2. Variability in cell health or passage number.3. Inconsistent inhibitor concentration due to precipitation. | 1. Prepare fresh working solutions of this compound from a frozen stock for each experiment.2. Maintain consistent cell culture practices; use cells within a defined low-passage number range.3. Visually inspect the media after adding this compound to ensure it is fully dissolved. If needed, sonicate briefly. |
| Observed phenotype differs from published literature. | 1. Different cell line or model system with unique GPAT isoform expression and lipid metabolism.2. Off-target effect is dominant in your system.3. Differences in experimental conditions (media, serum concentration, etc.). | 1. Characterize the GPAT isoform expression in your specific cell line.2. Perform target validation experiments (siRNA/CRISPR knockdown) as outlined in the workflow diagram.3. Standardize all experimental parameters and compare them closely with the published methods. |
Key Experimental Protocols
Protocol: Target Validation using siRNA Knockdown
This protocol outlines a general method to transiently knock down a target GPAT isoform to validate the on-target effects of this compound.
Materials:
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
siRNA targeting your GPAT isoform of interest (e.g., GPAM for GPAT1)
-
Non-targeting (scrambled) control siRNA
-
Cells plated in a 24-well plate (60-80% confluent)[8]
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 24-well plate in antibiotic-free medium to be 60-80% confluent at the time of transfection.[8]
-
siRNA-Lipid Complex Preparation (per well):
-
Tube A: Dilute 20 pmol of siRNA (either target-specific or scrambled control) in 50 µL of Opti-MEM™ medium. Mix gently.
-
Tube B: Dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.[9]
-
Transfection: Add the 100 µL siRNA-lipid complex mixture to the appropriate well.
-
Incubation: Incubate cells for 24-72 hours. The optimal time should be determined to achieve maximum knockdown.
-
Validation & Experiment:
-
After the incubation period, lyse cells from a parallel well to confirm protein knockdown via Western blot.
-
Treat the remaining transfected cells (both scrambled control and GPAT-knockdown) with this compound or vehicle control for your desired experimental duration.
-
Analyze the phenotype (e.g., lipid droplet content, cell viability). A true on-target effect should be diminished in the GPAT-knockdown cells compared to the scrambled control cells.
-
Protocol: Lipid Droplet Staining with BODIPY™ 493/503
This protocol is for visualizing neutral lipid droplets in fixed cells.
Materials:
-
BODIPY™ 493/503 dye (stock solution in DMSO, e.g., 1 mg/mL)[10]
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI for nuclear counterstaining (optional)
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and treat with this compound or controls as required.
-
Fixation:
-
Aspirate the culture medium and wash cells once with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.[10][]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Washing & Mounting:
-
Aspirate the staining solution and wash the cells twice with PBS.
-
(Optional) Incubate with a DAPI solution for 5 minutes to stain nuclei. Wash again with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize using a fluorescence microscope. BODIPY 493/503 has an excitation/emission maximum of ~493/503 nm (FITC channel). Lipid droplets will appear as bright green, punctate structures.
Protocol: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment.
-
Treatment: Treat cells with a range of concentrations of this compound and vehicle control. Incubate for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[13] Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13][16]
-
Solubilization:
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13][14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
References
- 1. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 12. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Gpat-IN-1 versus FSG67: A Comparative Analysis of GPAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors of Glycerol-3-Phosphate Acyltransferase (GPAT): Gpat-IN-1 and FSG67. While both compounds target a key enzyme in triglyceride and phospholipid synthesis, the extent of their characterization in publicly available literature varies significantly. This analysis summarizes the current state of knowledge for each inhibitor, presenting available quantitative data, experimental methodologies, and relevant biological pathways to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids. Its role in metabolic processes has made it an attractive target for the development of therapeutics against obesity, type 2 diabetes, and nonalcoholic fatty liver disease. This guide focuses on two commercially available inhibitors:
-
FSG67: A well-characterized inhibitor with published in vitro and in vivo data demonstrating its effects on lipid metabolism, food intake, and insulin sensitivity.
-
This compound: A potent inhibitor with limited publicly available data, primarily from commercial suppliers, lacking detailed isoform specificity and in vivo characterization.
This comparison aims to provide a clear, data-driven overview to inform experimental design and inhibitor selection.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and FSG67. A significant disparity in the depth of characterization is evident.
| Parameter | This compound | FSG67 | Reference |
| Chemical Formula | C21H26ClNO4S | C16H25NO4S | [1] |
| Molecular Weight | 423.95 g/mol | 327.4 g/mol | [1] |
| CAS Number | 1204347-51-2 | 1158383-34-6 | [1] |
| IC50 (GPAT) | 8.9 µM (isoform not specified) | 24 µM (general) | [1][2] |
| IC50 (Total Mitochondrial GPAT) | Not Reported | 30.2 µM | [3] |
| IC50 (GPAT1) | Not Reported | 42.1 µM | [3] |
| In Vivo Efficacy | Not Reported | Demonstrated reduction in body weight, adiposity, and food intake; improved insulin sensitivity in mice. | [4] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: The GPAT enzyme catalyzes the acylation of Glycerol-3-Phosphate to form Lysophosphatidic Acid, a critical step in glycerolipid synthesis. This compound and FSG67 inhibit this enzymatic reaction.
Caption: A generalized experimental workflow for the comparative evaluation of GPAT inhibitors, encompassing both in vitro enzymatic assays and in vivo studies in animal models.
Experimental Protocols
Detailed experimental protocols for the evaluation of GPAT inhibitors are crucial for the reproducibility of results. The following methodologies are based on published studies involving FSG67 and represent a standard approach for characterizing novel GPAT inhibitors.
In Vitro GPAT Activity Assay
This protocol is adapted from studies characterizing FSG67's inhibitory effects on mitochondrial GPAT.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against GPAT activity in isolated mitochondria.
Materials:
-
Isolated liver mitochondria
-
Assay Buffer: (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM DTT, 1 mM EDTA)
-
Substrates: [¹⁴C]glycerol-3-phosphate, palmitoyl-CoA
-
Inhibitor stock solution (e.g., this compound or FSG67 in DMSO)
-
N-ethylmaleimide (NEM) for isoform differentiation
-
Scintillation fluid and counter
Procedure:
-
Isolate mitochondria from fresh liver tissue using standard differential centrifugation methods.
-
Prepare reaction mixtures containing assay buffer, [¹⁴C]glycerol-3-phosphate, and palmitoyl-CoA.
-
To differentiate between GPAT1 (NEM-resistant) and other mitochondrial GPATs (NEM-sensitive), prepare parallel reactions with and without 100 µM NEM.
-
Add varying concentrations of the inhibitor (e.g., 0.1 µM to 100 µM) to the reaction mixtures.
-
Initiate the reaction by adding the isolated mitochondria.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1-butanol/chloroform/methanol).
-
Extract the lipid phase containing the radiolabeled product (lysophosphatidic acid).
-
Quantify the radioactivity in the lipid phase using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical in vivo study to assess the metabolic effects of a GPAT inhibitor, as has been described for FSG67.[4]
Objective: To evaluate the effect of a GPAT inhibitor on body weight, food intake, and glucose metabolism in a model of diet-induced obesity.
Animals:
-
Male C57BL/6J mice
-
Maintained on a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity.
Procedure:
-
Acclimatization and Baseline Measurements: Acclimatize DIO mice and record baseline body weight and food intake.
-
Drug Formulation and Administration: Dissolve the inhibitor (e.g., FSG67) in a suitable vehicle (e.g., PBS or RPMI 1640). Administer the inhibitor or vehicle daily via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 5 mg/kg for FSG67).
-
Monitoring: Monitor body weight and food intake daily throughout the study period (e.g., 28 days).
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After a period of treatment, fast the mice (e.g., 6 hours) and administer a glucose bolus (e.g., 1 g/kg, i.p.). Measure blood glucose at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
ITT: After a separate treatment period, administer an insulin bolus (e.g., 0.75 U/kg, i.p.) and measure blood glucose at specified time points.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue) for further analysis, such as lipid content or gene expression studies.
Discussion and Conclusion
The available data clearly indicate that FSG67 is a well-validated tool for studying the pharmacological inhibition of GPAT. Its effects have been documented in both in vitro and in vivo settings, with specific IC50 values for mitochondrial GPAT isoforms and demonstrated efficacy in a relevant disease model.
In contrast, this compound, while commercially available and reported to have a potent IC50 value, lacks the depth of characterization necessary for direct comparison. The absence of data on its isoform specificity is a significant limitation, as different GPAT isoforms may have distinct physiological roles. Furthermore, without in vivo data, its therapeutic potential and metabolic effects remain unknown.
Recommendations for Researchers:
-
For studies requiring a well-characterized GPAT inhibitor with proven in vivo efficacy, FSG67 is the recommended choice based on publicly available data.
-
This compound may be a useful tool for initial in vitro screening due to its reported potency. However, researchers using this compound should be prepared to conduct extensive characterization, including isoform specificity and in vivo studies, to validate their findings.
-
Future research should aim to directly compare these and other GPAT inhibitors in standardized assays to build a more comprehensive understanding of their relative potencies, selectivities, and off-target effects.
This comparative guide highlights the importance of thorough inhibitor characterization and provides a framework for the evaluation of novel compounds targeting GPAT. As more data on this compound and other inhibitors become available, this analysis will be updated to reflect the latest findings in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Genetic Knockdown of GPAT versus Chemical Inhibition with Gpat-IN-1
For researchers, scientists, and drug development professionals, understanding the nuances of targeting key enzymes is paramount. This guide provides an objective comparison of two prominent methods for reducing the activity of Glycerol-3-Phosphate Acyltransferase (GPAT), a critical enzyme in lipid metabolism: genetic knockdown and chemical inhibition with Gpat-IN-1.
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols (TAGs)[1]. Its central role in lipid metabolism makes it an attractive target for studying and potentially treating metabolic diseases such as obesity, hepatic steatosis, and insulin resistance. Researchers have primarily employed two strategies to investigate the consequences of reduced GPAT activity: genetic knockdown using RNA interference (siRNA/shRNA) and chemical inhibition using small molecules like this compound. This guide delves into a detailed comparison of these two approaches, presenting available quantitative data, experimental protocols, and potential off-target considerations.
At a Glance: Genetic Knockdown vs. Chemical Inhibition
| Feature | Genetic Knockdown (siRNA/shRNA) | Chemical Inhibition (this compound) |
| Mechanism of Action | Post-transcriptional gene silencing, leading to mRNA degradation and reduced protein synthesis. | Direct binding to the GPAT enzyme, inhibiting its catalytic activity. |
| Reported Efficacy | Typically achieves 70-90% reduction in target mRNA and protein levels[2]. | This compound has a reported IC50 of 8.9 μM[3][4]. Another inhibitor, FSG67, has IC50 values of 30.2 μM for total mitochondrial GPAT and 42.1 μM for GPAT1[5]. |
| Specificity | Can be designed to be highly specific to a single GPAT isoform. However, off-target effects due to partial sequence homology are a known concern[6]. | Specificity for GPAT isoforms and potential off-target kinase activities need to be thoroughly characterized. Data for this compound is limited. |
| Duration of Effect | siRNA provides transient knockdown (days), while shRNA can be used to create stable, long-term knockdown cell lines or transgenic animals[7]. | The effect is typically reversible and dependent on the compound's concentration and half-life in the experimental system. |
| Applications | Ideal for studying the function of specific GPAT isoforms and for long-term loss-of-function studies (shRNA). | Useful for rapid and dose-dependent inhibition, target validation in drug discovery, and potential therapeutic applications. |
| Challenges | Delivery of siRNA/shRNA can be challenging, especially in vivo. Off-target effects can confound results[6]. | Limited availability of highly specific and potent inhibitors for all GPAT isoforms. Pharmacokinetic and pharmacodynamic properties need to be optimized for in vivo use. |
Quantitative Data Comparison
Direct quantitative comparisons between genetic knockdown and chemical inhibition of GPAT in the same experimental system are limited in the published literature. The following tables summarize representative data from separate studies to provide a comparative overview.
Table 1: Efficacy of Genetic Knockdown of GPAT Isoforms
| GPAT Isoform | Method | System | Knockdown Efficiency | Phenotypic Effect | Reference |
| GPAT1 | shRNA (adenovirus) | ob/ob mouse liver | ~90% reduction in mRNA | 30-42% reduction in liver TAG content | [8] |
| GPAT3 | siRNA | 3T3-L1 adipocytes | ~60% reduction in mRNA | ~55% decrease in fatty acid incorporation into LPA | [1] |
| GPAT3 | shRNA | 3T3-L1 adipocytes | ~70% reduction in mRNA | ~60% decrease in total GPAT activity, profound inhibition of lipid accumulation | [2] |
| GPAT4 | shRNA | 3T3-L1 adipocytes | ~75% reduction in mRNA | Slight reduction in total GPAT activity, no significant impact on lipid accumulation | [2] |
Table 2: Efficacy of Chemical Inhibitors of GPAT
| Inhibitor | Target | IC50 | System | Phenotypic Effect | Reference |
| This compound | GPAT (isoform not specified) | 8.9 μM | In vitro enzyme assay | N/A | [3][4] |
| FSG67 | Total Mitochondrial GPAT | 30.2 μM | Mouse liver mitochondria | N/A | [5] |
| FSG67 | GPAT1 | 42.1 μM | Mouse liver mitochondria | N/A | [5] |
| FSG67 | GPAT (in cells) | ~30 μM | Primary cardiomyocytes | Reduced lipid droplet biogenesis | [9][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.
Glycerolipid Synthesis Pathway
This diagram illustrates the central role of GPAT in the initial step of converting glycerol-3-phosphate to lysophosphatidic acid (LPA), which is a precursor for the synthesis of various glycerolipids.
Experimental Workflow: Genetic Knockdown of GPAT
This workflow outlines the key steps involved in reducing GPAT expression using siRNA or shRNA, from design and delivery to validation of the knockdown.
Experimental Workflow: Chemical Inhibition with this compound
This workflow illustrates the process of using a chemical inhibitor like this compound to study GPAT function, from determining the optimal concentration to assessing the phenotypic outcome.
Experimental Protocols
Genetic Knockdown of GPAT using siRNA
This protocol provides a general guideline for the transient knockdown of a specific GPAT isoform in cultured cells using siRNA.
Materials:
-
GPAT-specific siRNA duplexes (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture plates and complete growth medium
-
Cells to be transfected (e.g., HepG2, 3T3-L1)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well of a 24-well plate, dilute 10 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~100 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown:
-
qPCR: Harvest RNA at 24-48 hours post-transfection to assess GPAT mRNA levels.
-
Western Blot: Harvest protein at 48-72 hours post-transfection to assess GPAT protein levels.
-
GPAT Activity Assay: Prepare cell lysates at 48-72 hours post-transfection to measure GPAT enzyme activity.
-
Chemical Inhibition of GPAT with this compound
This protocol provides a general guideline for inhibiting GPAT activity in cultured cells using this compound.
Materials:
-
This compound (stock solution typically prepared in DMSO)
-
Appropriate cell culture plates and complete growth medium
-
Cells to be treated
-
Vehicle control (DMSO)
Procedure:
-
Dose-Response Experiment (to determine optimal concentration):
-
Seed cells in a multi-well plate and allow them to adhere.
-
Prepare a serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle-only control.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate for a predetermined time (e.g., 24 hours).
-
Measure GPAT activity or a downstream phenotypic marker to determine the IC50.
-
-
Inhibition Experiment:
-
Seed cells and allow them to adhere.
-
Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-2 times the IC50) or vehicle control.
-
Incubate for the desired duration of the experiment (e.g., 1 to 24 hours).
-
-
Analysis:
-
GPAT Activity Assay: Prepare cell lysates to directly measure the inhibition of GPAT enzyme activity.
-
Metabolic Assays: Measure downstream effects such as changes in triglyceride synthesis, fatty acid oxidation, or glucose uptake.
-
GPAT Activity Assay
This protocol is for measuring GPAT activity in cell or tissue lysates using a radiolabeled substrate.
Materials:
-
Cell or tissue lysate
-
Assay buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 1 mg/mL fatty acid-free BSA, 1 mM DTT
-
[³H]glycerol-3-phosphate or [¹⁴C]glycerol-3-phosphate
-
Acyl-CoA substrate (e.g., 80 µM palmitoyl-CoA)
-
N-ethylmaleimide (NEM) to differentiate mitochondrial (NEM-resistant) and microsomal (NEM-sensitive) GPAT activity
-
Scintillation cocktail and counter
Procedure:
-
Prepare Lysates: Homogenize cells or tissues in a suitable buffer and prepare a total membrane fraction by centrifugation.
-
Assay Reaction:
-
In a microcentrifuge tube, add the cell lysate (10-30 µg of protein). For differentiating isoforms, pre-incubate the lysate with or without 1 mM NEM on ice for 15 minutes.
-
Prepare the reaction mix containing assay buffer, radiolabeled glycerol-3-phosphate (e.g., 300-800 µM), and the acyl-CoA substrate.
-
Initiate the reaction by adding the reaction mix to the lysate.
-
-
Incubation: Incubate the reaction at room temperature (or 37°C) for 10-20 minutes.
-
Lipid Extraction: Stop the reaction and extract the lipids using a method such as the Bligh and Dyer method.
-
Quantification: Separate the radiolabeled lysophosphatidic acid product by thin-layer chromatography (TLC) and quantify the radioactivity using a scintillation counter.
-
Calculate Specific Activity: Express the GPAT activity as nmol of product formed per minute per mg of protein.
Off-Target Effects
A critical consideration for both methods is the potential for off-target effects, which can lead to misinterpretation of experimental results.
-
Genetic Knockdown: siRNAs can bind to and silence unintended mRNAs that have partial sequence complementarity, a phenomenon known as miRNA-like off-target effects[6]. These effects are concentration-dependent and can be minimized by using the lowest effective siRNA concentration and by using multiple different siRNAs targeting the same gene[11].
-
Chemical Inhibition: Small molecule inhibitors can bind to proteins other than the intended target, particularly those with similar binding pockets, such as other acyltransferases or kinases. The off-target profile of this compound has not been extensively published. For any novel inhibitor, it is crucial to perform comprehensive off-target screening against a panel of related enzymes and receptors.
Conclusion
Both genetic knockdown and chemical inhibition are powerful tools for studying GPAT function, each with its own set of advantages and disadvantages. Genetic knockdown offers high specificity for individual GPAT isoforms and the ability to create long-term loss-of-function models. However, it can be time-consuming and is susceptible to off-target effects. Chemical inhibition with small molecules like this compound provides a rapid, dose-dependent, and reversible means of modulating GPAT activity, making it well-suited for target validation and pharmacological studies. The primary limitations are the availability of potent and specific inhibitors and the need for thorough characterization of their off-target profiles.
References
- 1. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPAT3 and GPAT4 are regulated by insulin-stimulated phosphorylation and play distinct roles in adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. In vitro studies in drug discovery and development: an analysis of study objectives and application of good laboratory practices (GLP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GPAT2 is required for piRNA biogenesis, transposon silencing, and maintenance of spermatogonia in mice† - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pharmacological GPAT Inhibition with Genetic Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the concordance between pharmacological inhibition and genetic deletion of a target is paramount for validating therapeutic strategies. This guide provides a comprehensive cross-validation of the effects of the glycerol-3-phosphate acyltransferase (GPAT) inhibitor, Gpat-IN-1 (represented by the well-characterized inhibitor FSG67), with phenotypes observed in various GPAT knockout mouse models. This comparison offers critical insights into the on-target effects of GPAT inhibition and its potential as a therapeutic intervention for metabolic diseases.
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.[1][2] Dysregulation of this pathway is implicated in a range of metabolic disorders such as obesity, insulin resistance, and nonalcoholic fatty liver disease (NAFLD).[3][4] Both pharmacological inhibition and genetic knockout of GPAT isoforms have emerged as valuable tools to probe the physiological roles of this enzyme family and to assess its therapeutic potential.
Comparative Analysis of Metabolic Phenotypes
This section compares the key metabolic outcomes observed following pharmacological inhibition of GPAT with FSG67 and genetic deletion of specific GPAT isoforms. The data presented is a synthesis from multiple preclinical studies.
| Parameter | This compound (FSG67) Treatment | GPAT1 Knockout (KO) | GPAT3 Knockout (KO) | GPAT4 Knockout (KO) |
| Food Intake | Decreased[5] | No significant change reported | No significant change reported | No significant change reported |
| Body Weight | Decreased in diet-induced obese (DIO) mice[5] | Slight or no change on high-fat diet[3] | Decreased in female DIO mice[6] | Protected from diet-induced obesity |
| Adiposity | Decreased[5] | Reduced susceptibility to diet-induced obesity | Decreased in female DIO mice | Protected from diet-induced obesity |
| Hepatic Steatosis | Not explicitly reported | Protected from diet-induced hepatic steatosis[3] | No significant change reported | 45% less liver TAG[4] |
| Insulin Sensitivity | Increased in DIO mice[5] | Protected from diet-induced insulin resistance[3] | Improved glucose tolerance in DIO mice | Protected from diet-induced insulin resistance |
| Liver Triglycerides | Not explicitly reported | Reduced[3] | Enlarged livers on a high-fat diet[6] | Reduced[4] |
| Plasma Triglycerides | Not explicitly reported | Lower on chow diet[3] | No significant change reported | No significant change reported |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison.
In Vivo Pharmacological Inhibition Studies
-
Animal Model: Diet-induced obese (DIO) mice are commonly used. C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Compound Administration: The GPAT inhibitor FSG67 is dissolved in a vehicle such as glucose-free RPMI 1640 or PBS.[5] It is typically administered via intraperitoneal (i.p.) injection at specified doses.[5]
-
Metabolic Phenotyping:
-
Food and Water Intake: Measured daily using metabolic cages.
-
Body Weight and Composition: Monitored regularly. Body composition (fat and lean mass) is determined using techniques like DEXA or NMR.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity. Mice are fasted, and a bolus of glucose (for GTT) or insulin (for ITT) is administered. Blood glucose is measured at various time points.
-
-
Biochemical Analysis:
-
Plasma Parameters: Blood is collected to measure levels of glucose, insulin, triglycerides, and other relevant metabolites.
-
Tissue Analysis: Liver and adipose tissue are collected for lipid quantification (e.g., triglycerides) and gene expression analysis (e.g., RT-PCR for markers of lipid metabolism and inflammation).
-
Generation and Analysis of GPAT Knockout Mice
-
Generation of Knockout Mice: GPAT knockout mice are typically generated using CRISPR/Cas9 technology to introduce a frameshift mutation in the target GPAT gene (e.g., Gpam for GPAT1), leading to a loss of protein function.[3] Successful knockout is validated by Western blotting and measurement of GPAT activity.[3][7]
-
Animal Husbandry and Diets: Knockout and wild-type littermate controls are maintained under the same conditions. To study metabolic phenotypes, mice are often challenged with a high-fat diet.
-
Metabolic Phenotyping: The same procedures as described for pharmacological studies are employed to assess body weight, body composition, glucose tolerance, and insulin sensitivity.
-
Histological Analysis: Tissues, particularly the liver, are collected, fixed, and stained (e.g., with H&E or Oil Red O) to assess morphology and lipid accumulation.
-
Enzyme Activity Assays: GPAT activity in tissue homogenates (e.g., liver mitochondria) is measured to confirm the loss of function of the targeted isoform. N-ethylmaleimide (NEM) is used to differentiate between NEM-sensitive (GPAT2, 3, 4) and NEM-resistant (GPAT1) isoforms.[2][7]
Conclusion
The cross-validation between the pharmacological inhibitor this compound (as represented by FSG67) and GPAT knockout models reveals a strong concordance in their effects on key metabolic parameters, particularly in the context of diet-induced obesity. Both approaches demonstrate that reducing GPAT activity leads to decreased adiposity and improved insulin sensitivity. The knockout models further allow for the dissection of the specific roles of individual GPAT isoforms, with GPAT1 and GPAT4 appearing to be major contributors to hepatic and adipose tissue lipid metabolism. This alignment of data provides robust validation for GPAT as a promising therapeutic target for the treatment of obesity and related metabolic disorders. Future studies directly comparing novel GPAT inhibitors with specific GPAT knockout models will be crucial for further refining our understanding of their therapeutic potential and isoform-specific effects.
References
- 1. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPAT1 Activity and Abundant Palmitic Acid Impair Insulin Suppression of Hepatic Glucose Production in Primary Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPAT1 Deficiency in Mice Modulates NASH Progression in a Model-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycerol-3-phosphate acyltransferase-4-deficient mice are protected from diet-induced insulin resistance by the enhanced association of mTOR and rictor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mice deleted for GPAT3 have reduced GPAT activity in white adipose tissue and altered energy and cholesterol homeostasis in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mice Deficient in Glycerol-3-Phosphate Acyltransferase-1 Have a Reduced Susceptibility to Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gpat-IN-1 Selectivity Profile: A Comparative Guide for Acyltransferase Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the acyltransferase inhibitor Gpat-IN-1, with a focus on its selectivity profile against other acyltransferases. Understanding the selectivity of a chemical probe is paramount for the accurate interpretation of experimental results and for the advancement of drug discovery programs.
Introduction to this compound
This compound is a known inhibitor of glycerol-3-phosphate acyltransferase (GPAT), a key enzyme in the de novo pathway of glycerolipid synthesis. It has been identified as a tool compound for studying the roles of GPAT in various physiological and pathological processes. The reported half-maximal inhibitory concentration (IC50) for this compound against GPAT is 8.9 μM[1]. However, the specific isoform of GPAT and the broader selectivity of this inhibitor against other acyltransferases have not been extensively characterized in publicly available literature.
The Acyltransferase Superfamily: On-Target and Off-Target Considerations
The acyltransferase superfamily encompasses a diverse range of enzymes that catalyze the transfer of acyl groups. Key families relevant to lipid metabolism include:
-
Glycerol-3-phosphate Acyltransferases (GPATs): This family consists of four isoforms (GPAT1, GPAT2, GPAT3, and GPAT4) that catalyze the initial and rate-limiting step in the synthesis of triacylglycerols and glycerophospholipids. These isoforms exhibit different tissue distributions and subcellular localizations (mitochondria and endoplasmic reticulum).
-
1-Acylglycerol-3-phosphate O-Acyltransferases (AGPATs): This family of enzymes catalyzes the second step in the de novo glycerolipid synthesis pathway, converting lysophosphatidic acid to phosphatidic acid.
-
Membrane-Bound O-Acyltransferases (MBOATs): This large and diverse family includes enzymes involved in the acylation of a wide variety of lipids and proteins, playing crucial roles in signaling and metabolism.
Due to the conserved nature of the acyl-CoA binding site among acyltransferases, there is a potential for inhibitors to exhibit cross-reactivity. Therefore, comprehensive selectivity profiling is essential to validate this compound as a specific probe for its intended target.
This compound Selectivity Data
To date, detailed public information on the selectivity of this compound against a broad panel of acyltransferases is limited. The following table summarizes the currently available data and highlights the enzymes for which selectivity data is needed.
| Enzyme Family | Enzyme Subtype | This compound IC50 (μM) | Data Availability |
| GPAT | Not Specified | 8.9[1] | Published |
| GPAT1 | Not Available | Needed | |
| GPAT2 | Not Available | Needed | |
| GPAT3 | Not Available | Needed | |
| GPAT4 | Not Available | Needed | |
| AGPAT | AGPAT1 | Not Available | Needed |
| AGPAT2 | Not Available | Needed | |
| ... (other isoforms) | Not Available | Needed | |
| MBOAT | MBOAT1 | Not Available | Needed |
| MBOAT2 | Not Available | Needed | |
| ... (other isoforms) | Not Available | Needed |
Caption: Summary of this compound inhibitory activity.
Experimental Protocols for Acyltransferase Selectivity Profiling
A robust method for determining the selectivity of an inhibitor is to perform in vitro enzymatic assays using a panel of purified acyltransferases. A common and sensitive method involves the use of a radiolabeled substrate.
Representative Protocol: In Vitro Acyltransferase Activity Assay using [¹⁴C]-Glycerol-3-Phosphate
This protocol is a representative example and may require optimization for specific enzymes.
1. Materials and Reagents:
-
Purified recombinant human acyltransferase enzymes (e.g., GPAT1, GPAT2, AGPAT1, etc.)
-
[¹⁴C]-Glycerol-3-phosphate (radiolabeled substrate)
-
Acyl-CoA (e.g., palmitoyl-CoA, oleoyl-CoA)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT)
-
This compound (and other control inhibitors) dissolved in DMSO
-
Scintillation cocktail
-
Microplate scintillation counter
2. Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the this compound dilutions to the appropriate wells. Include a DMSO-only control (vehicle).
-
Add the purified acyltransferase enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the acyl-CoA and [¹⁴C]-glycerol-3-phosphate.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 1-butanol/chloroform/methanol mixture).
-
Separate the lipid phase (containing the radiolabeled product) from the aqueous phase.
-
Transfer an aliquot of the lipid phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each enzyme.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Acyltransferase Selectivity Assay Workflow.
Caption: GPAT Inhibition in Glycerolipid Synthesis.
Conclusion and Future Directions
This compound is a valuable chemical tool for investigating the function of GPAT enzymes. However, the lack of a comprehensive public selectivity profile represents a significant data gap. To ensure the rigorous interpretation of data generated using this compound, it is imperative that its activity is profiled against all GPAT isoforms and a broad range of other human acyltransferases. The experimental protocol outlined in this guide provides a framework for conducting such studies. The results of these future investigations will be critical for validating this compound as a selective probe and for advancing our understanding of the roles of specific acyltransferases in health and disease. Researchers are encouraged to perform and publish such selectivity data to enhance the utility of this and other chemical probes.
References
Western Blot Analysis: Confirming the Downstream Effects of Gpat-IN-1
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyze the initial, rate-limiting step in the de novo synthesis of triacylglycerols (TAGs) and other glycerolipids.[1][2] The inhibition of GPAT activity presents a promising therapeutic strategy for metabolic disorders such as obesity, hepatic steatosis, and insulin resistance.[1][2] Gpat-IN-1 is a chemical inhibitor of GPAT, and this guide provides a framework for confirming its downstream effects using Western blot analysis, comparing its expected performance with an alternative inhibitor, FSG67.
Signaling Pathways and Experimental Rationale
GPAT enzymes produce lysophosphatidic acid (LPA), a precursor for various lipids and a signaling molecule itself. By inhibiting GPAT, this compound is expected to decrease the synthesis of TAGs and other glycerolipids. This reduction in lipid intermediates is hypothesized to impact key cellular signaling pathways, notably the insulin and mTOR pathways.
Overexpression of GPAT1 has been shown to impair insulin signaling, leading to decreased phosphorylation of Akt, a central kinase in the insulin pathway, and its downstream targets such as Forkhead box protein O1 (Foxo1) and glycogen synthase kinase 3 alpha (GSK3α). This impairment is linked to the disruption of the mammalian target of rapamycin complex 2 (mTORC2), which is responsible for phosphorylating Akt at serine 473. Conversely, silencing GPAT in muscle tissue enhances insulin signaling. Therefore, treatment with this compound is expected to increase the phosphorylation of Akt and its downstream targets, reflecting improved insulin sensitivity.
The following diagram illustrates the proposed signaling pathway affected by this compound.
Comparative Analysis of GPAT Inhibitors
| Feature | This compound | FSG67 |
| Target(s) | Glycerol-3-phosphate acyltransferase (GPAT) | GPAT1 and GPAT2 |
| Reported IC50 | 8.9 µM | 24.7 ± 2.1 μM (mitochondrial GPATs) |
| Expected Effect on p-Akt (Ser473) | Increase | Increase |
| Expected Effect on p-GSK3β (Ser9) | Increase | Increase (FSG67 has been shown to reduce GSK3β phosphorylation in a different context, but in the context of insulin signaling, an increase would be expected) |
| Expected Effect on p-Foxo1 (Ser256) | Increase | Increase |
| Supporting Evidence | Inferred from GPAT overexpression/silencing studies. | Published studies have shown effects on GSK3β phosphorylation.[3] |
Experimental Protocols
To validate the downstream effects of this compound, a quantitative Western blot analysis is recommended. Below is a detailed protocol for assessing the phosphorylation status of key proteins in the insulin and mTOR signaling pathways.
Western Blot Protocol for this compound Treated Cells
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., hepatocytes, adipocytes, or muscle cells) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for a predetermined time (e.g., 1, 6, 12, 24 hours).
-
As a positive control for insulin signaling, stimulate a subset of cells with insulin (e.g., 100 nM) for 15-30 minutes before lysis.
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C on a shaker. Recommended primary antibodies include:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Rabbit anti-GSK3β (pan)
-
Rabbit anti-phospho-Foxo1 (Ser256)
-
Rabbit anti-Foxo1 (pan)
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
The following diagram outlines the experimental workflow.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table. This allows for easy comparison of the effects of this compound across different conditions.
Table 1: Densitometric Analysis of Protein Phosphorylation
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change vs. Vehicle) | p-GSK3β (Ser9) / Total GSK3β (Fold Change vs. Vehicle) | p-Foxo1 (Ser256) / Total Foxo1 (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | Insert Value | Insert Value | Insert Value |
| This compound (5 µM) | Insert Value | Insert Value | Insert Value |
| This compound (10 µM) | Insert Value | Insert Value | Insert Value |
| This compound (25 µM) | Insert Value | Insert Value | Insert Value |
| Insulin (100 nM) | Insert Value | Insert Value | Insert Value |
Values should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance should be indicated.
Conclusion
This guide provides a comprehensive framework for utilizing Western blot analysis to confirm the downstream effects of the GPAT inhibitor this compound. By examining key nodes in the insulin and mTOR signaling pathways, researchers can elucidate the molecular mechanisms of this compound. The provided comparative data on FSG67 and detailed experimental protocols will aid in the design and execution of robust experiments, ultimately contributing to a deeper understanding of the therapeutic potential of GPAT inhibition.
References
- 1. Inhibition of glycerol-3-phosphate acyltransferase as a potential treatment for insulin resistance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitor of glycerol 3-phosphate acyltransferase FSG67 blunts liver regeneration after acetaminophen overdose by altering GSK3β and Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
